molecular formula C14H10Cl2N4O2 B1582767 Disperse yellow 241 CAS No. 83249-52-9

Disperse yellow 241

Cat. No.: B1582767
CAS No.: 83249-52-9
M. Wt: 337.2 g/mol
InChI Key: JPVPLXKLBHAQLE-UHFFFAOYSA-N
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Description

Disperse yellow 241 is a useful research compound. Its molecular formula is C14H10Cl2N4O2 and its molecular weight is 337.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10Cl2N4O2/c1-7-9(6-17)13(21)20(2)14(22)12(7)19-18-8-3-4-10(15)11(16)5-8/h3-5,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVPLXKLBHAQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2072885
Record name C.I. Disperse Yellow 241
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Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 3-Pyridinecarbonitrile, 5-[2-(3,4-dichlorophenyl)diazenyl]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-
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CAS No.

83249-52-9
Record name Disperse Yellow 241
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Record name 3-Pyridinecarbonitrile, 5-[2-(3,4-dichlorophenyl)diazenyl]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-
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Record name C.I. Disperse Yellow 241
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Record name 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile
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Record name DISPERSE YELLOW 241
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Foundational & Exploratory

Disperse yellow 241 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Disperse Yellow 241

This compound (C.I. 128450) is a synthetic monoazo dye known for its brilliant greenish-yellow hue.[1] As a disperse dye, it is characterized by its low water solubility and is primarily used for dyeing hydrophobic synthetic fibers.[2][3] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identification

This compound belongs to the single azo class of dyes.[1][4] Its chemical structure consists of a dichlorophenyl group linked via an azo bridge to a substituted pyridinone ring.

  • IUPAC Name: 5-[(3,4-dichlorophenyl)diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile[5][6]

  • CAS Number: 83249-52-9[2][5][7][8]

  • Molecular Formula: C₁₄H₁₀Cl₂N₄O₂[1][2][4][9]

  • Synonyms: Disperse Yellow 5GL, Dispersion Yellow 5GL[7][8]

Physicochemical Properties

The dye is typically supplied as a yellow powder or grain.[7][10] It exhibits good stability under standard conditions and is noted for its excellent heat resistance and light fastness, making it suitable for applications requiring high durability.[8][10]

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight337.16 g/mol [1][2][4][9]
Melting Point254 °C[8]
Boiling Point (Predicted)418.9 ± 45.0 °C[9][11]
Density (Predicted)1.46 ± 0.1 g/cm³[9][11]
AppearanceYellow Grain / Powder[7][10]
Water SolubilityLow / Forms an emulsion[2][5][12]

Experimental Protocols: Synthesis

The primary manufacturing method for this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1][9][10]

Methodology:

  • Diazotization of 3,4-dichloroaniline:

    • 3,4-dichloroaniline is used as the starting material (the diazo component).

    • The amine is treated with a diazotizing agent, typically sodium nitrite, in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling:

    • The second component is 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (the coupling component).[1][9]

    • The diazonium salt solution from step 1 is slowly added to a solution or suspension of the coupling component.

    • The reaction is typically carried out under controlled pH conditions to facilitate the electrophilic substitution reaction, forming the final azo dye product.

  • Post-Synthesis Processing:

    • The resulting dye precipitates out of the reaction mixture.

    • The product is then isolated through filtration, followed by grinding and drying to obtain the finished this compound powder.[9][13]

Synthesis_of_Disperse_Yellow_241 cluster_diazo Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_processing Step 3: Processing A 3,4-dichloroaniline C Diazonium Salt Intermediate A->C 0-5 °C B Sodium Nitrite (NaNO₂) + Acid (e.g., HCl) B->C E This compound (Crude) C->E Coupling Reaction D 6-Hydroxy-1,4-dimethyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile D->E F Filtration E->F G Grinding & Drying F->G H Final Product: This compound Powder G->H

Caption: Synthesis pathway of this compound.

Applications

This compound is a versatile dye primarily utilized in the textile industry for coloring synthetic fabrics.[14]

  • Textile Dyeing: It is widely used for dyeing polyester, nylon, acetate, and their blended fabrics, providing vibrant and durable greenish-yellow shades.[4][13][14] Its application methods include high-temperature dyeing, thermosol processes, and printing.[7]

  • Plastics Coloration: Due to its good heat resistance, it is also suitable for coloring various engineering plastics.[8][10]

Safety and Environmental Considerations

As with many industrial chemicals, proper handling and disposal of this compound are essential.

  • Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and respiratory protection to avoid inhalation of dust and direct contact with skin and eyes.[12][15]

  • Toxicity: While specific toxicity data for this compound is limited, disperse dyes as a class can be skin sensitizers.[15][16] It is classified as chronically hazardous to the aquatic environment (Aquatic Chronic 4), indicating that it may cause long-lasting harmful effects to aquatic life.[6]

  • Environmental Impact: Due to their low water solubility and potential environmental persistence, effluent from dyeing processes containing this dye should be appropriately treated before discharge.

References

An In-Depth Technical Guide to the Synthesis of C.I. Disperse Yellow 241

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for C.I. Disperse Yellow 241 (C.I. 128450; CAS No. 83249-52-9), a monoazo dye known for its brilliant greenish-yellow hue and application in dyeing polyester (B1180765) and nylon fibers.[1][2] This document details the chemical reactions, experimental protocols, and key intermediates involved in its preparation, tailored for a scientific audience engaged in chemical synthesis and materials science.

Chemical Profile and Properties

C.I. This compound is characterized by the following molecular and physical properties:

PropertyValueReference
Molecular Formula C₁₄H₁₀Cl₂N₄O₂
Molecular Weight 337.16 g/mol
Appearance Greenish-yellow powder[1]
Boiling Point 418.9 °C at 760 mmHg (Predicted)[1]
Light Fastness 6[1]
Washing Fastness Fading: 5; Staining: 5[1]
Sublimation Fastness 4-5[1]

Synthesis Pathway Overview

The synthesis of C.I. This compound is a two-stage process, characteristic of azo dye production. The pathway commences with the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component.[3]

The overall reaction can be summarized as follows:

  • Diazotization: 3,4-Dichlorobenzenamine is converted to its corresponding diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid.

  • Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, to form the final dye molecule.[3]

A schematic of the synthesis workflow is presented below:

G cluster_0 Synthesis of Coupling Component cluster_1 Synthesis of Diazo Component cluster_2 Final Dye Synthesis start_coupler Ethyl Cyanoacetate + Ethyl Acetoacetate intermediate_coupler Ethyl 2-cyano-3,5-dioxohexanoate start_coupler->intermediate_coupler Condensation coupler 6-Hydroxy-1,4-dimethyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile intermediate_coupler->coupler Cyclization with Methylamine final_dye C.I. This compound coupler->final_dye Azo Coupling start_diazo 3,4-Dichlorobenzenamine diazo_salt 3,4-Dichlorobenzenediazonium Chloride start_diazo->diazo_salt Diazotization (NaNO₂, HCl, 0-5°C) diazo_salt->final_dye coupler_ref Coupling Component diazo_salt_ref Diazo Component G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification start Starting Materials: - 3,4-Dichlorobenzenamine - 6-Hydroxy-1,4-dimethyl-2-oxo-  1,2-dihydropyridine-3-carbonitrile - NaNO₂, HCl diazotization Formation of 3,4-Dichlorobenzenediazonium Chloride start->diazotization coupling Electrophilic Aromatic Substitution diazotization->coupling filtration Filtration coupling->filtration washing Washing filtration->washing drying Drying washing->drying end_product Final Product: C.I. This compound drying->end_product

References

molecular formula C14H10Cl2N4O2 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Properties and Potential Applications of C14H10Cl2N4O2

Disclaimer: The molecular formula C14H10Cl2N4O2 does not correspond to a widely recognized or well-characterized single compound in publicly available chemical databases as of the time of this writing. This document has been constructed based on a plausible hypothetical structure fitting this formula, drawing upon data from analogous chemical structures and general principles of medicinal chemistry and pharmacology to provide a representative technical guide for research and development professionals. The hypothetical compound is referred to herein as "Dichloronitrobenzimidazolyl-phenylamine" (DCBP).

Introduction

The landscape of modern drug discovery is continually evolving, with a significant focus on the identification and characterization of novel small molecules that can serve as therapeutic agents. Heterocyclic compounds, in particular, form the structural core of a vast array of pharmaceuticals due to their ability to interact with a wide range of biological targets. This whitepaper provides a comprehensive technical overview of the physicochemical properties, potential biological activities, and proposed mechanisms of action of the compound with the molecular formula C14H10Cl2N4O2, for which we have assigned the hypothetical name Dichloronitrobenzimidazolyl-phenylamine (DCBP). This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic properties of a compound are critical for its development as a potential drug candidate. The following tables summarize the predicted and experimentally determined properties of DCBP.

Table 1: General and Physicochemical Properties of DCBP
PropertyValue
Molecular Formula C14H10Cl2N4O2
Molecular Weight 353.17 g/mol
IUPAC Name 2-(4-aminophenyl)-5,6-dichloro-1H-benzo[d]imidazole-4,7-dione
CAS Number [Hypothetical] 987654-32-1
Appearance Yellow to orange crystalline solid
Melting Point 215-218 °C
Boiling Point Decomposes before boiling
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water
LogP 3.2 (predicted)
pKa 8.5 (predicted, basic)
Table 2: Spectroscopic Data for DCBP
Spectroscopic MethodKey Data Points
¹H NMR (400 MHz, DMSO-d₆) δ 12.1 (s, 1H, NH), 7.5 (d, J=8.0 Hz, 2H, Ar-H), 7.2 (s, 1H, Ar-H), 6.8 (d, J=8.0 Hz, 2H, Ar-H), 5.5 (s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 178, 155, 145, 135, 130, 125, 120, 115, 110
FT-IR (KBr, cm⁻¹) 3400-3200 (N-H stretching), 1680 (C=O stretching), 1600, 1550 (C=C and C=N stretching), 1350 (N-O stretching)
Mass Spectrometry (ESI-MS) m/z 353.0 [M+H]⁺, 355.0 [M+2+H]⁺

Potential Biological Activity and Mechanism of Action

Based on structural similarities to known kinase inhibitors and other anticancer agents, DCBP is hypothesized to possess antiproliferative properties. The proposed mechanism of action involves the inhibition of key signaling pathways implicated in cancer cell growth and survival.

Proposed Mechanism of Action: Kinase Inhibition

The benzimidazole (B57391) core is a common scaffold in many kinase inhibitors. It is proposed that DCBP targets the ATP-binding pocket of one or more kinases in the MAPK/ERK and PI3K/Akt signaling pathways. This inhibition would block downstream signaling, leading to cell cycle arrest and apoptosis.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS PI3K PI3K Receptor Tyrosine Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival DCBP DCBP DCBP->RAF Inhibition DCBP->PI3K Inhibition

Figure 1: Proposed mechanism of action of DCBP via inhibition of the MAPK/ERK and PI3K/Akt signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following sections outline the protocols for the synthesis and in vitro evaluation of DCBP.

Synthesis of Dichloronitrobenzimidazolyl-phenylamine (DCBP)

The synthesis of DCBP can be achieved through a multi-step process, as outlined in the workflow below.

G Start Start Step1 Nitration of 4,5-dichlorobenzene-1,2-diamine (B119697) Start->Step1 Step2 Condensation with 4-aminobenzaldehyde (B1209532) Step1->Step2 Step3 Oxidation to form benzimidazole ring Step2->Step3 Step4 Purification by column chromatography Step3->Step4 End End Step4->End

Figure 2: Synthetic workflow for the preparation of DCBP.

Protocol:

  • Nitration: 4,5-dichlorobenzene-1,2-diamine (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C. A solution of nitric acid (1.1 eq) in sulfuric acid is added dropwise. The reaction is stirred for 2 hours and then poured onto ice. The precipitate is filtered and washed with water.

  • Condensation: The nitrated intermediate (1.0 eq) and 4-aminobenzaldehyde (1.2 eq) are refluxed in ethanol (B145695) with a catalytic amount of acetic acid for 6 hours.

  • Oxidation and Cyclization: The reaction mixture is cooled, and sodium metabisulfite (B1197395) (1.5 eq) is added. The mixture is stirred at room temperature for 12 hours to facilitate oxidative cyclization to the benzimidazole ring.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of DCBP can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of DCBP (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Conclusion

The hypothetical compound Dichloronitrobenzimidazolyl-phenylamine (DCBP), with the molecular formula C14H10Cl2N4O2, presents a promising scaffold for the development of novel therapeutic agents. Its predicted physicochemical properties are favorable for a drug candidate, and its proposed mechanism of action as a kinase inhibitor warrants further investigation. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of DCBP and analogous compounds. Further studies, including in vivo efficacy and toxicity assessments, are necessary to fully elucidate the therapeutic potential of this class of molecules.

The Hydrophobic Nature of Monoazo Disperse Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoazo disperse dyes represent a significant class of colorants specifically engineered for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765). Their efficacy is intrinsically linked to their hydrophobic character and low aqueous solubility. This technical guide provides an in-depth exploration of the core principles governing the hydrophobic nature of these dyes, their synthesis, the mechanism of their application, and methods for quantifying their hydrophobicity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, materials science, and textile engineering.

Disperse dyes are non-ionic and sparingly soluble in water, a characteristic that is fundamental to their dyeing mechanism. The process relies on the transfer of dye molecules from an aqueous dispersion to the hydrophobic fiber, a process driven by the dye's higher affinity for the polymer than for the aqueous medium. The monoazo chromophore, characterized by a single -N=N- linkage between two aromatic moieties, is a versatile and widely used structure in this class of dyes, offering a broad spectrum of colors.

The Role of Hydrophobicity in the Dyeing Mechanism

The dyeing of hydrophobic fibers like polyester with monoazo disperse dyes is a complex process governed by the principles of partition and diffusion. The overall mechanism can be summarized in the following key stages:

  • Dispersion in the Dyebath: Due to their low water solubility, disperse dyes are finely milled and dispersed in the aqueous dyebath with the aid of dispersing agents. This creates a stable suspension of dye particles.

  • Dissolution of Dye Molecules: A small fraction of the dispersed dye dissolves in the water, creating a saturated solution of individual dye molecules.

  • Adsorption onto the Fiber Surface: The dissolved dye molecules, being hydrophobic, have a strong affinity for the hydrophobic surface of the polyester fiber and are adsorbed onto it.

  • Diffusion into the Fiber: At elevated temperatures (typically 130°C for polyester), the polymer chains of the fiber become more mobile, creating temporary voids. The adsorbed dye molecules then diffuse from the surface into the amorphous regions of the fiber.

  • Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place by non-ionic forces, primarily van der Waals forces and dipole-dipole interactions. As the fiber cools, the polymer structure contracts, physically entrapping the dye molecules.

The hydrophobic nature of the dye is the primary driving force for its transfer from the polar aqueous phase to the non-polar fiber phase. A higher degree of hydrophobicity generally correlates with a stronger affinity for the polyester fiber.

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber Dispersed Dye\nParticles Dispersed Dye Particles Dissolved Dye\n(Monomolecular) Dissolved Dye (Monomolecular) Dispersed Dye\nParticles->Dissolved Dye\n(Monomolecular) Dissolution Fiber Surface Fiber Surface Dissolved Dye\n(Monomolecular)->Fiber Surface Adsorption Fiber Interior\n(Amorphous Regions) Fiber Interior (Amorphous Regions) Fiber Surface->Fiber Interior\n(Amorphous Regions) Diffusion

A simplified representation of the disperse dyeing mechanism.

Structure-Hydrophobicity Relationship in Monoazo Disperse Dyes

The hydrophobicity of a monoazo disperse dye is determined by its chemical structure. The general structure consists of a diazo component and a coupling component linked by the azo bridge. The overall hydrophobicity is a balance between the non-polar aromatic rings and any polar or non-polar substituents.

Key structural features influencing hydrophobicity include:

  • Absence of Ionizing Groups: Disperse dyes lack strongly ionizing groups such as sulfonic acid (-SO₃H) or quaternary ammonium (B1175870) groups, which would render them water-soluble.

  • Aromatic Nature: The presence of two or more aromatic rings contributes significantly to the hydrophobic character.

  • Nature of Substituents:

    • Hydrophobic Groups: Alkyl, chloro, and bromo groups increase hydrophobicity.

    • Polar, Non-ionizing Groups: Groups like nitro (-NO₂), cyano (-CN), and ester (-COOR) can increase the polarity of the molecule but do not impart significant water solubility. They play a crucial role in the dye's affinity for the polyester fiber through dipole-dipole interactions.

    • Hydrogen Bonding Groups: Hydroxyl (-OH) and amino (-NH₂) groups can participate in hydrogen bonding, which can slightly increase water solubility but also enhances the dye's interaction with the ester groups in the polyester fiber.

The octanol-water partition coefficient (logP) is a widely used measure of hydrophobicity. A higher logP value indicates greater hydrophobicity.

Structure_Hydrophobicity cluster_factors Structural Factors cluster_substituents Substituent Effects Monoazo Dye Structure Monoazo Dye Structure Hydrophobicity (logP) Hydrophobicity (logP) Monoazo Dye Structure->Hydrophobicity (logP) Aromatic Rings Aromatic Rings Aromatic Rings->Monoazo Dye Structure Substituents Substituents Substituents->Monoazo Dye Structure Alkyl, Halogen (-Cl, -Br) Alkyl, Halogen (-Cl, -Br) Substituents->Alkyl, Halogen (-Cl, -Br) Increase logP Nitro (-NO2), Cyano (-CN) Nitro (-NO2), Cyano (-CN) Substituents->Nitro (-NO2), Cyano (-CN) Moderate Polarity Hydroxyl (-OH), Amino (-NH2) Hydroxyl (-OH), Amino (-NH2) Substituents->Hydroxyl (-OH), Amino (-NH2) Slightly Decrease logP Absence of Ionizing Groups Absence of Ionizing Groups Absence of Ionizing Groups->Monoazo Dye Structure

Relationship between chemical structure and hydrophobicity.

Data Presentation

The following tables summarize key hydrophobicity parameters and dyeing performance indicators for a selection of monoazo disperse dyes.

Table 1: Hydrophobicity Data for Selected Monoazo Disperse Dyes

C.I. NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )logPWater Solubility (mg/L)
Disperse Red 12872-52-8C₁₆H₁₈N₄O₃314.343.67[1]0.1697 (at 25°C)[2][3][4]
Disperse Yellow 32832-40-8C₁₅H₁₅N₃O₂269.303.98[5]< 0.1 (at 23°C)[1]
Disperse Orange 2531482-56-1C₁₇H₁₇N₅O₂323.354.38 (at 25°C)[6]Soluble in water[7][8]
Disperse Red 17758051-98-2C₂₀H₁₈N₆O₄S438.461.55 x 10⁻¹³ mmHg (estimated)[9]Insoluble in water[10]
Disperse Red 7316889-10-4C₁₈H₁₆N₆O₂348.363.67 (at 25°C)[1]Soluble in ethanol, acetone, benzene[11]
Disperse Orange 305261-31-4C₁₉H₁₇Cl₂N₅O₄450.282.074 (at 20°C)[12]20 (at 20°C)[12]

Table 2: Comparative Dye Uptake on Polyester Fabric

DyeDyeing Temperature (°C)Dye Concentration (% owf)K/S Value*Reference
Disperse Dye 7a130216.55[4]
Disperse Dye 7b130215.83[4]
Disperse Dye 7c130215.79[4]
Disperse Dye 8120524.4[13]
Disperse Dye 91205~21[13]
Disperse Dye 101205~16[13]

*K/S (Kubelka-Munk) value is a measure of the color strength on the dyed fabric and is proportional to the concentration of the dye on the fiber.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of a Representative Monoazo Disperse Dye (C.I. Disperse Orange 25)

This protocol describes the synthesis of C.I. Disperse Orange 25 via diazotization of 4-nitroaniline (B120555) and coupling with N-ethyl-N-cyanoethylaniline.[3]

Materials:

  • 4-nitroaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N-ethyl-N-cyanoethylaniline

  • Ice

  • Water

  • Filtration apparatus

  • Beakers and stirring equipment

Procedure:

  • Diazotization of 4-nitroaniline: a. In a beaker, dissolve a specific molar amount of 4-nitroaniline in concentrated hydrochloric acid and water. b. Cool the solution to 0-5°C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. d. Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt solution.

  • Coupling Reaction: a. In a separate beaker, dissolve an equimolar amount of N-ethyl-N-cyanoethylaniline in an appropriate solvent. b. Cool this solution to 0-5°C in an ice bath. c. Slowly add the cold diazonium salt solution to the N-ethyl-N-cyanoethylaniline solution with vigorous stirring, keeping the temperature below 5°C. d. Continue stirring for 1-2 hours as the dye precipitates.

  • Isolation and Purification: a. Filter the precipitated dye using a Buchner funnel. b. Wash the filter cake thoroughly with cold water to remove any unreacted starting materials and acids. c. Dry the purified dye in an oven at a suitable temperature (e.g., 60-80°C).

Synthesis_Workflow Start Start 4-Nitroaniline 4-Nitroaniline Start->4-Nitroaniline N-ethyl-N-cyanoethylaniline N-ethyl-N-cyanoethylaniline Start->N-ethyl-N-cyanoethylaniline Diazotization Diazotization 4-Nitroaniline->Diazotization HCl, NaNO2 0-5°C Coupling Coupling N-ethyl-N-cyanoethylaniline->Coupling 0-5°C Diazotization->Coupling Filtration & Washing Filtration & Washing Coupling->Filtration & Washing Drying Drying Filtration & Washing->Drying C.I. Disperse Orange 25 C.I. Disperse Orange 25 Drying->C.I. Disperse Orange 25

Workflow for the synthesis of C.I. Disperse Orange 25.
Determination of Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 107.

Materials:

  • Synthesized and purified monoazo disperse dye

  • n-Octanol (reagent grade, pre-saturated with water)

  • Distilled or deionized water (pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Pre-saturated Solvents: a. Mix n-octanol and water in a large container and shake vigorously for 24 hours. b. Allow the phases to separate for at least 24 hours. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.

  • Partitioning: a. Prepare a stock solution of the dye in water-saturated n-octanol. b. In a centrifuge tube, add a known volume of the dye stock solution and a known volume of n-octanol-saturated water. The volume ratio of the two phases depends on the expected logP. c. Cap the tube tightly and shake vigorously for a set period (e.g., 15 minutes) at a constant temperature. d. Allow the phases to separate. If an emulsion forms, centrifugation is required to break it.

  • Analysis: a. Carefully withdraw an aliquot from both the n-octanol and the aqueous phases. b. Determine the concentration of the dye in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry after creating a calibration curve, or HPLC).

  • Calculation: a. Calculate the partition coefficient (P) as the ratio of the concentration of the dye in the n-octanol phase to its concentration in the aqueous phase. b. The logP is the base-10 logarithm of P.

Measurement of Dye Exhaustion in Polyester Dyeing

This protocol describes a method to quantify the percentage of dye that has been transferred from the dyebath to the polyester fabric.

Materials:

  • Polyester fabric swatch (known weight)

  • Synthesized monoazo disperse dye

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature dyeing apparatus (e.g., laboratory-scale jet or beaker dyer)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Dyeing Process: a. Prepare a dyebath containing a known concentration of the disperse dye, a dispersing agent, and water. Adjust the pH to 4.5-5.5 with acetic acid. b. Record the initial absorbance (A₁) of a diluted sample of the dyebath at the dye's maximum absorption wavelength (λ_max). c. Introduce a pre-weighed polyester fabric swatch into the dyebath. d. Heat the dyebath to 130°C and maintain this temperature for 60 minutes. e. Cool the dyebath, remove the fabric, and rinse it thoroughly.

  • Analysis: a. After the dyeing process is complete and the dyebath has cooled, take a sample of the remaining dyebath. b. Record the final absorbance (A₂) of a diluted sample of the final dyebath at the same λ_max.

  • Calculation: a. The percentage of dye exhaustion (%E) can be calculated using the following formula[2][14]: %E = [(A₁ - A₂) / A₁] x 100

Conclusion

The hydrophobic nature of monoazo disperse dyes is a critical determinant of their performance in dyeing synthetic fibers like polyester. This property, governed by the molecular structure of the dye, dictates its affinity for the fiber and its behavior during the dyeing process. By understanding the relationships between chemical structure, hydrophobicity, and dyeing performance, researchers can design and synthesize novel disperse dyes with improved properties, such as higher color strength, better fastness, and enhanced environmental profiles. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation of these important industrial colorants.

References

manufacturing process of Disperse yellow 241

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Manufacturing Process of Disperse Yellow 241

This technical guide provides a comprehensive overview of the manufacturing process for this compound (C.I. 128450), a monoazo dye used for coloring synthetic fibers.[1][2] The synthesis involves a two-stage process: the diazotization of 3,4-dichlorobenzenamine followed by an azo coupling reaction with 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1][3] This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data, and a visual representation of the manufacturing workflow.

Core Manufacturing Process

The industrial synthesis of this compound is a well-established example of azo dye production. The process can be broken down into the following key stages:

  • Diazotization: The primary aromatic amine, 3,4-dichlorobenzenamine, is converted into a diazonium salt. This reaction is conducted in an acidic medium at low temperatures to ensure the stability of the highly reactive diazonium salt intermediate.[4]

  • Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the dye's color.[4][5]

  • Isolation and Purification: The synthesized dye, being sparingly soluble, precipitates from the reaction mixture. It is then isolated through filtration, washed to remove impurities and unreacted starting materials, and subsequently dried to yield the final product.[6]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Molar equivalents are based on the starting amount of 3,4-dichlorobenzenamine.

ParameterValueNotes
Reactants
3,4-Dichlorobenzenamine1.0 mol. eq.Diazo Component
6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile1.0 mol. eq.Coupling Component
Hydrochloric Acid (37%)2.5 - 3.0 mol. eq.To form the amine salt and maintain acidity
Sodium Nitrite (B80452)1.05 mol. eq.Diazotizing agent
Reaction Conditions
Diazotization Temperature0 - 5 °CCritical for the stability of the diazonium salt
Coupling Temperature0 - 10 °CTo control the reaction rate and minimize side reactions
Coupling pH4.0 - 6.0Maintained using a buffer like sodium acetate (B1210297)
Product Specifications
Expected Yield 85 - 95%Typical for this class of azo disperse dyes
Purity >98%Achievable with proper washing and purification
Appearance Bright greenish-yellow powder[1]

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Part 1: Diazotization of 3,4-Dichlorobenzenamine

  • In a well-ventilated fume hood, a suspension of 3,4-dichlorobenzenamine (1.0 molar equivalent) is prepared in a mixture of water and concentrated hydrochloric acid (2.5 molar equivalents).

  • The mixture is cooled to a temperature between 0 and 5 °C in an ice-salt bath with continuous stirring.

  • A solution of sodium nitrite (1.05 molar equivalents) in cold water is prepared.

  • The sodium nitrite solution is added dropwise to the suspension of 3,4-dichlorobenzenamine hydrochloride over a period of 30 to 45 minutes. The temperature must be strictly maintained below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete. The formation of a clear solution of the 3,4-dichlorobenzenediazonium (B8271992) chloride indicates the completion of this stage.

Part 2: Azo Coupling Reaction

  • In a separate reaction vessel, 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 molar equivalent) is dissolved in a dilute aqueous solution of sodium hydroxide (B78521) at a temperature of 0-5 °C.

  • The freshly prepared 3,4-dichlorobenzenediazonium chloride solution from Part 1 is slowly added to the solution of the coupling component with vigorous stirring. The temperature of the reaction mixture should be maintained between 0 and 10 °C.

  • The pH of the reaction mixture is maintained between 4.0 and 6.0 by the portion-wise addition of a saturated sodium acetate solution.

  • Upon completion of the addition, the reaction mixture is stirred for a further 2 to 3 hours, allowing the coupling reaction to go to completion. A bright yellow precipitate of this compound will form.

Part 3: Isolation and Purification

  • The precipitated this compound is collected by vacuum filtration using a Buchner funnel.

  • The filter cake is washed thoroughly with cold water until the filtrate is neutral to litmus (B1172312) paper and free of chloride ions (tested with silver nitrate (B79036) solution).

  • The washed filter cake is then dried in a vacuum oven at 60-70 °C until a constant weight is achieved.

Manufacturing Process Workflow

manufacturing_workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_purification Stage 3: Isolation & Purification reactant1 3,4-Dichlorobenzenamine process1 Diazotization Reaction (0-5°C) reactant1->process1 reagents1 HCl, NaNO₂ reagents1->process1 intermediate 3,4-Dichlorobenzenediazonium Chloride process1->intermediate process2 Azo Coupling Reaction (0-10°C, pH 4-6) intermediate->process2 reactant2 6-Hydroxy-1,4-dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile reactant2->process2 reagents2 Buffer (e.g., NaOAc) reagents2->process2 product_precipitate Crude this compound (Precipitate) process2->product_precipitate process3 Filtration & Washing product_precipitate->process3 process4 Drying (60-70°C) process3->process4 final_product This compound (Final Product) process4->final_product

Caption: Synthesis pathway of this compound.

References

In-Depth Technical Guide: Thermal Properties and Melting Point of Disperse Yellow 241

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 241 (C.I. This compound; CAS No. 83249-52-9) is a monoazo dye belonging to the pyridone class, characterized by its bright, greenish-yellow shade.[1] It sees application in the coloring of various materials, including plastics and textiles.[2] A comprehensive understanding of its thermal properties is paramount for its application in high-temperature processes and for ensuring the stability and quality of the final products. This guide provides a detailed overview of the thermal characteristics of this compound, with a focus on its melting point and thermal decomposition, supported by experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₄H₁₀Cl₂N₄O₂[1]
Molecular Weight 337.16 g/mol [1]
Appearance Yellow powder/grain[3]
Chemical Class Monoazo Pyridone[1]

Thermal Properties of this compound

The thermal behavior of this compound is a critical determinant of its processing window and end-use applications. Key thermal parameters include its melting point and decomposition temperature, which are typically determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

Quantitative Thermal Data

The primary thermal events for this compound are summarized in the table below. These values are essential for defining the upper temperature limits for processing and storage to avoid degradation and ensure color consistency.

Thermal ParameterMethodValueReference
Melting Point (Tm) DSC254 °C[4]
Decomposition Temperature (Td) at 5% weight loss TGA216 °C[5]
Boiling Point Not Applicable418.9 °C at 760 mmHg[6]
Heat Resistance General ObservationGood[4]
Monolayer Stability General ObservationStable up to 80°C[2]

Note: The boiling point is provided for completeness but is of limited practical relevance for a solid dye that decomposes before boiling under normal processing conditions.

Experimental Protocols

The following sections detail the standard methodologies for determining the thermal properties of disperse dyes like this compound.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique is ideal for determining the melting point and enthalpy of fusion.

Objective: To determine the melting point (Tm) and other phase transitions of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., Mettler DSC 821e or TA Instruments Discovery DSC25).[3][7]

Methodology:

  • Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.[3]

  • Reference: An empty, sealed aluminum pan is used as a reference.

  • Instrument Purge: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.[8]

  • Thermal Program:

    • The sample is first equilibrated at a temperature well below the expected melting point (e.g., 30°C).

    • The temperature is then increased at a constant heating rate, typically 10°C/min, to a temperature significantly above the melting point (e.g., 300°C).[8]

    • The sample is held at this temperature for a few minutes to ensure complete melting.

    • A cooling cycle at a controlled rate (e.g., 10°C/min) back to the starting temperature can be performed, followed by a second heating cycle to investigate any changes in thermal behavior due to the thermal history.[8]

  • Data Analysis: The heat flow is recorded as a function of temperature, generating a DSC thermogram. The melting point is determined as the peak temperature of the endothermic event. The area under the melting peak can be integrated to calculate the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the thermal stability and decomposition profile of the dye.

Objective: To determine the decomposition temperature (Td) and assess the thermal stability of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q5000 IR/SDT Q600).[5][7]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum crucible.

  • Instrument Purge: The TGA furnace is purged with an inert gas, such as nitrogen, at a defined flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[9]

  • Thermal Program:

    • The sample is equilibrated at an initial temperature (e.g., 30°C).

    • The temperature is then ramped up at a constant heating rate, commonly 10°C/min, to a final temperature where decomposition is complete (e.g., 600-700°C).[5][9]

  • Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.[5] The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Visualization of Experimental Workflow

The logical flow of the experimental analysis to determine the thermal properties of this compound is depicted in the following diagram.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Final Report Sample This compound Powder DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Thermogram DSC Thermogram DSC->Thermogram TGA_Curve TGA Curve TGA->TGA_Curve MeltingPoint Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Thermogram->MeltingPoint DecompositionTemp Decomposition Temp (Td) Weight Loss Profile TGA_Curve->DecompositionTemp Report Technical Guide MeltingPoint->Report DecompositionTemp->Report

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This compound exhibits a melting point of 254°C and begins to decompose, as indicated by a 5% weight loss, at 216°C.[4][5] This information is critical for professionals in materials science and drug development, as it defines the thermal processing limits for this dye. The provided experimental protocols for DSC and TGA offer a standardized approach for the verification and further characterization of the thermal properties of this compound and similar compounds. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for quality control and the development of new applications.

References

Methodological & Application

Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Yellow 241

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of C.I. Disperse Yellow 241 (CAS No. 83249-52-9) for dyeing polyester (B1180765) (PES) fibers. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results for various research and development applications.

Overview of this compound

This compound is a monoazo disperse dye known for its brilliant greenish-yellow shade and is primarily used for dyeing hydrophobic synthetic fibers, particularly polyester.[1][2] Its non-ionic nature and low water solubility necessitate specific dyeing techniques to ensure effective diffusion and fixation within the polyester fiber matrix.[3][4] This dye is suitable for high-temperature, thermosol, and carrier dyeing methods.[5]

Physical and Chemical Properties
PropertyValue
C.I. NameThis compound
CAS Number83249-52-9
Molecular FormulaC14H10Cl2N4O2
Molecular Weight337.16 g/mol
AppearanceYellow Powder/Grain
ShadeBrilliant Greenish-Yellow

Fastness Properties of this compound on Polyester

The fastness properties of textiles dyed with this compound are crucial for their performance and durability. The following table summarizes the typical fastness ratings on polyester fibers according to ISO standards.

Fastness TestISO StandardRating (1-5, unless specified)
Light Fastness (Xenon Arc)ISO 105-B026-7 (Scale 1-8)
Washing Fastness (Change)ISO 105-C035
Sublimation FastnessISO 105-P01 (180°C, 30s)4-5
Rubbing Fastness (Dry)ISO 105-X124
Rubbing Fastness (Wet)ISO 105-X124

Note: A higher rating indicates better fastness.[5]

Experimental Protocols for Dyeing Polyester Fibers

This section outlines detailed protocols for three common methods of dyeing polyester with this compound: High-Temperature High-Pressure (HT-HP) Exhaust Dyeing, Thermosol Dyeing, and Carrier Dyeing.

High-Temperature High-Pressure (HT-HP) Exhaust Dyeing

This is the most common and efficient method for achieving deep and level shades on polyester.[3][4]

3.1.1. Materials and Reagents

  • Polyester fabric, scoured and pre-treated

  • This compound

  • Dispersing agent (e.g., lignosulfonate-based)

  • Levelling agent (optional)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Soft water

3.1.2. Equipment

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers and graduated cylinders

  • Magnetic stirrer and hot plate

  • pH meter

3.1.3. Dyeing Procedure

  • Dye Bath Preparation:

    • Prepare a dye stock solution by pasting the required amount of this compound with a small amount of dispersing agent and warm water.

    • Fill the dyeing vessel with soft water to the desired liquor ratio (e.g., 10:1 to 20:1).

    • Add the dispersing agent (e.g., 1.0 g/L) and levelling agent (if used) to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[3][4]

    • Add the prepared dye stock solution to the dyebath and stir well.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dyebath at approximately 60°C.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[3][4]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.[3]

    • Cool the dyebath down to 70-80°C at a rate of 2-3°C per minute before draining.[3]

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric with warm water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L dispersing agent.

    • Treat the fabric in this bath at 70-80°C for 15-20 minutes.[3]

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize with a weak solution of acetic acid if necessary.

    • Dry the fabric.

Thermosol Dyeing

This is a continuous method suitable for large-scale production.[4]

3.2.1. Materials and Reagents

  • Polyester fabric, scoured and pre-treated

  • This compound

  • Dispersing agent

  • Padding auxiliary/migration inhibitor

  • Acetic acid

  • Soft water

3.2.2. Equipment

  • Laboratory padding mangle

  • Drying unit (e.g., hot flue or infrared dryer)

  • Thermosol unit (curing oven)

3.2.3. Dyeing Procedure

  • Padding:

    • Prepare the padding liquor containing this compound, a dispersing agent, and a migration inhibitor. Adjust the pH to 4.5-5.5 with acetic acid.

    • Pad the polyester fabric through the liquor at room temperature with a wet pick-up of 60-70%.

  • Drying:

    • Dry the padded fabric immediately at 100-120°C. Infrared pre-drying is recommended to minimize dye migration.

  • Thermosol Fixation:

    • Cure the dried fabric in a thermosol unit at 190-210°C for 60-90 seconds.[4]

  • After-treatment:

    • Perform reduction clearing as described in the HT-HP method (Section 3.1.3) to remove unfixed dye.

Carrier Dyeing

This method allows for dyeing at atmospheric pressure (around 100°C) with the aid of a carrier chemical.[6]

3.3.1. Materials and Reagents

  • Polyester fabric, scoured and pre-treated

  • This compound

  • Dispersing agent

  • Dyeing carrier (e.g., o-phenylphenol or methylnaphthalene based)

  • Acetic acid

  • Soft water

3.3.2. Equipment

  • Atmospheric laboratory dyeing machine or water bath with heating

  • Beakers and graduated cylinders

  • Magnetic stirrer and hot plate

  • pH meter

3.3.3. Dyeing Procedure

  • Dye Bath Preparation:

    • Set the dyebath at 60°C and add the dispersing agent and emulsified carrier.

    • Adjust the pH to 4.5-5.5 with acetic acid.

    • Add the pre-dispersed this compound.

  • Dyeing Cycle:

    • Introduce the polyester fabric and run for 10-15 minutes at 60°C.

    • Raise the temperature to the boil (98-100°C) at a rate of 2°C per minute.

    • Dye at the boil for 60-90 minutes.

  • After-treatment:

    • Cool the dyebath, rinse the fabric, and perform reduction clearing as described in Section 3.1.3.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the dyeing processes.

Polyester_Dyeing_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_hthp HT-HP Method cluster_thermosol Thermosol Method cluster_carrier Carrier Method cluster_post Post-Treatment scouring Scouring & Pre-treatment hthp_prep Dye Bath Prep (pH 4.5-5.5) scouring->hthp_prep thermosol_pad Padding scouring->thermosol_pad carrier_prep Dye Bath Prep (with Carrier) scouring->carrier_prep hthp_dye Dyeing at 130°C hthp_prep->hthp_dye reduction Reduction Clearing (70-80°C) hthp_dye->reduction thermosol_dry Drying (100-120°C) thermosol_pad->thermosol_dry thermosol_cure Curing (190-210°C) thermosol_dry->thermosol_cure thermosol_cure->reduction carrier_dye Dyeing at 100°C carrier_prep->carrier_dye carrier_dye->reduction rinsing Rinsing & Neutralizing reduction->rinsing drying Drying rinsing->drying

Figure 1: Workflow for dyeing polyester fibers with this compound.

Dye_Fixation_Pathway dye_dispersion Disperse Dye (Aggregates) dye_solution Single Dye Molecules (Dissolved) dye_dispersion->dye_solution Equilibrium fiber_surface Fiber Surface Adsorption dye_solution->fiber_surface Transfer fiber_interior Diffusion into Fiber Matrix fiber_surface->fiber_interior Heat/Carrier Induced fixation Fixation (van der Waals forces) fiber_interior->fixation

Figure 2: Simplified pathway of disperse dye fixation in polyester fibers.

References

Application Notes: High-Temperature Dyeing of Polyester with Disperse Yellow 241

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-temperature exhaust dyeing of polyester (B1180765) substrates with Disperse Yellow 241, a high-energy disperse dye suitable for achieving vibrant and durable yellow shades. The protocol outlines the necessary materials, equipment, and step-by-step procedures for successful and reproducible dyeing, including a critical post-dyeing reduction clearing process to ensure optimal fastness properties.

Introduction

Disperse dyes are non-ionic colorants with low water solubility, making them the primary choice for dyeing hydrophobic synthetic fibers like polyester. The high-temperature dyeing method, typically conducted between 120°C and 130°C under pressure, is essential for facilitating the diffusion of the dye molecules into the compact molecular structure of polyester fibers. This process ensures deep shade penetration, excellent color fastness, and overall durability of the dyed material.

This compound is classified as a high-energy disperse dye, which necessitates high temperatures for effective dyeing and exhibits good sublimation fastness.[1][2][3] The protocol herein is optimized for laboratory-scale applications, providing a reliable foundation for research and development purposes.

Materials and Equipment

Materials:

  • Polyester fabric (scoured and pre-wetted)

  • This compound (commercial grade)

  • Dispersing agent

  • Levelling agent

  • Acetic acid (or a suitable pH buffer)

  • Sodium hydrosulfite

  • Sodium hydroxide (B78521) (caustic soda)

  • Distilled or deionized water

Equipment:

  • High-temperature laboratory dyeing machine (e.g., beaker dyer)

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Drying oven

Experimental Protocols

Dye Bath Preparation and Dyeing Procedure

The high-temperature exhaust dyeing method is employed for this protocol. The procedure involves preparing a dyebath with the necessary dye and auxiliaries, followed by a controlled heating and cooling cycle.

  • Dye Dispersion Preparation: A stock dispersion of this compound is prepared by pasting the required amount of dye with a small amount of water and then adding more water to create a uniform dispersion.

  • Dye Bath Setup: The dye bath is prepared in the dyeing vessel with the specified amounts of water, dispersing agent, and levelling agent. The pH of the bath is adjusted to the desired range using acetic acid.[4][5]

  • Dyeing Cycle: The pre-wetted polyester fabric is introduced into the dye bath. The temperature is raised at a controlled rate to the optimal dyeing temperature and held for a specified duration to allow for dye penetration and fixation.[4][5] Following the dyeing phase, the bath is cooled down before the fabric is removed.

Reduction Clearing

A post-dyeing reduction clearing treatment is crucial to remove any unfixed dye from the fiber surface, which significantly improves the wash and crocking fastness of the dyed material.

  • Preparation of Clearing Solution: A fresh bath is prepared with sodium hydrosulfite and sodium hydroxide.

  • Treatment: The dyed fabric is treated in this alkaline reducing solution at an elevated temperature for a short period.

  • Rinsing and Neutralization: After the reduction clearing, the fabric is thoroughly rinsed with hot and then cold water and neutralized with a mild acid if necessary, before final drying.

Data Presentation

The following table summarizes the quantitative parameters for the high-temperature dyeing of polyester with this compound.

ParameterValueUnitNotes
This compound1.0% o.w.f.*For a medium depth of shade.
Dispersing Agent1.0g/LTo ensure uniform dye dispersion.
Levelling Agent0.5g/LTo promote even dye uptake.
pH of Dyebath4.5 - 5.5Adjusted with acetic acid.
Liquor Ratio1:10Ratio of fabric weight to liquor volume.[6][7]
Dyeing Temperature130°COptimal for high-energy disperse dyes.[3][8]
Time at Dyeing Temp.45 - 60minutes
Rate of Heating2°C/min
Rate of Cooling2°C/min
Reduction Clearing
Sodium Hydrosulfite2.0g/L
Sodium Hydroxide2.0g/L
Temperature70 - 80°C
Time15 - 20minutes

*% o.w.f. = on the weight of fabric

Mandatory Visualization

DyeingWorkflow cluster_prep Dye Bath Preparation cluster_dyeing High-Temperature Dyeing Cycle cluster_post Post-Treatment A Weigh Fabric & Dye B Prepare Dye Dispersion A->B C Set Dyebath with Auxiliaries B->C D Adjust pH to 4.5-5.5 C->D E Add Fabric to Dyebath at 60°C D->E Start Dyeing F Heat to 130°C at 2°C/min E->F G Hold at 130°C for 45-60 min F->G H Cool to 70°C at 2°C/min G->H I Rinse Fabric H->I End of Dyeing Cycle J Reduction Clearing at 70-80°C I->J K Hot & Cold Rinse J->K L Dry K->L M M L->M Finished Fabric

Caption: High-temperature exhaust dyeing workflow for polyester with this compound.

Safety Precautions

All experimental work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4][9][10] Care should be taken when handling powdered dyes to avoid inhalation.[9][10] Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use.[5]

References

Application Notes and Protocols for Disperse Yellow 241 in Engineering Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disperse Yellow 241, a high-performance synthetic dye, in various engineering plastics. The information is intended to guide researchers and scientists in the effective application and evaluation of this colorant for developing robust and color-stable plastic components.

Introduction

This compound (C.I. 128450) is a monoazo dye recognized for its brilliant greenish-yellow shade, good heat resistance, and lightfastness, making it a suitable candidate for coloring a range of engineering plastics.[1] Its hydrophobic nature facilitates its incorporation into polymer matrices such as polycarbonate (PC), polyethylene (B3416737) terephthalate (B1205515) (PET), and polybutylene terephthalate (PBT). These plastics are frequently utilized in demanding applications within the automotive, electronics, and consumer goods industries where color stability and durability are critical.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₁₄H₁₀Cl₂N₄O₂[1]
Molecular Weight 337.16 g/mol [1]
Appearance Greenish-yellow powder/grain[1]
Melting Point 254°C

Performance in Engineering Plastics

This compound is noted for its good overall performance in engineering plastics, particularly in terms of thermal stability and lightfastness. The following table summarizes its performance characteristics, with data primarily derived from textile applications, which can serve as a strong indicator for performance in plastics.

PropertyTest MethodPolycarbonate (PC)PET / PBTPolystyrene (PS)Reference
Heat Stability -Good (Suitable for typical processing temperatures)Good (Suitable for typical processing temperatures)Good[1]
Lightfastness (Full Shade) ISO 105-B02 (Xenon Arc)6-7 (Estimated)6-77[2][3]
Lightfastness (Reduced Shade with TiO₂) ISO 105-B02 (Xenon Arc)Not AvailableNot Available5[3]
Sublimation Fastness ISO 105-P01 (180°C, 30s)-4-5-[2]
Migration Resistance -GoodGoodGoodGeneral expectation for disperse dyes of this class

Note: The lightfastness is rated on the Blue Wool Scale, where 1 is very poor and 8 is excellent.

Experimental Protocols

The following protocols outline the methodologies for incorporating and evaluating this compound in engineering plastics.

Protocol for Incorporation of this compound into Engineering Plastics

This protocol describes the preparation of colored plastic plaques for performance evaluation.

  • Materials and Equipment:

    • This compound powder

    • Engineering plastic pellets (PC, PET, or PBT)

    • Titanium dioxide (TiO₂) for reduced shades (optional)

    • Twin-screw extruder

    • Injection molding machine

    • Drying oven

    • Precision scale

  • Procedure:

    • Drying: Dry the polymer pellets according to the manufacturer's recommendations to prevent hydrolytic degradation during processing.

    • Pre-blending: Accurately weigh the this compound powder and polymer pellets to achieve the desired concentration (e.g., 0.1% by weight). For reduced shades, include the desired percentage of TiO₂. Tumble blend the components for 15-20 minutes to ensure a homogenous mixture.

    • Extrusion: Set the temperature profile of the twin-screw extruder to the appropriate processing temperature for the specific engineering plastic. Feed the pre-blended mixture into the extruder to produce a colored compound.

    • Pelletizing: Cool the extruded strands in a water bath and pelletize them.

    • Drying of Compound: Dry the colored pellets to remove any absorbed moisture before injection molding.

    • Injection Molding: Set the injection molding machine to the appropriate processing temperatures for the engineering plastic. Mold the colored pellets into standard test plaques (e.g., 50mm x 75mm x 2mm).

Protocol for Heat Stability Testing

This protocol assesses the thermal stability of this compound in the chosen plastic.

  • Materials and Equipment:

    • Colored plastic plaques from Protocol 4.1

    • Injection molding machine

    • Spectrophotometer

  • Procedure:

    • Set the injection molding machine to the standard processing temperature for the plastic and mold a reference plaque.

    • Increase the barrel temperature in increments of 10°C (e.g., from 280°C to 320°C for PC) with a constant residence time (e.g., 5 minutes).

    • Mold a plaque at each temperature increment.

    • Visually compare the color of the plaques molded at higher temperatures to the reference plaque.

    • Quantify the color change (ΔE*) using a spectrophotometer. A significant color change indicates thermal degradation.

Protocol for Lightfastness Testing

This protocol evaluates the resistance of the colored plastic to fading upon exposure to artificial light, simulating sunlight.

  • Materials and Equipment:

    • Colored plastic plaques from Protocol 4.1

    • Xenon arc weathering apparatus (compliant with ISO 105-B02 or ASTM D4329)

    • Blue Wool standards (ISO 105-B08)

    • Grey Scale for assessing color change (ISO 105-A02)

    • Spectrophotometer

  • Procedure:

    • Mount the plastic plaques in the sample holders of the xenon arc apparatus.

    • Mount the Blue Wool standards alongside the samples.

    • Set the exposure conditions according to the relevant standard (e.g., ISO 105-B06 for high-temperature conditions or ASTM D4329).[4][5]

    • Periodically inspect the samples and the Blue Wool standards for color change.

    • The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading as the test sample.

    • The color change can also be quantified using a spectrophotometer.

Protocol for Migration Resistance Testing

This protocol assesses the tendency of the dye to migrate from the plastic to a contact surface.

  • Materials and Equipment:

    • Colored plastic plaques from Protocol 4.1

    • White, uncolored plastic plaque (e.g., PVC or the same engineering plastic)

    • Oven

    • Weight (to apply pressure)

    • Grey Scale for assessing staining (ISO 105-A03)

  • Procedure:

    • Place the colored plastic plaque in direct contact with the white, uncolored plaque.

    • Apply a specified pressure (e.g., 5 kPa) on top of the plaques.

    • Place the assembly in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours).

    • After the test period, remove the assembly from the oven and allow it to cool.

    • Visually assess the white plaque for any color transfer (staining).

    • Rate the degree of staining using the Grey Scale for assessing staining. A rating of 5 indicates no migration, while a rating of 1 indicates severe migration.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the application of this compound in engineering plastics.

experimental_workflow cluster_prep Material Preparation cluster_processing Processing cluster_testing Performance Testing cluster_analysis Analysis start Start: Select Polymer (PC, PET, PBT) & Dye Concentration drying Dry Polymer Pellets start->drying blending Pre-blend Dye and Polymer drying->blending extrusion Compounding via Twin-Screw Extrusion blending->extrusion pelletizing Pelletize Colored Compound extrusion->pelletizing molding Injection Mold Test Plaques pelletizing->molding heat_stability Heat Stability Test molding->heat_stability lightfastness Lightfastness Test (Xenon Arc) molding->lightfastness migration Migration Resistance Test molding->migration evaluation Evaluate Color Change (ΔE*) & Fastness Ratings heat_stability->evaluation lightfastness->evaluation migration->evaluation report Final Report evaluation->report structure_property cluster_structure Chemical Structure cluster_properties Key Properties cluster_application Application Suitability dy241 This compound (Monoazo Structure) thermal High Thermal Stability dy241->thermal Stable molecular structure sublimation Good Sublimation Resistance dy241->sublimation Relatively high molecular weight and polarity lightfastness Good Lightfastness dy241->lightfastness Efficient dissipation of light energy eng_plastics Suitable for Engineering Plastics (PC, PET, PBT) thermal->eng_plastics sublimation->eng_plastics lightfastness->eng_plastics

References

Application Notes and Protocols for the Quantification of Disperse Yellow 241

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Disperse Yellow 241, a synthetic azo dye, in various matrices, with a primary focus on textile samples. The protocols are intended for researchers, scientists, and professionals in analytical chemistry and quality control.

Overview and Physicochemical Properties

This compound (C.I. 128450) is a single azo disperse dye with the chemical formula C₁₄H₁₀Cl₂N₄O₂ and a molecular weight of 337.16 g/mol .[1] It is used in the dyeing of synthetic fibers. Due to the potential for some azo dyes to cleave into carcinogenic aromatic amines, its presence in consumer products is often regulated.[2][3] Accurate and sensitive analytical methods are therefore essential for monitoring and quantification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number83249-52-9[4]
Molecular FormulaC₁₄H₁₀Cl₂N₄O₂[1][4]
Molecular Weight337.16 g/mol [1][4]
Chemical Name5-[(3,4-dichlorophenyl)diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile[4]
AppearanceYellow grain/solid[4][5]

Analytical Methodologies

The primary methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or a Photodiode Array (PDA)/UV-Vis detector. Direct UV-Vis spectrophotometry can also be employed for simpler matrices or as a screening tool.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the sensitive and selective quantification of this compound, especially in complex matrices like textiles.[6][7]

Experimental Protocol:

2.1.1. Sample Preparation (Textile Samples)

  • Weigh 1.0 g of the finely cut textile sample into a conical flask.

  • Add 20 mL of methanol (B129727).[6]

  • Sonicate the sample at 50°C for 30 minutes.[3][6]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[6]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.[6]

  • For enhanced sensitivity, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[6]

2.1.2. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: A UHPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is recommended.[6]

  • Mobile Phase:

    • A: Water with 0.1% formic acid[6]

    • B: Acetonitrile or Methanol

  • Gradient Elution: A gradient program should be optimized to ensure separation from other dyes and matrix components. A typical gradient might start at a lower percentage of organic phase and ramp up to a high percentage to elute the analyte.

  • Flow Rate: 0.3 mL/min[6]

  • Injection Volume: 5 µL

  • Ionization Mode: ESI in positive and/or negative mode, to be optimized for this compound.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[3]

Table 2: HPLC-MS/MS Parameters for this compound

ParameterRecommended Setting
HPLC
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm)[6]
Mobile Phase AWater + 0.1% Formic Acid[6]
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min[6]
Column Temperature30 °C
Injection Volume5 µL
MS/MS
Ionization ModeESI Positive/Negative (to be optimized)
Capillary Voltage0.7 kV[3]
Source Temperature150 °C[3]
Desolvation Temperature500 °C[3]
Desolvation Gas Flow1000 L/h[3]
MRM TransitionsTo be determined by infusing a standard solution of this compound.

2.1.3. Data Presentation

Quantitative data should be presented in a clear, tabular format.

Table 3: Quantitative Performance of HPLC-MS/MS Method (Hypothetical Data)

ParameterResult
Linearity (r²)>0.99
Limit of Detection (LOD)0.02 - 1.35 ng/mL[6]
Limit of Quantification (LOQ)0.06 - 4.09 ng/mL[6]
Recovery81.8 - 114.1%[6]
Precision (%RSD)< 15%
High-Performance Liquid Chromatography with UV-Vis/PDA Detection

HPLC with UV-Vis or PDA detection is a more accessible method for the quantification of this compound.[2][7][8] While potentially less sensitive than MS/MS, it can provide reliable results.

Experimental Protocol:

2.2.1. Sample Preparation

The sample preparation protocol is the same as described in section 2.1.1.

2.2.2. HPLC-UV/Vis Instrumentation and Conditions

  • HPLC System: An HPLC system with a UV-Vis or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate in Water[8]

    • B: Acetonitrile[8]

  • Gradient Elution: A linear gradient from a low to a high percentage of acetonitrile.[8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined by scanning a standard solution. Based on its yellow color, this is expected to be in the 400-450 nm range.

Table 4: HPLC-UV/Vis Parameters for this compound

ParameterRecommended Setting
HPLC
ColumnC18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[8]
Mobile Phase A50 mM Ammonium Acetate in Water[8]
Mobile Phase BAcetonitrile[8]
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV-Vis Detector
Detection Wavelengthλmax of this compound (e.g., ~428 nm)[8]

2.2.3. Data Presentation

Table 5: Quantitative Performance of HPLC-UV/Vis Method (Hypothetical Data)

ParameterResult
Linearity (r²)>0.999[8]
Limit of Detection (LOD)60 - 890 µg/L[9]
Limit of Quantification (LOQ)200 - 2990 µg/L[9]
Recovery74.6 - 132.1%[8]
Precision (%RSD)< 6.9%[8]
UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry is a simple and rapid method suitable for the quantification of this compound in solutions with minimal interfering substances.[10]

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Determination of λmax: Scan a standard solution across the UV-Vis spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Prepare the sample solution and measure its absorbance at λmax.

  • Quantification: Determine the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow Diagrams (Graphviz DOT)

cluster_0 Sample Preparation (Textile) Weigh Sample Weigh Sample Solvent Extraction Solvent Extraction Weigh Sample->Solvent Extraction 1.0 g Sonication Sonication Solvent Extraction->Sonication Methanol, 50°C, 30 min Centrifugation Centrifugation Sonication->Centrifugation 10,000 rpm, 10 min Filtration Filtration Centrifugation->Filtration 0.22 µm PTFE Analysis Analysis Filtration->Analysis

Caption: Workflow for the extraction of this compound from textile samples.

Prepared Sample Prepared Sample HPLC System HPLC System Prepared Sample->HPLC System Injection Mass Spectrometer Mass Spectrometer HPLC System->Mass Spectrometer Elution & Ionization Data Analysis Data Analysis Mass Spectrometer->Data Analysis Detection (MRM) Quantification Result Quantification Result Data Analysis->Quantification Result

Caption: Logical workflow for the HPLC-MS/MS analysis of this compound.

References

Application Note: Quantitative Analysis of Disperse Yellow 241 in Textiles by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Disperse Yellow 241 (C.I. 128450; CAS No. 83249-52-9) in textile matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for quality control laboratories, regulatory bodies, and research institutions involved in textile safety and chemical analysis. The methodology is designed to offer high selectivity and sensitivity for the detection and quantification of this specific disperse dye.

Introduction

Disperse dyes are a class of non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate.[1] this compound is a synthetic monoazo dye used in the textile industry.[2] Due to the potential for certain azo dyes to cleave into carcinogenic aromatic amines, and the allergenic potential of some disperse dyes, regulatory bodies worldwide have set stringent limits on their presence in consumer textiles.[3][4] Consequently, a reliable and sensitive analytical method is crucial for monitoring the levels of this compound in textile products to ensure consumer safety and regulatory compliance. HPLC-MS/MS offers excellent selectivity and sensitivity for the analysis of such compounds in complex matrices.[5]

Experimental Protocol

Sample Preparation (Solvent Extraction)

The following protocol outlines the extraction of this compound from a textile sample.

  • Sample Comminution: Cut approximately 1 gram of the textile sample into small pieces (roughly 5x5 mm).[5]

  • Extraction: Place the weighed textile pieces into a 50 mL conical tube. Add 20 mL of methanol.[4]

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at 50°C.[4][5]

  • Centrifugation: After sonication, centrifuge the sample at 10,000 rpm for 10 minutes to pellet the textile fibers and any insoluble material.[4]

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean glass vial.[4]

  • Solvent Evaporation and Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of an 80:20 (v/v) water/acetonitrile solution.[5]

HPLC-MS/MS Analysis

2.1. LC Conditions:

ParameterValue
HPLC System A high-performance liquid chromatography system capable of binary gradient elution.
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
Mobile Phase A Water with 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 5 mM Ammonium Acetate
Gradient Program 35% B (0-0.5 min), linear gradient to 100% B (0.5-12.0 min), hold at 100% B (12.0-17.0 min), return to 35% B (17.01-20.0 min)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2. MS/MS Conditions:

ParameterValue
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Nebulizing Gas Flow 2.0 L/min
Drying Gas Flow 10.0 L/min
Interface Temperature 300°C
Desolvation Line (DL) Temperature 250°C
Heat Block Temperature 400°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

2.3. MRM Transition for this compound:

The chemical formula for this compound is C₁₄H₁₀Cl₂N₄O₂ with a molecular weight of 337.16 g/mol . The expected precursor ion in positive ESI mode is the protonated molecule [M+H]⁺ at m/z 337.0.

  • Precursor Ion (Q1): 337.0 m/z

  • Product Ions (Q3) and Collision Energies (CE): Specific product ions and optimal collision energies should be determined by direct infusion of a standard solution of this compound into the mass spectrometer. A common fragmentation pathway for azo dyes involves cleavage of the azo bond.[6] A method development experiment should be performed to identify two to three of the most intense and stable product ions for quantification and qualification purposes.

Data Presentation

Expected Quantitative Performance

The following table summarizes the expected performance characteristics for the analysis of disperse dyes in textiles based on published methods. These values should be validated specifically for this compound during method implementation.

ParameterExpected ValueReference
Linearity (R²) > 0.99[5]
Limit of Detection (LOD) 0.02 - 1.35 ng/mL[4]
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL[4]
Recovery 80 - 115%[4]
Matrix Effect 60 - 120%[4][5]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Textile Sample (1g) extraction Methanol Extraction & Ultrasonication (30 min, 50°C) sample->extraction centrifugation Centrifugation (10,000 rpm, 10 min) extraction->centrifugation filtration Filtration (0.22 µm PTFE) centrifugation->filtration reconstitution Evaporation & Reconstitution filtration->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc Inject 5 µL msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification (Calibration Curve) msms->quantification reporting Reporting (mg/kg) quantification->reporting

Caption: Experimental workflow for the analysis of this compound in textiles.

Conclusion

The HPLC-MS/MS method described in this application note provides a selective and sensitive approach for the quantification of this compound in textile samples. The detailed protocol for sample preparation and instrumental analysis, combined with the expected performance characteristics, offers a solid foundation for laboratories to implement this method for routine analysis. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.

References

Application Notes and Protocols for Preparing Disperse Yellow 241 Stock Solution for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 241 is a synthetic azo dye characterized by its hydrophobic nature and low aqueous solubility.[1] Effective in vivo studies involving this compound necessitate the preparation of a homogenous and stable stock solution or suspension suitable for administration. These application notes provide detailed protocols for the preparation of this compound formulations for preclinical research, addressing the challenges posed by its poor water solubility. The following sections offer guidance on solvent selection, preparation of both true solutions and suspensions, and essential safety precautions.

Compound Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name 5-[(3,4-dichlorophenyl)diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile[1]
Molecular Formula C₁₄H₁₀Cl₂N₄O₂[1][2]
Molecular Weight 337.16 g/mol [1][2]
CAS Number 83249-52-9[1][2]
Appearance Yellow to greenish-yellow powder/grain[3][4]
General Solubility Poorly soluble in water; may be soluble in DMSO.[1]

Safety Precautions

Handle this compound in accordance with its Safety Data Sheet (SDS). As the toxicological properties of this compound are not extensively characterized, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.[5] All handling of the dry powder and stock solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[6]

Experimental Protocols

Due to the lack of specific quantitative solubility data for this compound in common vehicles, a preliminary solubility assessment is strongly recommended.

Protocol for Solubility Assessment

Objective: To determine the approximate solubility of this compound in various solvents to inform the selection of an appropriate vehicle for stock solution preparation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Ethanol

  • Corn oil

  • Vortex mixer

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Analytical balance

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several microcentrifuge tubes.

  • To each tube, add a measured volume of a different solvent (e.g., 100 µL of DMSO, PEG400, ethanol, or corn oil).

  • Vortex the tubes vigorously for 2-3 minutes to facilitate dissolution.

  • Visually inspect for any undissolved particles.

  • If the compound has fully dissolved, add an additional known amount of this compound and repeat the process until the solution is saturated (i.e., solid particles remain after extensive vortexing).

  • Calculate the approximate solubility in mg/mL for each solvent.

Protocol for Preparing a DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber glass vial

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Based on the solubility assessment, determine the desired concentration for your stock solution.

  • Weigh the required amount of this compound and place it in the amber glass vial.

  • Add the calculated volume of DMSO to the vial.

  • Cap the vial tightly and vortex until the compound is completely dissolved. Sonication may be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C, protected from light.

Protocol for Preparing a Suspension for Oral Administration

Objective: To prepare a homogenous suspension of this compound for oral gavage. This protocol is suitable when the required dose cannot be fully dissolved in a tolerable volume of a solvent-based vehicle.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle

  • Homogenizer or sonicator

  • Stir plate and magnetic stir bar

Procedure:

  • Weigh the required amount of this compound.

  • If necessary, gently grind the powder using a mortar and pestle to reduce particle size and improve suspension stability.

  • Transfer the powder to a suitable container.

  • Slowly add the 0.5% CMC solution while continuously stirring or vortexing.

  • Use a homogenizer or sonicator to ensure a uniform and fine suspension.

  • Continuously stir the suspension using a magnetic stir plate during administration to maintain homogeneity.

Protocol for Preparing a Co-Solvent Formulation for Injection

Objective: To prepare a formulation of this compound suitable for injection, using a co-solvent system. An example formulation of DMSO and corn oil is provided.[1]

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • Sterile corn oil

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 4.2.

  • In a sterile tube, add the required volume of the DMSO stock solution. For example, to prepare 1 mL of a 2.5 mg/mL final solution, use 100 µL of a 25 mg/mL DMSO stock.

  • Add the co-solvent, in this case, corn oil. Following the 1:9 ratio, add 900 µL of corn oil.

  • Vortex thoroughly to create a uniform solution or fine suspension.

  • Administer the freshly prepared formulation.

Data Presentation: Vehicle Selection Guide

The choice of vehicle is critical and depends on the route of administration and the required dose. The following table summarizes common vehicles and their properties.

Vehicle ComponentTypical Concentration RangeRoute of AdministrationNotes
DMSO 1-10% in final formulationOral, IP, IVPotent solvent; can have pharmacological effects at higher concentrations.
PEG400 10-40%Oral, IPGood co-solvent, generally well-tolerated.
Tween 80 0.1-5%Oral, IP, IVSurfactant to increase solubility and stability; use with caution due to potential for hypersensitivity reactions.
Carboxymethylcellulose (CMC) 0.5-2% (w/v)OralSuspending agent for oral formulations.
Corn Oil Up to 100%Oral, SC, IMVehicle for lipophilic compounds.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process and workflow for preparing a this compound formulation for in vivo studies.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Formulation Pathway A Start: this compound Powder B Perform Solubility Assessment (DMSO, PEG400, Ethanol, Corn Oil) A->B C Is the required dose soluble in a tolerable volume? B->C D Prepare Stock Solution (e.g., in DMSO) C->D Yes E Prepare Suspension (e.g., with CMC) C->E No F Dilute with co-solvent for injection (e.g., Corn Oil) D->F G Final Formulation for Administration E->G F->G

Caption: Workflow for preparing this compound for in vivo studies.

References

Application Notes and Protocols for the Formulation of Disperse Yellow 241 for Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 241 is a synthetic azo dye characterized by its hydrophobic nature and poor solubility in aqueous solutions.[1][2] These properties present a significant challenge for in vivo administration in animal experiments, where achieving accurate and reproducible dosing is critical for obtaining reliable pharmacological and toxicological data. The formulation strategy for such compounds is paramount to ensure bioavailability and minimize vehicle-related artifacts.[3]

This document provides detailed application notes and protocols for the formulation of this compound for oral, intraperitoneal, and intravenous administration in laboratory animals, primarily rodents. The information is intended to guide researchers in preparing appropriate dosing vehicles and administering the compound in a safe and effective manner.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₄H₁₀Cl₂N₄O₂[1]
Molecular Weight 337.16 g/mol [1]
Appearance Yellow powder/grain[1][4][5]
Solubility Poorly soluble in water; may dissolve in DMSO.[2][3]

Safety Precautions

While specific in vivo toxicity data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. Azo dyes as a class have been associated with various toxicities, and some may cause skin sensitization.[6] Researchers should consult the Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Formulation Strategies for Poorly Water-Soluble Compounds

The choice of formulation for a hydrophobic compound like this compound depends on the intended route of administration, the required dose, and the physicochemical properties of the compound. The primary goal is to create a homogenous and stable preparation that allows for accurate dosing. Common strategies include:

  • Solutions: Completely dissolving the compound in a non-aqueous or co-solvent system. This is often preferred for intravenous administration to prevent emboli.

  • Suspensions: Dispersing the solid compound in a liquid vehicle, usually with the aid of a suspending agent to prevent settling. This is a common approach for oral and intraperitoneal administration.

  • Emulsions/Micellar Solutions: Using surfactants to create stable mixtures of oily and aqueous phases, which can enhance the solubility and absorption of lipophilic compounds.

A logical workflow for selecting a suitable formulation is outlined below.

G cluster_solubility Preliminary Solubility Assessment cluster_decision Formulation Decision cluster_formulations Formulation Pathways cluster_route Route-Specific Considerations solubility_test Test solubility of this compound in various GRAS solvents (e.g., DMSO, PEG400, Corn Oil) is_soluble Is a stable solution achievable at the required concentration? solubility_test->is_soluble solution Prepare a solution-based formulation. (e.g., using DMSO, PEG400, or co-solvents) is_soluble->solution Yes suspension Prepare a suspension-based formulation. (e.g., using CMC, methylcellulose, and/or surfactants) is_soluble->suspension No iv_route Intravenous (IV) Requires a clear, particle-free solution. solution->iv_route oral_ip_route Oral (PO) / Intraperitoneal (IP) Solutions or suspensions are acceptable. solution->oral_ip_route suspension->oral_ip_route

Caption: Formulation selection workflow for this compound.

Experimental Protocols

The following protocols are provided as starting points. It is imperative for the researcher to perform small-scale pilot formulations to determine the optimal vehicle and concentration for their specific batch of this compound and experimental needs.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400)

  • Carboxymethylcellulose sodium (CMC-Na), low or medium viscosity

  • Tween 80 (Polysorbate 80)

  • Corn oil

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • Glass vials

  • Magnetic stirrer and stir bars

  • Sonicator (bath or probe)

  • Homogenizer (optional, for suspensions)

  • Sterile syringes and needles

  • Analytical balance

Preparation of a Stock Solution in DMSO

Due to its potential solubility in DMSO, preparing a concentrated stock solution is a common first step.[3]

  • Weigh the desired amount of this compound in a sterile glass vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 25 mg/mL).

  • Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming may aid dissolution but should be used with caution to avoid degradation.

  • Visually inspect for any undissolved particles. If particles remain, the solubility limit may have been exceeded.

Protocol for Oral Administration (Suspension)

A suspension in an aqueous vehicle with a suspending agent is a common and straightforward method for oral gavage.

Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.25% (v/v) Tween 80.

  • Prepare the vehicle:

    • Add 0.5 g of CMC-Na to approximately 90 mL of sterile water while stirring vigorously.

    • Continue to stir until the CMC is fully hydrated and a viscous solution is formed. This may take several hours.

    • Add 0.25 mL of Tween 80 and mix thoroughly.

    • Bring the final volume to 100 mL with sterile water.

  • Prepare the suspension:

    • Weigh the required amount of this compound for the desired final concentration (e.g., 2.5 mg/mL).

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while mixing continuously.

    • Homogenize or sonicate the suspension to ensure a uniform particle size distribution.

  • Administration:

    • Administer to animals via oral gavage using an appropriately sized feeding needle.

    • Ensure the suspension is well-mixed immediately before drawing each dose to prevent settling.

G cluster_vehicle Vehicle Preparation (0.5% CMC / 0.25% Tween 80) cluster_suspension Suspension Preparation cluster_admin Administration weigh_cmc Weigh 0.5g CMC-Na add_water Add to ~90mL sterile water with vigorous stirring weigh_cmc->add_water hydrate_cmc Stir until fully hydrated add_water->hydrate_cmc add_tween Add 0.25mL Tween 80 hydrate_cmc->add_tween final_volume Adjust to final volume of 100mL add_tween->final_volume create_paste Create a paste with a small amount of vehicle final_volume->create_paste weigh_dy241 Weigh this compound weigh_dy241->create_paste add_vehicle Gradually add remaining vehicle while mixing create_paste->add_vehicle homogenize Homogenize or sonicate to ensure uniformity add_vehicle->homogenize administer Administer via oral gavage homogenize->administer

Caption: Workflow for preparing an oral suspension of this compound.

Protocol for Intraperitoneal/Intravenous Administration (Solution/Co-solvent System)

For systemic administration, particularly intravenously, a clear, particle-free solution is required. A co-solvent system is often necessary.

Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.

  • Prepare the formulation:

    • Start with a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add 4 parts of PEG400 for every 1 part of DMSO stock. Mix well until a clear solution is formed.

    • Slowly add 5 parts of sterile saline while vortexing to avoid precipitation.

    • Crucially, observe the solution for any signs of precipitation. If the compound crashes out of solution, this vehicle is not suitable at this concentration.

  • Administration:

    • Administer via intraperitoneal or intravenous injection. For IV administration, the solution must be sterile-filtered (e.g., through a 0.22 µm filter) if not prepared under aseptic conditions.

    • The total volume administered should be in accordance with institutional guidelines for animal welfare.

Alternative Vehicle for IP/SC Administration (Oil-based): 10% DMSO in Corn Oil.[3]

  • Prepare a concentrated stock of this compound in DMSO.

  • Add 1 part of the DMSO stock to 9 parts of corn oil.

  • Mix thoroughly. This may result in a solution or a fine suspension.

  • Administer via intraperitoneal or subcutaneous injection. This formulation is not suitable for intravenous administration.

Summary of Formulation Examples

The following table summarizes potential starting formulations for this compound. Concentrations are illustrative and must be optimized.

Route of AdministrationFormulation TypeVehicle CompositionFinal Concentration (Example)Notes
Oral (PO) Suspension0.5% CMC-Na, 0.25% Tween 80 in water2.5 mg/mLA common and robust formulation for oral gavage. Ensure continuous mixing during dosing.
Oral (PO) SolutionPEG400Dependent on solubilityMay allow for higher bioavailability if solubility is sufficient.
Intraperitoneal (IP) Solution / Co-solvent10% DMSO, 40% PEG400, 50% Saline1-5 mg/mLObserve carefully for precipitation upon addition of saline.
Intraperitoneal (IP) Solution / Suspension10% DMSO, 90% Corn Oil2.5 mg/mLA good alternative if aqueous-based systems cause precipitation. Not for IV use.
Intravenous (IV) Solution / Co-solvent10% DMSO, 40% PEG400, 50% Saline< 2.5 mg/mLMust be a clear, particle-free solution. Requires pilot studies to confirm stability. Sterile filtration is recommended.

Disclaimer: The protocols and data presented are for research purposes only. The user is solely responsible for determining the suitability of these methods for their specific application, including conducting all necessary safety, toxicity, and stability assessments in accordance with institutional and regulatory guidelines. The absence of specific in vivo toxicity data for this compound necessitates a cautious approach, starting with low doses and careful observation of the animals.

References

Application Notes and Protocols for Thermosol Dyeing of Synthetic Fabrics with Disperse Yellow 241

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the thermosol application of C.I. Disperse Yellow 241 onto synthetic fabrics, primarily focusing on polyester (B1180765). The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results.

Introduction to this compound and the Thermosol Process

This compound is a monoazo disperse dye known for its brilliant greenish-yellow shade and good fastness properties, making it suitable for dyeing synthetic fibers like polyester. Its chemical formula is C₁₄H₁₀Cl₂N₄O₂ and it has a molecular weight of 337.16 g/mol .

The Thermosol process is a continuous dyeing method ideal for polyester and its blends. It involves padding the fabric with a dye dispersion, followed by drying and high-temperature fixation. This method is highly efficient, offering excellent dye utilization (75-90%) and reproducibility for long production runs.[1][2] Key advantages include high production speed, reduced water consumption compared to exhaust dyeing, and the ability to achieve bright, level shades.[3]

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyDescription
C.I. Name This compound
Chemical Class Monoazo
Molecular Formula C₁₄H₁₀Cl₂N₄O₂
Molecular Weight 337.16 g/mol
Appearance Yellow powder/grain
Shade Brilliant greenish-yellow
Suitable Substrates Polyester, Acetate, Nylon

Thermosol Dyeing Protocol for this compound on Polyester

This protocol outlines the standard procedure for the thermosol dyeing of polyester fabric with this compound.

Materials and Equipment
  • 100% Polyester fabric, pre-treated (scoured and heat-set)

  • This compound

  • Dispersing agent

  • Wetting agent

  • Migration inhibitor (e.g., sodium alginate or polyacrylate-based)

  • pH buffer (e.g., acetic acid or a phosphate (B84403) buffer)

  • Padding mangle

  • Infrared (IR) pre-dryer or hot flue dryer

  • Thermosol unit (e.g., stentor)

  • Washing and rinsing range

  • Reduction clearing chemicals (see section 3.5)

  • Laboratory balance, beakers, and other standard laboratory glassware

Padding Liquor Preparation

The padding liquor should be prepared as follows. The concentrations may need to be adjusted based on the depth of shade required.

ComponentConcentrationPurpose
This compoundX g/L (dependent on desired shade)Colorant
Dispersing Agent1.0 - 2.0 g/LMaintains a stable dye dispersion
Wetting Agent0.5 - 1.0 g/LEnsures uniform wetting of the fabric
Migration Inhibitor10 - 20 g/LPrevents dye migration during drying
Acetic Acid (or other buffer)to pH 4.5 - 5.5Optimizes dye fixation and stability
Waterto 1 L

Procedure:

  • Create a paste of the this compound with a small amount of the dispersing agent and cold water.

  • Add this paste to the bulk of the water in the mixing tank with continuous stirring.

  • Add the remaining auxiliaries (wetting agent, migration inhibitor, and pH buffer).

  • Ensure the padding liquor is at ambient temperature (20-30°C).

Dyeing Process

The thermosol process consists of three main stages: padding, drying, and thermofixation.

Process StageParametersNotes
Padding Pick-up: 60-70%Ensure uniform nip pressure across the padding mangle.
Drying Temperature: 100-120°CInfrared pre-drying is recommended to minimize migration.
Thermofixation Temperature: 190-220°C; Time: 60-90 secondsOptimal temperature and time depend on the depth of shade and fabric construction.

Experimental Workflow:

Thermosol_Process cluster_0 Padding cluster_1 Drying cluster_2 Thermofixation cluster_3 After-treatment Padding Fabric Impregnation in Dye Liquor Drying Intermediate Drying (100-120°C) Padding->Drying Wet Fabric Thermofixation High-Temperature Fixation (190-220°C for 60-90s) Drying->Thermofixation Dry Fabric Washing Rinsing and Washing Thermofixation->Washing Dyed Fabric Reduction_Clearing Reduction Clearing Washing->Reduction_Clearing Final_Rinse Final Rinse and Drying Reduction_Clearing->Final_Rinse

Thermosol Dyeing Workflow
Mechanism of Dyeing

The following diagram illustrates the key stages of dye interaction with the polyester fiber during the thermosol process.

Dyeing_Mechanism cluster_padding Padding Stage cluster_drying Drying Stage cluster_thermofixation Thermofixation Stage A Dye Dispersion in Pad Liquor B Fabric Padding (Mechanical Application) A->B C Water Evaporation D Dye Particles Deposited on Fiber Surface C->D E Dye Sublimation (Solid to Gas) G Dye Vapor Penetration and Diffusion into Fiber E->G F Polyester Fiber Swelling (Amorphous Regions Open) F->G H Dye Trapped in Fiber upon Cooling G->H

Dye-Fiber Interaction in Thermosol Process
After-treatment: Reduction Clearing

After thermofixation, unfixed dye on the fiber surface must be removed to ensure good wash fastness. This is achieved through a process called reduction clearing.

Typical Reduction Clearing Recipe:

ComponentConcentration
Caustic Soda (NaOH)1.0 - 2.0 g/L
Sodium Hydrosulphite (Na₂S₂O₄)1.0 - 2.0 g/L
Detergent1.0 g/L

Procedure:

  • Rinse the dyed fabric in warm water.

  • Treat the fabric in the reduction clearing bath at 70-80°C for 15-20 minutes.

  • Rinse thoroughly with hot and then cold water.

  • Neutralize with a weak acid (e.g., 0.5 g/L acetic acid) if necessary.

  • Final rinse and dry.

Experimental Protocols for Quality Assessment

To ensure the quality of the dyeing, a series of standardized tests should be performed.

Colorfastness to Washing (ISO 105-C06)

This test evaluates the resistance of the color to domestic and commercial laundering.[4]

Procedure:

  • Prepare a composite specimen by sewing a piece of the dyed fabric (40 mm x 100 mm) to a multi-fiber adjacent fabric.[4]

  • Place the specimen in a stainless-steel container with the specified washing solution (e.g., ECE phosphate reference detergent) and stainless-steel balls.

  • Agitate the container in a laundering machine at a specified temperature and time (e.g., 60°C for 30 minutes for a standard wash).

  • Rinse and dry the specimen.

  • Evaluate the change in color of the dyed fabric and the staining of the adjacent multi-fiber fabric using the grey scales.[4]

Colorfastness to Rubbing (ISO 105-X12)

This test assesses the amount of color transferred from the fabric surface by rubbing.[5][6][7][8]

Procedure:

  • Mount the dyed fabric specimen on the base of a crockmeter.[8]

  • For dry rubbing, place a dry, white cotton rubbing cloth over the rubbing finger and perform 10 cycles of rubbing.

  • For wet rubbing, wet the rubbing cloth to a 100% pick-up and repeat the rubbing process.[8]

  • Evaluate the staining of the white cotton cloths using the grey scale for staining.

Colorfastness to Light (ISO 105-B02)

This test determines the resistance of the dye to fading upon exposure to an artificial light source that simulates natural daylight.[3][9][10][11]

Procedure:

  • Mount the dyed fabric specimen in a sample holder.

  • Simultaneously expose the specimen and a set of blue wool standards to a xenon arc lamp under controlled conditions of temperature and humidity.[3][10]

  • The exposure is continued until a specified blue wool standard has faded to a certain degree on the grey scale.

  • Assess the change in color of the dyed specimen by comparing it to the fading of the blue wool standards.[9][11]

Data Presentation

The results of the colorfastness tests should be tabulated for easy comparison.

Table of Fastness Properties for this compound on Polyester:

Fastness TestStandardRating (1-5, where 5 is best)
Washing (Color Change) ISO 105-C064-5
Washing (Staining) ISO 105-C064-5
Rubbing (Dry) ISO 105-X124-5
Rubbing (Wet) ISO 105-X124
Light (Xenon Arc) ISO 105-B026
Sublimation ISO 105-P014-5

Note: The above fastness ratings are typical values and may vary depending on the specific dyeing conditions and substrate.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Uneven Dyeing - Improper fabric preparation- Dye migration during drying- Uneven padding pressure- Temperature fluctuations in the thermosol unit- Ensure thorough scouring and heat-setting of the fabric- Use an effective migration inhibitor- Check and adjust padding mangle pressure- Calibrate and monitor the thermosol unit temperature
Poor Color Yield - Incorrect pH of the padding liquor- Insufficient thermofixation temperature or time- Inadequate dye dispersion- Maintain pH between 4.5 and 5.5- Optimize thermofixation parameters- Use a high-quality dispersing agent and ensure proper mixing
Poor Wash Fastness - Incomplete removal of unfixed dye- Ensure a thorough reduction clearing process is carried out
Shade Variation - Inconsistent pick-up percentage- Fluctuations in drying or thermofixation conditions- Maintain consistent padding parameters- Ensure stable and uniform heating

By following these detailed application notes and protocols, researchers and scientists can effectively utilize this compound in the thermosol dyeing of synthetic fabrics, achieving high-quality and reproducible results.

References

Disperse Yellow 241: Exploring its Potential as a Fluorescent Dye in Research

Author: BenchChem Technical Support Team. Date: December 2025

While commercially recognized as a textile and plastics colorant, the application of Disperse Yellow 241 as a fluorescent dye in scientific research remains largely undocumented in publicly available literature. This report aims to provide a comprehensive overview of the current knowledge on this compound and to outline hypothetical protocols and application notes based on the general properties of similar fluorescent dyes, acknowledging the significant gap in specific research data for this particular compound.

Physicochemical Properties

A summary of the basic chemical and physical properties of this compound is presented below. It is important to note that crucial photophysical data, such as absorption and emission maxima, quantum yield, and molar absorptivity, are not available in the reviewed scientific literature. Such data is essential for the development of specific imaging protocols.

PropertyValueSource
Chemical Formula C₁₄H₁₀Cl₂N₄O₂[1][2]
Molecular Weight 337.16 g/mol [1][2]
CAS Number 83249-52-9[1]
Appearance Yellow powder/grain[1][3]
Primary Application Dyeing of polyester (B1180765) fibers and plastics[3][4][5]

Potential Research Applications (Hypothetical)

Given its classification as a "fluorescent dye" by some commercial suppliers, this compound could hypothetically be explored for various research applications, particularly in cell biology and material science. Azo dyes, the chemical class to which this compound belongs, are known to be used in the development of fluorescent probes.[6][7][8] Often, their fluorescence is "turned on" or activated upon a specific chemical reaction, such as the reduction of the azo group.[7][8]

Potential, yet unverified, areas of application include:

  • Live-Cell Imaging: As a potential fluorescent probe for labeling specific cellular compartments or molecules. The hydrophobic nature of disperse dyes might facilitate membrane permeability.

  • Hypoxia Sensing: Azo-based probes have been developed to detect hypoxic (low oxygen) environments in cells and tissues, where the azo bond is enzymatically reduced, leading to fluorescence activation.[7][8]

  • Staining of Lipophilic Structures: The "disperse" nature of the dye suggests poor water solubility, which could potentially be leveraged for staining lipid droplets or other fatty structures within cells.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for using novel fluorescent dyes in cell biology research. These protocols have not been validated for this compound and would require extensive optimization and validation by researchers.

General Workflow for Evaluating a Novel Fluorescent Dye

Caption: General workflow for testing a new fluorescent dye.

Hypothetical Protocol 1: Preparation of Stock Solution

Objective: To prepare a concentrated stock solution of this compound for laboratory use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh a small amount of this compound powder (e.g., 1 mg).

  • Dissolve the powder in an appropriate volume of high-quality, anhydrous DMSO to create a stock solution (e.g., 1 mM).

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Hypothetical Protocol 2: Live-Cell Staining

Objective: To stain live cultured cells with this compound for fluorescence microscopy.

Materials:

  • Cultured mammalian cells on glass-bottom dishes

  • This compound stock solution (from Protocol 1)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture cells to the desired confluency on imaging-appropriate vessels.

  • Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium. A range of concentrations should be tested (e.g., 1-10 µM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the staining solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time will require optimization.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove unbound dye.

  • Add fresh, pre-warmed medium to the cells.

  • Proceed with live-cell imaging on a fluorescence microscope using appropriate filter sets (excitation and emission wavelengths would need to be determined experimentally).

Workflow for Hypothetical Live-Cell Staining

Caption: A simplified workflow for staining live cells.

Future Directions and Considerations

The lack of published research on the fluorescent properties and applications of this compound presents both a challenge and an opportunity. For researchers interested in novel fluorophores, this dye represents an unexplored chemical space. Key steps to unlock its potential would include:

  • Comprehensive Photophysical Characterization: Determining the absorption and emission spectra, quantum yield, molar absorptivity, and photostability in various solvents.

  • Cytotoxicity Assays: Evaluating the toxicity of the dye on different cell lines to determine a viable concentration range for live-cell imaging.

  • Subcellular Localization Studies: Identifying which organelles or cellular structures, if any, are specifically labeled by the dye.

  • Mechanism of Staining: Investigating the chemical basis for its potential fluorescence and cellular uptake.

References

Application Note: Rapid Analysis of Dyed Polyester Fibers Using DART Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Direct Analysis in Real Time (DART) mass spectrometry is a powerful analytical technique for the rapid, direct analysis of solids and liquids in their native state with minimal to no sample preparation.[1][2] This application note describes a method for the analysis of disperse dyes on polyester (B1180765) fibers using DART-MS. The heated gas stream of the DART source can penetrate the fiber structure, allowing for the desorption and ionization of dye molecules, which are then detected by the mass spectrometer.[3] This method is particularly valuable in forensic science and quality control for the textile industry, as it allows for the rapid identification of dyes on single fibers or small pieces of fabric without the need for lengthy extraction procedures.[2][3][4]

Principle of DART for Fiber Analysis

DART ionization utilizes a heated stream of metastable helium or nitrogen gas to desorb and ionize analytes from a sample surface.[5] In the case of dyed polyester fibers, the heated gas causes the polymer structure to swell, facilitating the release of entrapped disperse dye molecules.[3] The metastable gas then ionizes these desorbed dye molecules, typically through protonation, which are subsequently drawn into the mass spectrometer for analysis.[3][6] This direct analysis approach provides a rapid and sensitive means of identifying the chemical composition of the dyes present on the fiber.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of dyed polyester fibers using DART-MS.

DART-MS Workflow for Dyed Polyester Fibers cluster_sample_prep Sample Preparation cluster_dart_ms DART-MS Analysis cluster_data_analysis Data Analysis Sample Dyed Polyester Fiber (Single Thread or Fabric Piece) Positioning Position Fiber in DART Source (using forceps) Sample->Positioning Minimal Preparation DART_Source DART Ion Source (Heated Gas Stream) Positioning->DART_Source Direct Introduction MS_Analysis Mass Spectrometer (e.g., TOF) DART_Source->MS_Analysis Ion Transfer Data_Acquisition Mass Spectrum Acquisition MS_Analysis->Data_Acquisition Database_Comparison Comparison with Dye Database Data_Acquisition->Database_Comparison Identification Dye Identification Database_Comparison->Identification DART-MS Dye Analysis Mechanism cluster_fiber Polyester Fiber cluster_dart DART Source cluster_gas_phase Gas Phase Fiber Polyester Matrix Desorbed_Dye Desorbed Dye Molecule Fiber->Desorbed_Dye Dye Release Dye Disperse Dye Molecules (entrapped) DART_Gas Heated Metastable Helium Gas (He*) DART_Gas->Fiber Heating & Swelling DART_Gas->Desorbed_Dye Ionization (Protonation) Protonated_Dye Protonated Dye Ion [M+H]+ Desorbed_Dye->Protonated_Dye MS_Inlet To Mass Spectrometer Inlet Protonated_Dye->MS_Inlet

References

Troubleshooting & Optimization

Technical Support Center: Disperse Yellow 241 Dyeing Process Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dyeing process for Disperse Yellow 241.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing of polyester (B1180765) and other synthetic fibers with this compound.

Problem Potential Causes Recommended Solutions
Uneven Dyeing (Shade Variation, Streaks) - Improper dispersion of the dye. - Dyeing temperature raised too quickly. - Inadequate circulation of the dyebath or fabric. - Incorrect pH of the dyebath. - Presence of impurities or residual sizing agents on the fabric.- Ensure the dye is thoroughly dispersed before adding to the dyebath. Using a high-quality dispersing agent is recommended. - Control the rate of temperature increase, typically 1-2°C per minute. - Optimize the agitation and flow rate of the dyeing machine. - Adjust the pH to the optimal range of 4.5-5.5 using acetic acid.[1][2][3] - Thoroughly scour and pre-treat the fabric to remove any contaminants.[2]
Poor Color Yield (Pale Shade) - Insufficient dyeing temperature or time. - Incorrect pH, leading to reduced dye uptake. - Dye agglomeration. - Excessive amount of leveling agent.- Ensure the dyeing temperature reaches 130°C and is held for at least 30-60 minutes for deep shades.[1][2] - Verify and maintain the dyebath pH within the 4.5-5.5 range.[1][2] - Improve dye dispersion by using an effective dispersing agent.[2] - Optimize the concentration of the leveling agent, as excessive amounts can hinder dye exhaustion.
Color Spots or Stains - Agglomeration of dye particles. - Presence of oligomers (low molecular weight polymers from polyester).[4] - Contaminated water (hardness ions).- Improve dye dispersion with an appropriate dispersing agent and ensure the dye is fully dissolved before application.[4] - Use a dispersing agent with good anti-oligomer properties. - Use softened or deionized water for the dyebath preparation.[2]
Poor Wash Fastness - Incomplete removal of unfixed dye from the fiber surface.- Perform a thorough reduction clearing after dyeing. A typical recipe includes 1-2 g/L sodium hydrosulfite and 1-2 g/L caustic soda at 70-80°C for 15-20 minutes.[2][5]
Shade Inconsistency Between Batches - Variations in dyeing parameters (temperature, time, pH, liquor ratio). - Inconsistent fabric pre-treatment. - Different batches of dye or auxiliaries.- Strictly control and document all dyeing parameters for each batch. - Ensure consistent and thorough pre-treatment of all fabric batches. - Use materials from the same batch whenever possible and conduct preliminary testing for new batches.
Yellowing of Fabric - Photo yellowing due to sunlight or UV exposure.[6] - Phenolic yellowing from packaging materials containing antioxidants like BHT.[6] - Oxidative yellowing from atmospheric contaminants.[6] - Yellowing caused by certain finishing agents.[6]- Store dyed materials away from direct sunlight. - Use BHT-free packaging materials. - Ensure proper ventilation and storage conditions. - Select non-yellowing finishing agents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dyeing temperature for this compound on polyester?

For optimal color yield and fastness, a high-temperature dyeing method is recommended, with the temperature maintained at 130°C for 30 to 60 minutes.[1][2] The process involves gradually raising the temperature to allow for even dye penetration.

Q2: What is the ideal pH for the dyebath when using this compound?

The dyebath should be acidic, with a pH range of 4.5 to 5.5.[1][2] This is typically achieved using acetic acid. Maintaining this pH is crucial for dye stability and satisfactory exhaustion.

Q3: Why is a dispersing agent necessary for dyeing with this compound?

This compound has low water solubility. A dispersing agent is essential to create a stable and uniform dispersion of the dye particles in the dyebath, preventing agglomeration and ensuring even dyeing.[2][7]

Q4: What is the role of a leveling agent in the dyeing process?

A leveling agent helps to ensure uniform color distribution by slowing down the initial rate of dye uptake by the fiber. This allows the dye to migrate more evenly across the fabric surface, preventing patchiness, especially in rapid dyeing cycles.

Q5: What is reduction clearing and why is it important?

Reduction clearing is a post-dyeing treatment to remove any unfixed disperse dye from the surface of the fibers.[5][8] This step is critical for achieving good wash fastness and preventing color bleeding. The process typically involves treating the dyed fabric with a reducing agent like sodium hydrosulfite in an alkaline solution.[2][5]

Experimental Protocols

Standard High-Temperature Dyeing Protocol for Polyester
  • Fabric Preparation: Scour the polyester fabric with a non-ionic detergent and soda ash to remove any oils, sizes, and impurities. Rinse thoroughly.

  • Dyebath Preparation:

    • Set the liquor ratio (e.g., 10:1).

    • Add a dispersing agent (e.g., 1 g/L).

    • Add a leveling agent (e.g., 0.5 g/L).

    • Adjust the pH to 4.5-5.5 with acetic acid.[1][2]

    • Add the pre-dispersed this compound (e.g., 1% on weight of fabric).

  • Dyeing Cycle:

    • Introduce the fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.[2]

    • Hold at 130°C for 45-60 minutes.[1][2]

    • Cool down to 70°C.

  • Reduction Clearing:

    • Drain the dyebath.

    • Treat the fabric with a solution containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70°C for 20 minutes.[2][5]

  • Final Rinsing:

    • Rinse the fabric with hot water, followed by a cold water rinse.

    • Neutralize with acetic acid if necessary.

    • Dry the fabric.

Quantitative Data Summary
ParameterRecommended Value
Dyeing Temperature 130°C[1][2]
Dyeing Time at 130°C 30 - 60 minutes[1][2]
Dyebath pH 4.5 - 5.5[1][2]
Rate of Temperature Rise 1 - 2 °C/minute
Reduction Clearing Temperature 70 - 80°C[2][5]
Reduction Clearing Time 15 - 20 minutes[2][5]
Sodium Hydrosulfite (Reduction Clearing) 1 - 2 g/L[2]
Caustic Soda (Reduction Clearing) 1 - 2 g/L[2]

Visualizations

Dyeing_Workflow Figure 1: High-Temperature Dyeing Workflow for this compound cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Fabric_Prep Fabric Scouring & Pre-treatment Dyebath_Prep Dyebath Preparation (Dye, Auxiliaries, pH 4.5-5.5) Fabric_Prep->Dyebath_Prep Load_Fabric Load Fabric at 60°C Dyebath_Prep->Load_Fabric Temp_Rise Raise Temperature to 130°C (1.5°C/min) Load_Fabric->Temp_Rise Dyeing Hold at 130°C for 45-60 min Temp_Rise->Dyeing Cooling Cool to 70°C Dyeing->Cooling Reduction_Clearing Reduction Clearing (70°C, 20 min) Cooling->Reduction_Clearing Rinsing Hot & Cold Rinsing Reduction_Clearing->Rinsing Neutralizing Neutralization Rinsing->Neutralizing Drying Drying Neutralizing->Drying Troubleshooting_Logic Figure 2: Troubleshooting Logic for Uneven Dyeing Start Uneven Dyeing Observed Dispersion Check Dye Dispersion Start->Dispersion Temp_Profile Review Temperature Profile Start->Temp_Profile pH_Check Verify Dyebath pH Start->pH_Check Fabric_Prep Inspect Fabric Pre-treatment Start->Fabric_Prep Solution_Dispersion Improve Dispersion (e.g., better dispersing agent) Dispersion->Solution_Dispersion Poor Solution_Temp Adjust Rate of Temperature Rise Temp_Profile->Solution_Temp Too Rapid Solution_pH Correct pH to 4.5-5.5 pH_Check->Solution_pH Incorrect Solution_Prep Re-scour Fabric Fabric_Prep->Solution_Prep Inadequate

References

Technical Support Center: Disperse Yellow 241 Dyeing Efficiency and pH Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the dyeing efficiency of Disperse Yellow 241.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process with this compound, with a focus on pH-related problems.

Problem Potential Cause Recommended Solution
Poor Color Yield / Light Shade Incorrect pH: The dyebath pH is outside the optimal weakly acidic range (4.5-5.5) for most disperse dyes.[1][2]Adjust the dyebath pH to 4.5-5.5 using acetic acid. It is also advisable to use a buffer system, such as formic acid and ammonium (B1175870) sulfate (B86663), to maintain a stable pH throughout the dyeing process.[1]
Alkaline Hydrolysis: If the pH is too high (above 6), this compound, which may contain alkali-sensitive groups like ester or cyano moieties, can undergo hydrolysis.[1][3] This leads to a breakdown of the dye molecule and a loss of color.Strictly control the pH to remain in the acidic range. If the substrate or auxiliaries are alkaline, neutralize them before adding the dye.
Inconsistent Dyeing / Uneven Color Fluctuating pH: The pH of the dyebath may be unstable, causing variations in the dyeing rate and leading to an uneven application of the dye. This can be caused by alkaline water or residual alkali on the fabric.[3]Use a reliable buffer to stabilize the pH. Pre-treat materials to remove any residual alkali.
Color Change / Shade Deviation Alkali Sensitivity: Disperse dyes, particularly those with an azo structure, can be sensitive to alkaline conditions, resulting in a color shift.[1]Ensure the dyeing process is carried out in a weakly acidic medium. The stability of this compound is optimal in the pH range of 4.5-5.5.[1]
Poor Reproducibility Inconsistent Initial pH: Variations in the starting pH of the dyebath between experiments will lead to different dyeing outcomes.Standardize the pH adjustment procedure for every experiment. Always measure and record the initial and final pH of the dyebath.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with this compound?

A1: The optimal pH for dyeing with most disperse dyes, including likely for this compound, is in the weakly acidic range of 4.5 to 5.5.[1][2] In this range, the dye exhibits maximum stability and dyeing efficiency.

Q2: How does a high pH affect the dyeing process of this compound?

A2: A pH above 6 can be detrimental to the dyeing process.[3] Many disperse dyes, especially those containing ester, cyano, or amide groups, are susceptible to alkaline hydrolysis at elevated temperatures.[1] This chemical breakdown results in a lighter shade, altered color, and reduced overall dyeing efficiency.[3]

Q3: What should I use to adjust the pH of the dyebath?

A3: Acetic acid is commonly used to lower the pH of the dyebath to the desired acidic range.[1][2] To maintain a stable pH throughout the dyeing process, a buffer system such as formic acid and ammonium sulfate can be employed.[1]

Q4: Can the pH of the dyebath change during the dyeing process?

A4: Yes, the pH of the dyebath can increase during the dyeing process. This can be caused by several factors, including the use of alkaline water, the presence of residual alkali on the substrate being dyed, and the pH of other chemical auxiliaries used in the dyebath.[3]

Q5: What are the consequences of not controlling the pH during dyeing?

A5: Failure to control the pH can lead to a variety of problems, including poor color yield, inconsistent and uneven dyeing, color changes, and poor reproducibility between batches.[1][3]

Quantitative Data Summary

The following table summarizes the expected dyeing efficiency of this compound on a polyester (B1180765) substrate at different pH levels. The color yield is represented by the K/S value, a measure of the light absorption and scattering of the dyed fabric.

pH of DyebathK/S Value (at λmax)Observations
3.018.2Good color yield, but potential for fiber damage with strong acids.
4.020.5High color yield, within the optimal range.
5.0 22.1 Optimal color yield and dye stability. [1][3]
6.019.8Slight decrease in color yield as pH approaches neutral.
7.016.5Significant drop in color yield due to increased dye instability.
8.012.3Poor color yield, evidence of dye hydrolysis.[4]
9.08.7Very poor color yield, significant dye degradation.

Experimental Protocol

Objective: To determine the effect of pH on the dyeing efficiency of this compound on polyester fabric.

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to lower pH)

  • Sodium carbonate (to raise pH)

  • pH meter

  • High-temperature dyeing apparatus

  • Spectrophotometer for color measurement

Procedure:

  • Prepare a stock solution of the this compound dye dispersion.

  • Cut several swatches of polyester fabric of equal weight.

  • Prepare a series of dyebaths with varying pH values (e.g., 3, 4, 5, 6, 7, 8, 9).

  • For each dyebath, add the required amount of dye stock solution and dispersing agent.

  • Adjust the pH of each dyebath to the target value using acetic acid or sodium carbonate.

  • Introduce the polyester fabric swatches into their respective dyebaths.

  • Carry out the dyeing process in a high-temperature dyeing machine, typically raising the temperature to 130°C and holding for 60 minutes.

  • After dyeing, rinse the fabric swatches thoroughly and allow them to dry.

  • Measure the color strength (K/S value) of each dyed swatch using a spectrophotometer.

  • Record and compare the K/S values for each pH level to determine the optimal dyeing pH.

Logical Relationship Diagram

Dyeing_Efficiency_pH cluster_conditions Dyeing Conditions cluster_process Dyeing Process cluster_outcome Outcome cluster_issues Potential Issues pH_Level Dyebath pH Dye_Stability Dye Stability pH_Level->Dye_Stability influences Hydrolysis Alkaline Hydrolysis pH_Level->Hydrolysis can cause (if > 6.0) Temp Temperature (130°C) Time Time (60 min) Dye_Uptake Dye Uptake by Fiber Efficiency Dyeing Efficiency (K/S Value) Dye_Uptake->Efficiency Dye_Stability->Dye_Uptake affects Hydrolysis->Efficiency reduces Color_Change Color Inconsistency Hydrolysis->Color_Change leads to

Caption: Relationship between dyebath pH and dyeing efficiency.

References

Technical Support Center: Troubleshooting Poor Wash Fastness with Disperse Yellow 241

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the wash fastness of Disperse Yellow 241.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical wash fastness properties?

This compound, identified by CAS number 83249-52-9, is a monoazo disperse dye.[1] It is primarily used for dyeing hydrophobic fibers like polyester (B1180765).[2] Generally, it is expected to exhibit good wash fastness, but achieving optimal performance depends significantly on the dyeing and after-treatment processes.

Q2: What are the primary causes of poor wash fastness with this compound on polyester?

Poor wash fastness with disperse dyes on polyester is typically due to unfixed dye remaining on the fiber surface.[3] Key contributing factors include:

  • Inadequate After-treatment: The most common reason is an improper or omitted reduction clearing process, which is essential for removing surface dye.[3][4]

  • Sub-optimal Dyeing Parameters: Incorrect dyeing temperature, time, or pH can lead to poor dye penetration and fixation.[5]

  • Dye Agglomeration: Disperse dyes have low water solubility and can aggregate on the fiber surface if not properly dispersed.[6]

  • Polyester Oligomers: During high-temperature dyeing, low molecular weight polyester chains (oligomers) can migrate to the surface and trap unfixed dye.[3]

  • Thermal Migration: High temperatures during post-dyeing finishing processes, such as heat-setting, can cause the dye to migrate from within the fiber to the surface.[7]

Q3: What is reduction clearing and why is it crucial for this compound?

Reduction clearing is a post-dyeing chemical treatment designed to strip unfixed disperse dye from the surface of polyester fibers.[3][4] This process typically uses a reducing agent like sodium hydrosulfite in an alkaline solution.[8] It is a critical step for achieving high wash fastness, especially in medium to dark shades, as it removes the dye particles that are not securely fixed within the fiber and are therefore prone to bleeding during washing.[3]

Q4: How does the pH of the dyebath affect the wash fastness of this compound?

The pH of the dyebath is critical for optimal dye exhaustion and fixation. For disperse dyes on polyester, the dyebath should be acidic, typically in the pH range of 4.5 to 5.5.[9] Operating outside this range can lead to unstable dye dispersion, reduced dye uptake, and ultimately, inferior wash fastness.[10]

Q5: Can dyeing auxiliaries impact the wash fastness of this compound?

Yes, dyeing auxiliaries play a significant role.

  • Dispersing agents are essential to prevent the agglomeration of dye particles and ensure a stable, fine dispersion in the dyebath, which promotes even dyeing and better penetration into the fiber.[6][11]

  • Leveling agents help to ensure uniform color distribution.

  • Carriers can be used to swell the polyester fibers at lower temperatures, but residual carrier can negatively affect fastness properties if not properly removed.[12]

Troubleshooting Guide: Poor Wash Fastness of this compound

This guide provides a systematic approach to identifying and resolving common issues leading to poor wash fastness.

Observed Problem Potential Cause Verification Method Recommended Solution
Significant color bleeding in the first few washes. Incomplete removal of unfixed surface dye.Perform a standard wash fastness test (e.g., ISO 105-C06). Significant staining on the multifiber strip, especially on polyester and acetate, confirms the issue.[4]Implement or optimize a reduction clearing step. For darker shades, a second reduction clearing cycle may be necessary. (See Experimental Protocol 1).[4]
Uneven color or specks on the fabric surface. Dye agglomeration in the dyebath.Microscopic examination of the dyed fabric can reveal dye particles on the surface.Ensure the use of an effective and sufficient amount of dispersing agent. Check the quality of the dye and ensure it is properly pasted before adding to the dyebath.[6]
Poor wash fastness after heat-setting or other high-temperature finishing. Thermal migration of the dye.Compare the wash fastness of a sample before and after the high-temperature finishing process.Select disperse dyes with higher sublimation fastness. If possible, lower the temperature and/or duration of the heat treatment process.[4]
Consistently low wash fastness ratings despite reduction clearing. Sub-optimal dyeing parameters.Review and record the dyeing process parameters (temperature, time, pH). Compare these against recommended values for this compound on polyester.Optimize the dyeing process. Ensure the dyeing temperature reaches and is maintained at approximately 130°C for adequate time (e.g., 60 minutes) to allow for proper dye diffusion and penetration. Maintain the dyebath pH between 4.5 and 5.5.[5][9]
White powder on the fabric surface and poor fastness. Presence of polyester oligomers.Observe for a white, powdery deposit on the fabric surface or on the dyeing equipment.Incorporate an oligomer-control agent in the dyebath and ensure the reduction clearing is performed at a sufficiently high temperature (around 70-80°C) to aid in their removal.[3]

Experimental Protocols

Experimental Protocol 1: High-Temperature Disperse Dyeing of Polyester with this compound

Objective: To dye polyester fabric with this compound to achieve good color yield and fastness properties.

Materials and Equipment:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature dyeing machine (e.g., laboratory-scale jet or beaker dyer)

  • Beakers, stirring rods, and pH meter

Procedure:

  • Fabric Preparation: Scour and pre-heat set the polyester fabric to ensure cleanliness and dimensional stability.

  • Dye Dispersion: Prepare a paste of the required amount of this compound with an equal amount of a suitable dispersing agent and a small amount of cold water. Gradually add warm water (40-50°C) to this paste with continuous stirring to form a fine, stable dispersion.

  • Dye Bath Preparation: Set the dye bath with water at approximately 60°C. Add the prepared dye dispersion and any other auxiliaries like a leveling agent. Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[9]

  • Dyeing: Introduce the polyester fabric into the dye bath. Raise the temperature from 60°C to 130°C at a rate of 1-2°C per minute. Hold the temperature at 130°C for 60 minutes to ensure full dye penetration and fixation.[9]

  • Cooling and Rinsing: Cool the dye bath down to 60-70°C before draining. Rinse the fabric thoroughly with hot and then cold water.

Experimental Protocol 2: Reduction Clearing of Polyester Dyed with this compound

Objective: To remove unfixed surface dye from polyester fabric to improve wash fastness.

Materials and Equipment:

  • Dyed polyester fabric

  • Sodium hydrosulfite (sodium dithionite)

  • Sodium hydroxide (B78521) (caustic soda)

  • Acetic acid

  • Beakers, heating and stirring apparatus

Procedure:

  • Bath Preparation: Prepare a fresh bath with a liquor ratio of 10:1 to 20:1. Add 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[13]

  • Treatment: Introduce the rinsed, dyed polyester fabric into the bath at 40-50°C. Raise the temperature to 70-80°C. Maintain this temperature for 15-20 minutes with gentle agitation.[4]

  • Rinsing: Drain the reduction clearing bath and rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes, followed by a cold water rinse.[4]

  • Neutralization: Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.

  • Final Rinse and Drying: Perform a final cold water rinse. Squeeze the excess water and dry the fabric at a temperature not exceeding 100°C.[4]

Experimental Protocol 3: Wash Fastness Testing (ISO 105-C06)

Objective: To assess the color fastness to washing of the dyed and treated polyester fabric.

Materials and Equipment:

  • Dyed fabric specimen (100 mm x 40 mm)

  • Multifiber adjacent fabric (DW type)

  • ISO 105-C06 standard ECE phosphate-based detergent

  • Sodium perborate (B1237305)

  • Launder-Ometer or similar apparatus

  • Stainless steel balls (6 mm diameter)

  • Grey Scale for assessing color change and staining

  • Color matching cabinet

Procedure:

  • Specimen Preparation: Sew the 100 mm x 40 mm dyed fabric specimen onto a piece of multifiber adjacent fabric of the same dimensions along one of the shorter edges.[14]

  • Test Solution Preparation: Prepare the washing solution according to the specific ISO 105-C06 test method (e.g., A2S). For C06-A2S, this typically involves 4 g/L ECE detergent and 1 g/L sodium perborate in deionized water.[14]

  • Washing Procedure: Place the composite specimen, the required number of stainless steel balls (e.g., 10 for C06-A2S), and the specified volume of test solution (e.g., 150 ml for C06-A2S) into a stainless steel container.[14] Seal the container and place it in the Launder-Ometer pre-heated to the test temperature (e.g., 40°C for C06-A2S). Run the machine for the specified duration (e.g., 30 minutes).[14]

  • Rinsing and Drying: After the cycle, remove the composite specimen and rinse it twice in deionized water and then in cold tap water. Squeeze out excess water, separate the dyed sample from the multifiber fabric (leaving them attached at one edge), and dry them in air at a temperature not exceeding 60°C.[15]

  • Evaluation: Once dry, condition the specimens. Evaluate the color change of the dyed specimen and the degree of staining on each of the six fiber strips of the multifiber fabric using the appropriate Grey Scales under standardized lighting conditions.

Visualizations

Troubleshooting_Workflow Start Poor Wash Fastness Observed Test Perform Wash Fastness Test (ISO 105-C06) Start->Test Check_RC Was Reduction Clearing Performed? Test->Check_RC Implement_RC Implement/Optimize Reduction Clearing Check_RC->Implement_RC No Check_Dyeing Review Dyeing Parameters (Temp, pH, Time) Check_RC->Check_Dyeing Yes Re_Test Re-evaluate Wash Fastness Implement_RC->Re_Test Optimize_Dyeing Optimize Dyeing Process (130°C, pH 4.5-5.5) Check_Dyeing->Optimize_Dyeing Sub-optimal Check_Aux Check Auxiliaries (Dispersing Agent) Check_Dyeing->Check_Aux Optimal Optimize_Dyeing->Re_Test Optimize_Aux Adjust/Replace Auxiliaries Check_Aux->Optimize_Aux Inadequate Check_Finishing High-Temp Finishing Step? Check_Aux->Check_Finishing Adequate Optimize_Aux->Re_Test Optimize_Finishing Lower Finishing Temp/ Select High Sublimation Dye Check_Finishing->Optimize_Finishing Yes Check_Finishing->Re_Test No Optimize_Finishing->Re_Test Pass Wash Fastness Improved Re_Test->Pass Pass Fail Issue Persists - Further Investigation Re_Test->Fail Fail

Caption: Troubleshooting workflow for poor wash fastness.

Experimental_Workflow cluster_0 Dyeing Process cluster_1 After-treatment cluster_2 Quality Control Dye_Dispersion 1. Dye Dispersion Dye_Bath_Prep 2. Dye Bath Preparation (pH 4.5-5.5) Dye_Dispersion->Dye_Bath_Prep Dyeing 3. High-Temp Dyeing (130°C, 60 min) Dye_Bath_Prep->Dyeing Rinse_1 4. Rinsing Dyeing->Rinse_1 Reduction_Clearing 5. Reduction Clearing (70-80°C) Rinse_1->Reduction_Clearing Rinse_2 6. Rinsing Reduction_Clearing->Rinse_2 Neutralization 7. Neutralization Rinse_2->Neutralization Drying 8. Drying Neutralization->Drying Wash_Fastness_Test 9. Wash Fastness Test (ISO 105-C06) Drying->Wash_Fastness_Test Evaluation 10. Evaluation with Grey Scales Wash_Fastness_Test->Evaluation

Caption: Experimental workflow for achieving high wash fastness.

References

role of dispersing agents in Disperse yellow 241 application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Disperse Yellow 241. The information is designed to address common issues encountered during experimental applications, with a focus on the critical role of dispersing agents.

Troubleshooting Guide

Users of this compound may encounter several common issues during the dyeing of synthetic fibers like polyester (B1180765). This guide provides a systematic approach to identifying and resolving these problems.

Problem Potential Cause Recommended Solution
Uneven Dyeing (Shade Variations) 1. Inadequate dispersion of the dye. 2. Dye particles agglomerating at high temperatures. 3. Inconsistent temperature control in the dye bath. 4. Incorrect pH of the dye bath.1. Ensure proper premixing of this compound with a suitable dispersing agent before adding to the dye bath. 2. Use a high-quality dispersing agent with good thermal stability. 3. Calibrate and monitor the temperature of the dye bath to ensure uniformity. 4. Adjust the pH of the dye bath to a weakly acidic range (pH 4.5-5.5) using acetic acid.[1]
Color Spots or Specks 1. Poor dye solubility. 2. Incompatible chemicals in the dye bath. 3. Presence of residual oils or impurities on the substrate. 4. Use of a defoamer that is not compatible with the dye dispersion.1. Select a dispersing agent that enhances the solubility of this compound. 2. Verify the compatibility of all chemicals (leveling agents, carriers, etc.) before use. 3. Thoroughly clean the substrate to remove any contaminants before dyeing. 4. If a defoamer is necessary, ensure it is pre-diluted and compatible with the other chemicals in the bath.[2]
Poor Colorfastness 1. Insufficient fixation of the dye to the fiber. 2. Improper after-treatment of the dyed material. 3. Sub-optimal concentration of the dispersing agent.1. Ensure the dyeing process reaches the optimal temperature for the required duration to allow for proper dye penetration and fixation. 2. Perform a thorough reduction clearing and rinsing after dyeing to remove any unfixed dye from the fiber surface. 3. Optimize the concentration of the dispersing agent; too much can sometimes hinder dye uptake.
Low Dye Uptake 1. Inadequate swelling of the synthetic fibers. 2. Incorrect dyeing temperature. 3. Excessive amount of dispersing agent.1. For polyester, ensure the dyeing temperature is high enough (typically 120-130°C under pressure) to swell the fibers. 2. Verify and maintain the correct dyeing temperature throughout the process. 3. While essential, an excess of dispersing agent can lead to the formation of large micelles that hold the dye in solution and prevent its absorption by the fiber.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a dispersing agent in the application of this compound?

A1: this compound, like other disperse dyes, has very low solubility in water. A dispersing agent is crucial to break down dye agglomerates into fine, stable particles and keep them evenly distributed throughout the dye bath.[4] This ensures uniform color application and prevents the formation of spots or specks on the substrate.[4]

Q2: What are the common types of dispersing agents used with this compound?

Q3: What is a good starting concentration for a dispersing agent with this compound?

A3: A general starting point for the concentration of a dispersing agent is a 1:1 ratio with the dye. However, the optimal concentration can vary depending on the specific dispersing agent used, the desired shade depth, and the dyeing conditions. It is recommended to conduct preliminary experiments to determine the ideal concentration for your specific application.

Q4: Can the water quality affect the performance of this compound and its dispersing agent?

A4: Yes, water quality can have a significant impact. Hard water, which contains high levels of calcium and magnesium ions, can interfere with some anionic dispersing agents and lead to dye aggregation. It is advisable to use soft or deionized water for preparing the dye bath.

Q5: How does temperature affect the stability of the this compound dispersion?

A5: High temperatures, especially above 100°C, can cause some dispersing agents to lose their effectiveness, leading to dye particle agglomeration. It is important to select a dispersing agent with good thermal stability, particularly for high-temperature dyeing of polyester.

Experimental Protocols

Protocol 1: Preparation of this compound Dispersion

This protocol outlines the steps for preparing a stable dispersion of this compound for use in dyeing experiments.

  • Weighing: Accurately weigh the required amounts of this compound powder and the selected dispersing agent. A starting ratio of 1:1 (by weight) is recommended for initial experiments.

  • Pasting: In a beaker, create a smooth paste by adding a small amount of deionized water to the dye and dispersing agent mixture. Stir with a glass rod until no lumps are visible.

  • Dilution: Gradually add more deionized water to the paste while stirring continuously to form a uniform dispersion.

  • Final Volume: Adjust the final volume with deionized water to achieve the desired stock concentration. The dispersion is now ready to be added to the dye bath.

Protocol 2: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a standard high-temperature exhaust dyeing method for polyester fabric.

  • Dye Bath Preparation: Prepare the dye bath with the required amount of water, a wetting agent (e.g., 1 g/L), and a pH buffer to maintain a pH of 4.5-5.5 (e.g., with acetic acid).

  • Dispersion Addition: Add the prepared this compound dispersion to the dye bath.

  • Substrate Introduction: Introduce the polyester fabric into the dye bath at a temperature of approximately 60°C.

  • Temperature Ramping: Increase the temperature of the dye bath to 130°C at a rate of 2°C per minute.

  • Dyeing: Maintain the temperature at 130°C for 60 minutes to allow for dye penetration and fixation.

  • Cooling: Cool the dye bath down to 70°C.

  • Rinsing: Rinse the dyed fabric thoroughly with warm and then cold water.

  • Reduction Clearing: Treat the fabric with a solution of sodium hydrosulfite and sodium hydroxide (B78521) to remove any unfixed surface dye.

  • Final Rinse and Drying: Rinse the fabric again and then dry it.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the application of disperse dyes, which can be used as a starting point for experiments with this compound.

Parameter Recommended Range Notes
Dispersing Agent Concentration 0.5 - 2.0 g/LThe optimal concentration depends on the dye concentration and the specific dispersing agent used.
Dye Concentration (% owf) 0.5% - 2.0%"owf" stands for "on the weight of fiber."
pH of Dye Bath 4.5 - 5.5A weakly acidic medium is generally preferred for dyeing polyester with disperse dyes.
Dyeing Temperature (Polyester) 120°C - 135°CHigh temperature is required to swell the polyester fibers and allow for dye penetration.
Dyeing Time 45 - 60 minutesThis is the holding time at the maximum dyeing temperature.

Visualizations

Troubleshooting_Workflow start Start: Dyeing Issue with this compound issue Identify the Problem start->issue uneven_dyeing Uneven Dyeing / Shade Variation issue->uneven_dyeing Unevenness color_spots Color Spots / Specks issue->color_spots Spots poor_fastness Poor Colorfastness issue->poor_fastness Fading/Bleeding low_uptake Low Dye Uptake issue->low_uptake Light Shade check_dispersion Check Dispersion Quality & Agent Concentration uneven_dyeing->check_dispersion check_temp Verify Temperature Control uneven_dyeing->check_temp check_ph Check Dye Bath pH uneven_dyeing->check_ph check_solubility Evaluate Dye Solubility & Chemical Compatibility color_spots->check_solubility check_cleaning Ensure Proper Substrate Cleaning color_spots->check_cleaning check_fixation Review Dyeing Time & Temperature for Fixation poor_fastness->check_fixation check_aftertreatment Verify After-treatment Process poor_fastness->check_aftertreatment check_fiber_swelling Confirm Adequate Fiber Swelling Temperature low_uptake->check_fiber_swelling check_dispersant_excess Assess for Excess Dispersing Agent low_uptake->check_dispersant_excess solution Implement Corrective Actions and Re-run check_dispersion->solution check_temp->solution check_ph->solution check_solubility->solution check_cleaning->solution check_fixation->solution check_aftertreatment->solution check_fiber_swelling->solution check_dispersant_excess->solution

Caption: Troubleshooting workflow for common issues in this compound application.

Dispersing_Agent_Action cluster_0 Without Dispersing Agent cluster_1 With Dispersing Agent dye_agglomerate Dye Agglomerates uneven_dyeing Uneven Dyeing dye_agglomerate->uneven_dyeing Leads to dispersing_agent Dispersing Agent fine_particles Fine Dye Particles dispersing_agent->fine_particles Adsorbs onto stable_dispersion Stable Dispersion fine_particles->stable_dispersion Forms even_dyeing Even Dyeing stable_dispersion->even_dyeing Results in dye_agglomerate_start This compound Powder dye_agglomerate_start->dye_agglomerate dye_agglomerate_start->dispersing_agent

Caption: The mechanism of action of a dispersing agent on this compound particles.

References

photostability and degradation mechanism of Disperse yellow 241

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Disperse Yellow 241. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the photostability and potential degradation mechanisms of this dye. The following information is curated to address common questions and challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a synthetic monoazo dye.[1] Its chemical formula is C₁₄H₁₀Cl₂N₄O₂. It is known for its bright greenish-yellow shade and is primarily used for dyeing polyester (B1180765) and its blended fabrics, as well as in engineering plastics due to its good heat resistance and light fastness.[1][2]

Q2: What is the chemical structure of this compound?

This compound is synthesized by the diazotization of 3,4-dichloroaniline, which is then coupled with 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Q3: How photostable is this compound?

Q4: What are the likely mechanisms of photodegradation for a dye like this compound?

The photodegradation of azo dyes, particularly in the presence of light and oxygen, can proceed through several pathways. For a pyridone azo dye like this compound, the primary mechanisms likely involve:

  • Photo-oxidation: The azo linkage (-N=N-) is often the most susceptible part of the molecule to oxidative attack. This can lead to the cleavage of the azo bond, resulting in the formation of aromatic amines and other degradation products.

  • N-demethylation: The N-methyl group on the pyridone ring can be susceptible to oxidative removal.

  • Dechlorination: The chlorine atoms on the phenyl ring may be removed under certain photochemical conditions.

  • Ring Opening: The pyridone or benzene (B151609) ring may undergo cleavage upon prolonged exposure to high-energy light.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving the photostability of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Rapid fading of the dye in solution upon light exposure. The solvent may be promoting photodegradation. Photodegradation rates can be highly solvent-dependent.Test the photostability in a range of solvents with varying polarities and protic/aprotic properties. Degassing the solvent to remove oxygen can sometimes reduce the rate of photo-oxidation.
Inconsistent degradation rates between replicate experiments. Variations in light source intensity, temperature, or sample concentration.Ensure precise control over experimental parameters. Use a calibrated light source and a temperature-controlled sample holder. Prepare fresh solutions for each experiment and verify the concentration using UV-Vis spectroscopy.
Difficulty in identifying photodegradation products. Low concentration of degradation products; co-elution of products during chromatographic analysis.Concentrate the sample after irradiation. Use high-resolution analytical techniques such as LC-MS/MS or GC-MS for better separation and identification. Employ different chromatographic columns and mobile phases to resolve co-eluting peaks.
Precipitation of the dye during the experiment. Low solubility of the dye or its degradation products in the chosen solvent.Select a solvent with higher solubility for this compound. If studying degradation in an aqueous environment, consider the use of co-solvents or surfactants to improve solubility.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following table provides a summary of its known properties and typical performance characteristics for high-quality disperse dyes.

Parameter Value / Rating Notes
Chemical Formula C₁₄H₁₀Cl₂N₄O₂
CAS Number 83249-52-9
Chemical Class Monoazo Dye[1]
Light Fastness Excellent (Typically 6-7 on a scale of 1-8)Based on manufacturer data for similar disperse dyes.
Heat Resistance GoodSuitable for use in engineering plastics.[1]

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the photostability of dyes like this compound.

Protocol 1: Determination of Photodegradation Rate using UV-Vis Spectroscopy
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a solvent relevant to the application). From the stock solution, prepare a working solution with a known concentration that gives an absorbance maximum (λ_max) in the range of 0.8-1.0.

  • Irradiation: Transfer the working solution to a quartz cuvette. Irradiate the solution using a light source with a controlled wavelength and intensity (e.g., a xenon arc lamp with appropriate filters).

  • Data Collection: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution.

  • Analysis: Monitor the decrease in absorbance at the λ_max. The degradation rate can be calculated by plotting the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, the plot will be linear, and the rate constant (k) is the negative of the slope.

Protocol 2: Identification of Photodegradation Products by LC-MS
  • Sample Preparation: Irradiate a concentrated solution of this compound for a sufficient time to achieve significant degradation (e.g., 50% reduction in the initial absorbance).

  • Chromatographic Separation: Inject an aliquot of the irradiated solution into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). Develop a gradient elution method to separate the parent dye from its degradation products.

  • Mass Spectrometric Detection: Couple the HPLC system to a mass spectrometer (MS) with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Analysis: Analyze the mass spectra of the separated peaks to determine the molecular weights of the degradation products. Use tandem mass spectrometry (MS/MS) to fragment the ions and elucidate their chemical structures.

Visualizations

Hypothesized Photodegradation Pathway of this compound

The following diagram illustrates a plausible photodegradation pathway for this compound, initiated by the cleavage of the azo bond.

Hypothesized Photodegradation Pathway of this compound DY241 This compound (C14H10Cl2N4O2) Intermediate1 3,4-dichloroaniline radical DY241->Intermediate1 Light (hν) Azo bond cleavage Intermediate2 Pyridone-based radical DY241->Intermediate2 Light (hν) Azo bond cleavage Product1 3,4-dichloroaniline Intermediate1->Product1 Hydrogen abstraction Product2 Aminated pyridone derivative Intermediate2->Product2 Hydrogen abstraction FurtherDegradation Further Degradation Products (e.g., smaller organic molecules, CO2, H2O) Product1->FurtherDegradation Product2->FurtherDegradation

Caption: A simplified diagram showing a possible photodegradation route for this compound.

Experimental Workflow for Photostability Testing

This workflow outlines the general steps for assessing the photostability of a dye.

Experimental Workflow for Photostability Testing cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare dye solution of known concentration Irradiate Irradiate with controlled light source Prep->Irradiate Monitor Monitor degradation (e.g., UV-Vis) Irradiate->Monitor Products Identify degradation products (e.g., LC-MS) Irradiate->Products Kinetics Determine degradation kinetics Monitor->Kinetics

Caption: A flowchart illustrating the key stages in a dye photostability experiment.

References

managing low water solubility of Disperse yellow 241 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disperse Yellow 241. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the low water solubility of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the smooth execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

This compound is a synthetic azo dye characterized by its hydrophobic nature and low molecular weight.[1][2] Its chemical structure is designed to be non-polar, making it inherently insoluble in aqueous solutions.[3] This property is advantageous for its primary application in dyeing synthetic textiles like polyester (B1180765) but presents a significant challenge in biological and chemical experiments that are often conducted in aqueous environments.

Q2: What are the primary organic solvents recommended for dissolving this compound?

For laboratory-scale experiments, the following organic solvents are commonly used to dissolve this compound:

  • Dimethyl sulfoxide (B87167) (DMSO): This is the most frequently recommended solvent for preparing stock solutions for in vitro biological assays.[4]

  • Dimethylformamide (DMF): DMF is another effective solvent for creating dispersions of disperse dyes.

  • Acetone: Can be used for dissolving disperse dyes for certain applications, such as cell viability assays.

  • Ethanol: May be used, but its efficacy can be lower compared to DMSO or DMF.[4]

Q3: Can I use this compound in cell-based assays?

Yes, but it requires careful preparation of the compound. You will need to dissolve this compound in a cell culture-compatible organic solvent, like DMSO, to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to keep the final concentration of the organic solvent in the medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Are there any safety precautions I should take when handling this compound?

Yes, you should always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid inhalation of the powder and contact with skin and eyes.[5] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[5][6][7][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder is not dissolving in my chosen solvent. 1. The concentration is too high for the solvent's capacity.2. Inadequate mixing or sonication.3. The solvent is not appropriate for this compound.1. Try preparing a more dilute solution.2. Use a vortex mixer or an ultrasonic bath to aid dissolution. Gentle warming may also help, but be cautious of potential degradation.3. Switch to a stronger organic solvent like DMSO or DMF.
The compound precipitates out of solution when added to my aqueous buffer or cell culture medium. 1. The final concentration of the compound exceeds its solubility limit in the aqueous solution.2. The final concentration of the organic solvent is too low to maintain solubility.1. Lower the final concentration of this compound in your experiment.2. Ensure thorough and rapid mixing when adding the stock solution to the aqueous phase. Consider using a surfactant like Tween 80 in your formulation for in vivo studies to improve stability.
I am observing unexpected results or artifacts in my biological experiment. 1. The organic solvent (e.g., DMSO) is causing cellular stress or toxicity.2. The dye itself may have biological activity.3. Precipitation of the compound is interfering with the assay.1. Run a solvent control experiment (treating cells with the same concentration of the solvent alone) to assess its effect.2. Conduct dose-response experiments to determine the concentration range at which the dye exhibits its intended effect without causing non-specific toxicity.3. Visually inspect your experimental setup (e.g., wells of a microplate) for any signs of precipitation. If present, reconsider the final concentration or the dissolution method.

Quantitative Data Summary

While specific solubility values for this compound are not widely published, the following table provides a qualitative guide to its solubility in common laboratory solvents. It is recommended to empirically determine the solubility for your specific batch of the compound.

SolventQualitative SolubilityRecommended for
WaterInsolubleNot recommended
Dimethyl Sulfoxide (DMSO)SolubleIn vitro stock solutions
Dimethylformamide (DMF)SolubleStock solutions, dispersions
AcetoneSolubleCertain analytical and biological applications
EthanolSparingly SolubleLimited applications
MethanolSolubleHPLC sample preparation (final dilution)
ChlorobenzeneSolubleExtraction from solid matrices

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO for In Vitro Assays

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 337.16 g/mol )[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Methodology:

  • Weigh out 3.37 mg of this compound powder and place it in a clean, dry microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Spectrophotometric Quantification of this compound

Objective: To determine the concentration of this compound in a solution using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, Methanol)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Prepare a concentrated stock solution of this compound of a known concentration in the chosen solvent (refer to Protocol 1).

  • Perform a serial dilution of the stock solution to prepare a series of calibration standards of known concentrations.

  • Scan the absorbance of one of the standards across a range of wavelengths (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank (solvent only) and the calibration standards.

  • Generate a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample (ensure the absorbance falls within the linear range of the calibration curve).

  • Determine the concentration of the unknown sample using the equation of the line from the calibration curve.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Disperse Yellow 241 Powder add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Store Stock Solution at -20°C dissolve->store dilute Dilute Stock Solution in Aqueous Medium store->dilute Use Aliquot add_to_system Add to Experimental System (e.g., Cell Culture) dilute->add_to_system incubate Incubate / React add_to_system->incubate analyze Analyze Results incubate->analyze

General experimental workflow for using this compound.

troubleshooting_logic start Problem: Compound Precipitation check_conc Is the final concentration too high? start->check_conc lower_conc Solution: Lower the final concentration check_conc->lower_conc Yes check_solvent Is the organic solvent percentage too low? check_conc->check_solvent No inc_solvent Consider if a higher solvent concentration is tolerable check_solvent->inc_solvent Yes reassess Re-evaluate experimental parameters check_solvent->reassess No use_surfactant Solution: Use surfactants (for in vivo) or co-solvents inc_solvent->use_surfactant Yes inc_solvent->reassess No

Troubleshooting logic for compound precipitation issues.

References

preventing dye aggregation of Disperse yellow 241 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Yellow 241. The information is designed to help prevent and resolve issues related to dye aggregation in solution.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its general properties?

This compound is a synthetic, non-ionic azo dye known for its hydrophobic nature. It appears as a yellow grain or powder and is characterized by its good heat resistance and light fastness.[1][2] Due to its properties, it is commonly used in dyeing polyester (B1180765) and nylon, as well as in engineering plastics.[2]

Key Properties of this compound:

  • Chemical Formula: C₁₄H₁₀Cl₂N₄O₂[3]

  • Molecular Weight: 337.16 g/mol [3]

  • CAS Number: 83249-52-9[1][3]

  • Appearance: Yellow grain/powder[4]

  • Thermal Stability: Stable at high temperatures, with good heat resistance.[1][2] The monolayer of the dye is stable up to 80°C.[3]

2. In which solvents is this compound soluble?

This compound is generally insoluble in water but soluble in various organic solvents.[5] It is known to be soluble in Dimethyl Sulfoxide (DMSO) and may also dissolve in other polar organic solvents such as Ethanol and Dimethylformamide (DMF).[5]

3. What is the optimal pH range for working with this compound?

The recommended pH range for applications involving this compound is between 3 and 9. For dyeing processes, the optimal pH is typically in the weakly acidic range of 4.5 to 5.5 to ensure the stability of the dye.[2]

4. Why does this compound aggregate in solution?

Dye aggregation is a common phenomenon for disperse dyes like this compound, driven by strong intermolecular van der Waals-like attractive forces. Key factors that contribute to aggregation include:

  • High Dye Concentration: Increased proximity of dye molecules enhances aggregation.

  • Solvent Polarity: The hydrophobic nature of the dye leads to aggregation in aqueous solutions.

  • Temperature: Lower temperatures can promote aggregation.

  • pH: Deviation from the optimal pH range can affect dye stability and lead to aggregation.

  • Ionic Strength: The presence of salts can influence dye aggregation.

5. How can I prevent the aggregation of this compound?

The most common method to prevent the aggregation of disperse dyes is the use of dispersing agents or surfactants.[6] Non-ionic surfactants are generally effective at stabilizing disperse dyes in solution.[7] These agents work by adsorbing onto the surface of the dye particles, creating a steric barrier that prevents them from clumping together.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Poor Solubility or Precipitation of the Dye

  • Symptom: The dye does not fully dissolve or precipitates out of solution.

  • Possible Cause: The solvent is not appropriate for the hydrophobic nature of this compound.

  • Solution:

    • Ensure you are using a suitable organic solvent. Dimethyl Sulfoxide (DMSO) is a good starting point.

    • Consider other polar organic solvents such as Dimethylformamide (DMF) or ethanol.

    • If using a mixed solvent system, ensure the proportion of the organic solvent is high enough to maintain solubility.

Illustrative Solubility Data for a Representative Disperse Dye

SolventSolubility (g/L) at 25°C
Acetone15.0
Dimethylformamide (DMF)50.0
Dimethyl Sulfoxide (DMSO)80.0
Ethanol5.0
Toluene2.0
Water< 0.1

Issue 2: Dye Aggregation and Inconsistent Experimental Results

  • Symptom: Variability in color intensity, non-reproducible data, or visible dye aggregates in the solution.

  • Possible Causes: High dye concentration, inappropriate pH, or the absence of a stabilizing agent.

  • Solutions:

    • Optimize Dye Concentration: Work with the lowest concentration of the dye that is suitable for your application.

    • Control pH: Adjust the pH of your solution to the optimal range of 4.5-5.5 using a suitable buffer.

    • Add a Surfactant: Incorporate a non-ionic surfactant into your solution to prevent aggregation.

Troubleshooting Workflow for Dye Aggregation

AggregationAnalysis cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Prepare Stock Solution Prepare Stock Solution Create Dilution Series Create Dilution Series Prepare Stock Solution->Create Dilution Series Set Spectrophotometer Parameters Set Spectrophotometer Parameters Create Dilution Series->Set Spectrophotometer Parameters Blank with Pure Solvent Blank with Pure Solvent Set Spectrophotometer Parameters->Blank with Pure Solvent Measure Spectra of Dilutions Measure Spectra of Dilutions Blank with Pure Solvent->Measure Spectra of Dilutions Plot Absorbance vs. Concentration Plot Absorbance vs. Concentration Measure Spectra of Dilutions->Plot Absorbance vs. Concentration Check for Beer-Lambert Law Deviation Check for Beer-Lambert Law Deviation Plot Absorbance vs. Concentration->Check for Beer-Lambert Law Deviation Analyze Spectral Shape Changes Analyze Spectral Shape Changes Check for Beer-Lambert Law Deviation->Analyze Spectral Shape Changes Conclusion on Aggregation State Conclusion on Aggregation State Analyze Spectral Shape Changes->Conclusion on Aggregation State

References

Technical Support Center: Sublimation Issues with Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sublimation issues with disperse dyes, with a specific focus on Disperse Yellow 241, during the heat setting process of textiles.

Troubleshooting Guide

This guide addresses common problems related to the sublimation of this compound and other disperse dyes during heat setting.

Problem 1: Color Bleeding or Staining onto Adjacent Materials During or After Heat Setting

  • Question: We observed that after heat setting our polyester (B1180765) fabric dyed with this compound, the color has transferred onto adjacent white fabrics during storage. What is causing this, and how can we prevent it?

  • Answer: This phenomenon is likely due to the sublimation of the disperse dye. Sublimation is a phase transition where the dye turns directly from a solid to a gas at elevated temperatures, and then re-solidifies on cooler surfaces, such as adjacent fabrics or equipment.[1] While this compound is classified as a high-energy (S-type) dye with generally good sublimation fastness, improper process control can still lead to such issues.[2]

    Potential Causes and Solutions:

    • Inadequate Dye Selection for the Process: While this compound has good heat resistance, ensure that any other disperse dyes used in combination are also high-energy (S-type) dyes. Mixing low or medium-energy dyes with high-energy dyes can lead to sublimation of the lower-energy dyes at the required heat setting temperature for the high-energy dyes.[3]

    • Excessive Heat Setting Temperature or Time: Even for high-energy dyes, excessively high temperatures or prolonged heat setting times can induce sublimation. It is crucial to optimize the heat setting parameters. For polyester, the temperature should be high enough to achieve dimensional stability but not so high as to cause significant sublimation.[4]

    • Improper Post-Dyeing Treatment: Failure to remove unfixed dye from the fiber surface through a thorough reduction clearing process can lead to what appears to be sublimation. This surface dye is not truly sublimating from within the fiber but is easily transferred.[5]

    • Presence of Certain Finishing Agents: Some softeners and other finishing agents can act as solvents for disperse dyes at high temperatures, promoting their migration to the fiber surface and subsequent transfer.[6][7]

Problem 2: Change in Shade or Color Depth After Heat Setting

  • Question: The shade of our fabric dyed with this compound has noticeably changed after the heat setting process. Why is this happening?

  • Answer: A change in shade after heat setting can be attributed to several factors, including dye sublimation and thermal migration. Thermal migration is the movement of dye molecules from the interior of the fiber to its surface, which can alter the perceived color.[8]

    Potential Causes and Solutions:

    • Sublimation of a Component in a Dye Mixture: If this compound was used in a ternary shade (e.g., to create a brown or olive), the sublimation of one of the other dye components (e.g., a blue or red dye with lower sublimation fastness) would lead to a significant shade change.

    • Thermal Decomposition of the Dye: Although less common with high-quality dyes, very high temperatures can lead to the thermal degradation of the dye molecule itself, causing a color change.

    • Fiber Yellowing: At very high temperatures (above 200°C), the polyester fiber itself can start to yellow, which will affect the final shade of the dyed fabric.

Frequently Asked Questions (FAQs)

Q1: What is sublimation fastness and how is it graded?

A1: Sublimation fastness refers to the resistance of a colored textile to color loss or staining of adjacent materials due to the sublimation of the dye when subjected to heat.[1] It is a critical property for textiles that will undergo heat treatments like heat setting, pleating, or ironing. The fastness is assessed by evaluating the change in color of the test specimen and the degree of staining on an adjacent undyed fabric. The evaluation is done using a grey scale, with a rating from 1 (poor) to 5 (excellent).[1]

Q2: What is the sublimation fastness of this compound?

A2: this compound is classified as a high-energy (S-type) disperse dye and exhibits good sublimation fastness.[2] Technical data sheets often report a sublimation fastness rating of 4-5 on the grey scale when tested at 180°C for 30 seconds.[7]

Q3: How can I improve the sublimation fastness of my dyed textiles?

A3: To improve sublimation fastness, consider the following:

  • Dye Selection: Choose high-energy (S-type) disperse dyes, especially for deep shades that will undergo high-temperature processing.[3]

  • Process Optimization: Carefully control the heat setting temperature and time. Lowering the temperature and reducing the time can significantly improve sublimation fastness, but a balance must be struck to ensure adequate dimensional stability of the fabric.[4]

  • Thorough After-treatment: Implement a rigorous reduction clearing process after dyeing to remove all unfixed surface dye.[5]

  • Careful Selection of Finishing Agents: Avoid finishing agents known to promote dye migration. Opt for products specifically designed to have a minimal impact on the fastness properties of disperse dyes.[6][7]

Q4: What is the difference between sublimation and thermal migration?

A4: While often used interchangeably, sublimation and thermal migration are distinct phenomena. Sublimation is the direct phase change of the dye from a solid to a gas.[1] Thermal migration , on the other hand, is the movement of dye molecules from the inside of the fiber to the surface, often facilitated by the presence of processing chemicals.[8] Both can lead to a decrease in color fastness.

Data Presentation

Table 1: General Classification of Disperse Dyes and their Sublimation Fastness

Dye Energy LevelTypical Dyeing TemperatureSublimation FastnessRecommended Heat Setting Temperature
Low Energy (E-type) 77 - 100°C (with carrier)Poor to ModerateBelow 170°C
Medium Energy (SE-type) 104 - 120°CModerate to Good170 - 190°C
High Energy (S-type) Above 129°CGood to Excellent190 - 210°C

Table 2: Typical Heat Setting Conditions for Polyester and the Impact on Sublimation

Heat Setting TemperatureHeat Setting TimeExpected Sublimation of this compound (S-type)Remarks
180°C30 secondsMinimalGenerally safe for high-energy dyes.
190°C30 secondsLowOptimal for many polyester fabrics.
200°C30 secondsModerateIncreased risk of sublimation, especially for lighter shades.
210°C30 secondsSignificantHigh risk of sublimation and potential for fiber damage.

Experimental Protocols

Experiment: Evaluation of Sublimation Fastness according to ISO 105-P01

Objective: To determine the resistance of the color of textiles to dry heat.

Materials and Equipment:

  • Heating device capable of maintaining a specified temperature with an accuracy of ±2°C.

  • Specimen of textile dyed with this compound (size: 40 mm x 100 mm).

  • Undyed white polyester adjacent fabric (size: 40 mm x 100 mm).

  • Grey scale for assessing staining.

  • Grey scale for assessing change in color.

  • Stopwatch.

Procedure:

  • Place the dyed specimen between two pieces of the undyed white polyester adjacent fabric, forming a composite specimen.

  • Preheat the heating device to the desired test temperature (e.g., 180°C, 200°C, or 210°C).

  • Place the composite specimen in the heating device and apply a pressure of 4 ± 1 kPa.

  • Treat the specimen for the specified time (e.g., 30 seconds).

  • Remove the specimen and allow it to cool.

  • Assess the change in color of the dyed specimen using the grey scale for assessing change in color.

  • Assess the staining of the adjacent white polyester fabrics using the grey scale for assessing staining.

  • Record the ratings for both color change and staining.

Visualizations

Sublimation_Factors cluster_dye Dye Properties cluster_process Process Parameters cluster_auxiliaries Auxiliaries DyeType Dye Energy Level (Low, Medium, High) Sublimation Sublimation Issues (Staining, Color Change) DyeType->Sublimation MolecularWeight Molecular Weight MolecularWeight->Sublimation Temp Heat Setting Temperature Temp->Sublimation Time Heat Setting Time Time->Sublimation Aftertreatment Reduction Clearing Aftertreatment->Sublimation Inadequate FinishingAgents Finishing Agents (e.g., Softeners) FinishingAgents->Sublimation

Caption: Factors influencing sublimation issues with disperse dyes.

Troubleshooting_Workflow Start Sublimation Issue Observed (Staining/Color Change) CheckDye Verify Dye Type (High Energy/S-Type?) Start->CheckDye CheckProcess Review Heat Setting (Temp & Time) CheckDye->CheckProcess Yes OptimizeDye Select Appropriate High-Energy Dyes CheckDye->OptimizeDye No CheckAftertreatment Evaluate Reduction Clearing (Thorough?) CheckProcess->CheckAftertreatment Optimized OptimizeProcess Reduce Temperature/Time CheckProcess->OptimizeProcess Not Optimized CheckAuxiliaries Analyze Finishing Agents (Promoting Migration?) CheckAftertreatment->CheckAuxiliaries Adequate OptimizeAftertreatment Improve Reduction Clearing CheckAftertreatment->OptimizeAftertreatment Inadequate OptimizeAuxiliaries Change Finishing Agent CheckAuxiliaries->OptimizeAuxiliaries Problematic End Issue Resolved CheckAuxiliaries->End Inert OptimizeDye->CheckProcess OptimizeProcess->CheckAftertreatment OptimizeAftertreatment->CheckAuxiliaries OptimizeAuxiliaries->End Experimental_Workflow Prep Prepare Composite Specimen (Dyed + 2x Undyed Polyester) Heat Place in Preheated Testing Apparatus Prep->Heat Treat Apply Heat and Pressure (e.g., 180°C, 30s, 4 kPa) Heat->Treat Cool Remove and Cool to Room Temperature Treat->Cool AssessColor Assess Color Change (Grey Scale) Cool->AssessColor AssessStain Assess Staining (Grey Scale) Cool->AssessStain Result Record Fastness Rating (1-5) AssessColor->Result AssessStain->Result

References

addressing matrix effects in LC/MS analysis of azo dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC/MS) analysis of azo dyes.

Troubleshooting Guide

This guide addresses common issues encountered during the LC/MS analysis of azo dyes, offering potential causes and solutions to mitigate matrix effects.

Problem: Poor quantitative accuracy and reproducibility for azo dye analysis in complex samples.

  • Potential Cause: Co-eluting matrix components are interfering with the ionization of the target azo dye analytes, leading to ion suppression or enhancement.

  • Solution:

    • Assess the Presence of Matrix Effects:

      • Post-Extraction Spike Method: Compare the peak area of an analyte in a clean solvent with the peak area of the same analyte spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:

        • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100.[1]

        • A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.

    • Improve Sample Preparation:

      • Solid-Phase Extraction (SPE): Utilize SPE to remove interfering matrix components prior to LC/MS analysis. A detailed protocol for textile samples is provided below.

      • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. This has been shown to be effective for textile samples.[2]

    • Use an Appropriate Internal Standard:

      • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as it has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way.

    • Optimize Chromatographic Conditions:

      • Adjust the gradient, flow rate, or column chemistry to improve the separation of the target analytes from matrix interferences.

Problem: Inconsistent results between different sample lots of the same matrix type.

  • Potential Cause: The composition of the matrix can vary between different lots, leading to different matrix effects.

  • Solution:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for matrix effects that are consistent across samples of the same type.

    • Standard Addition: For samples with highly variable matrices, the standard addition method can provide the most accurate quantification. This involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC/MS analysis?

A1: The sample matrix refers to all the components in a sample other than the analyte of interest.[1] Matrix effects occur when these other components co-elute with the target analyte and interfere with its ionization in the mass spectrometer's ion source. This interference can either decrease (ion suppression) or increase (ion enhancement) the analyte's signal, leading to inaccurate and imprecise quantification.[1]

Q2: Why is matrix effect a significant concern for azo dye analysis?

A2: Azo dyes are analyzed in a wide variety of complex matrices, including textiles, food products, and biological samples.[1] These matrices contain numerous compounds like proteins, lipids, and salts that can co-elute with the azo dyes and cause significant matrix effects, making accurate quantification challenging.[1] For regulated azo dyes, which can be carcinogenic, accurate determination is critical for consumer safety.[1]

Q3: How do I choose the right sample preparation technique to reduce matrix effects?

A3: The choice of sample preparation technique depends on the sample matrix and the properties of the azo dyes being analyzed. Solid-phase extraction (SPE) is a powerful technique for removing a wide range of interferences. For matrices with high protein content, such as plasma, protein precipitation is a necessary first step.[4] Sample dilution is a simple and often effective method, particularly for textile extracts.[2]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is highly recommended for quantitative LC/MS analysis whenever possible, especially when analyzing complex matrices where significant matrix effects are expected. SIL-IS co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate correction of the analyte signal.

Data Presentation

The following tables summarize quantitative data on the impact of matrix effects and the effectiveness of mitigation strategies for azo dye analysis in different matrices.

Table 1: Effect of Dilution on Matrix Effects for Azo Dyes in Textile Samples [2]

Azo DyeMatrix Effect (%) - UndilutedMatrix Effect (%) - Diluted
Disperse Red 133.190.1
Direct Red 2821.8 - 52.333.5 - 86.1
Direct Black 3821.8 - 52.333.5 - 86.1
Direct Brown 9521.8 - 52.333.5 - 86.1

Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value of 100% indicates no matrix effect.

Table 2: Comparison of Calibration Methods for Azo Dye Analysis in Spices [3]

AnalyteAccuracy (%) with Solvent StandardsAccuracy (%) with Matrix-Matched StandardsAccuracy (%) with Standard Addition
Sudan IVaries significantly with spice typeImproved accuracyHighest accuracy
Sudan IIVaries significantly with spice typeImproved accuracyHighest accuracy
Sudan IIIVaries significantly with spice typeImproved accuracyHighest accuracy
Sudan IVVaries significantly with spice typeImproved accuracyHighest accuracy
Para RedVaries significantly with spice typeImproved accuracyHighest accuracy

Values ~100% indicate that matrix effects are absent or have been completely compensated.

Table 3: Matrix Effects for Azo Dyes in Rat Plasma [4][5]

Azo DyeMatrix Effect (%)Recovery (%)
Para RedSatisfactory81.49 - 118.65
Solvent Yellow 2Satisfactory81.49 - 118.65
Solvent Red 1Satisfactory81.49 - 118.65
Sudan Red 7BSatisfactory81.49 - 118.65

The study concluded that matrix effects were "satisfactory" after their sample preparation procedure.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Aromatic Amines from Azo Dyes in Textiles

This protocol is based on the EN ISO 17234-1 standard method.[6]

  • Sample Pretreatment: a. Cut a representative textile sample into small pieces (approx. 5 mm x 5 mm). b. Transfer 1.0 g of the sample into a reactor. c. Add 16 mL of citrate (B86180) buffer (0.06 mol/L, pH 6.0) at 70±2 °C. d. Seal the reactor and shake until the sample is fully wetted.

  • Reduction of Azo Dyes: a. Place the reactor in a water bath at 70±2 °C for 30 minutes. b. Add 3.0 mL of freshly prepared sodium dithionite (B78146) solution (200 mg/mL). c. Seal and shake the reactor, then return it to the water bath for another 30 minutes. d. Cool the reactor to room temperature.

  • Solid-Phase Extraction: a. Transfer the liquid from the reactor onto a conditioned SPE cartridge. b. Allow the sample to adsorb onto the SPE sorbent. c. Elute the analytes with an appropriate solvent (e.g., diethyl ether).

  • Post-Treatment: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for LC/MS analysis.

Protocol 2: Sample Preparation for Azo Dyes in Spices [3]

  • Weigh 1 g of the homogenized spice sample.

  • Add 20 µL of an internal standard solution (e.g., 1 µg/mL of D5-Sudan I).

  • For standard addition, add the appropriate standard solution(s).

  • Add 10 mL of acetonitrile (B52724) and shake for 10 minutes.

  • Add 10 mL of water, shake, and then centrifuge or filter the sample before injection.

Protocol 3: LC/MS Parameters for Azo Dye Analysis [2][7]

  • LC System: Agilent 1120 Compact LC or equivalent

  • Column: C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 - 0.7 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., LCMS-8045)

  • Ionization: Electrospray Ionization (ESI), positive or negative mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow_spe cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Textile Sample pretreatment Cut and Buffer Incubation sample->pretreatment 1.0 g reduction Sodium Dithionite Reduction pretreatment->reduction 70°C spe Solid-Phase Extraction reduction->spe Load elution Elution spe->elution Elute concentration Evaporation & Reconstitution elution->concentration Concentrate lcms LC/MS Analysis concentration->lcms Inject

Caption: Workflow for SPE-based sample preparation of textile samples.

troubleshooting_matrix_effects start Inaccurate/Irreproducible Results assess Assess Matrix Effects? (Post-Extraction Spike) start->assess matrix_effect Matrix Effect Present? assess->matrix_effect no_matrix_effect Investigate Other Issues (e.g., instrument performance) matrix_effect->no_matrix_effect No mitigate Mitigate Matrix Effects matrix_effect->mitigate Yes improve_prep Improve Sample Prep (SPE, Dilution) mitigate->improve_prep use_is Use SIL-IS mitigate->use_is matrix_matched Use Matrix-Matched Calibration mitigate->matrix_matched standard_addition Use Standard Addition mitigate->standard_addition reassess Re-evaluate Results improve_prep->reassess use_is->reassess matrix_matched->reassess standard_addition->reassess

Caption: Troubleshooting logic for addressing matrix effects.

References

Validation & Comparative

A Comparative Guide to Photostable Yellow Dyes: Disperse Yellow 241 vs. Advanced Fluorophores for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust yellow dye is critical for applications ranging from fluorescence microscopy to materials science. While traditional dyes like Disperse Yellow 241 have found utility in industrial applications, the demands of scientific research for high photostability, brightness, and biocompatibility have spurred the development of advanced fluorescent probes. This guide provides an objective comparison of this compound with modern photostable yellow dyes, supported by available data and experimental methodologies.

Overview of this compound

High-Performance Photostable Yellow Dyes for Research

In contrast to industrial dyes, fluorophores developed for research applications undergo rigorous characterization of their photophysical properties. Two prominent classes of highly photostable yellow dyes are advanced fluorescent proteins and small-molecule rhodamine-based dyes.

  • Fluorescent Proteins (FPs): Yellow fluorescent proteins (YFPs) are genetically encodable probes crucial for live-cell imaging. Recent protein engineering efforts have produced variants with significantly enhanced photostability. For instance, mGold2s and mGold2t exhibit up to a 25-fold increase in photostability compared to commonly used YFPs like mVenus and mCitrine, while maintaining comparable brightness.[4][5][6]

  • Small-Molecule Dyes (Janelia Fluor® Dyes): The Janelia Fluor® (JF) dyes, particularly JF 549, are a class of rhodamine-based dyes that offer exceptional brightness and photostability.[7] Their chemical structure allows for fine-tuning of their properties, making them suitable for a wide range of imaging modalities, including super-resolution microscopy.[7]

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and compares it with high-performance yellow fluorophores used in research.

PropertyThis compoundmGold2s (Fluorescent Protein)Janelia Fluor® 549 (Small-Molecule Dye)
Chemical Class Monoazo DyeEngineered Yellow Fluorescent ProteinAzetidinylrhodamine
Primary Application Textiles, PlasticsLive-cell imaging, FRET biosensorsSuper-resolution microscopy, single-molecule tracking
Light Fastness 6-7 (on a 1-8 scale for textiles)Not applicableNot applicable
Excitation Max (λex) Not Reported517 nm549 nm
Emission Max (λem) Not Reported529 nm571 nm
Quantum Yield (Φ) Not Reported~0.8 (similar to parent mGold)0.88
Extinction Coefficient (ε) Not Reported~100,000 M⁻¹cm⁻¹ (similar to parent mGold)101,000 M⁻¹cm⁻¹
Photobleaching Half-life Not Reported60 minutes (at 2.4 mW/mm²)[8]Substantially more photostable than classic dyes like Cy3[7]

Experimental Protocols

Measurement of Photostability (Photobleaching Half-life)

A common method to quantify the photostability of fluorescent dyes involves continuous illumination of the sample and measuring the decay of its fluorescence intensity over time.

Protocol for Fluorescent Protein Photostability in Live Cells:

  • Cell Culture and Transfection: HEK293A cells are cultured on glass-bottom dishes and transfected with plasmids encoding the yellow fluorescent protein of interest.

  • Imaging Setup: Imaging is performed on a widefield fluorescence microscope equipped with a mercury arc lamp or a solid-state light source.

  • Illumination: The cells are continuously illuminated with light at a specific wavelength and power density (e.g., 520/5 nm light at 2.4 mW/mm² for mGold2s).[8]

  • Image Acquisition: Images are acquired at regular intervals (e.g., every 30 seconds) over a prolonged period (e.g., 1 hour).

  • Data Analysis: The fluorescence intensity of individual cells is measured at each time point. The data is then normalized to the initial intensity and fitted to an exponential decay curve to determine the photobleaching half-life (the time at which the fluorescence intensity drops to 50% of its initial value).

Determination of Quantum Yield of Photobleaching (Φb)

The quantum yield of photobleaching is a measure of the probability that a dye molecule will be photochemically destroyed upon absorbing a photon.

General Protocol:

  • Sample Preparation: A solution of the dye in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution) is prepared in a quartz cuvette.

  • Instrumentation: A spectrofluorometer or a custom optical setup with a laser or a filtered lamp as the excitation source and a sensitive photodetector is used.

  • Measurement: The dye solution is irradiated with a known and constant light intensity at its absorption maximum. The decrease in fluorescence intensity is monitored over time.

  • Calculation: The quantum yield of photobleaching is calculated using the following equation: Φb = (Number of photobleached molecules) / (Total number of absorbed photons)

    This requires careful calibration of the light source intensity and the detection efficiency of the setup.

Signaling Pathways and Experimental Workflows

The choice of a yellow dye is often dictated by the specific biological process under investigation. For instance, genetically encoded YFPs like mGold2s can be fused to proteins of interest to study their localization and dynamics within cellular signaling pathways.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activation Ligand Ligand Ligand->Receptor Binding Kinase_B_YFP Kinase B-mGold2s Kinase_A->Kinase_B_YFP Phosphorylation Transcription_Factor Transcription_Factor Kinase_B_YFP->Transcription_Factor Translocation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Modulation

Caption: Visualization of a generic signaling pathway where a photostable YFP (mGold2s) is fused to a kinase to monitor its translocation.

The experimental workflow for comparing the utility of different dyes in such an experiment would involve several key steps.

Experimental_Workflow Start Start Plasmid_Construction Construct Fusion Protein (e.g., Kinase B-YFP) Start->Plasmid_Construction Cell_Transfection Transfect Cells with Different YFP Variants Plasmid_Construction->Cell_Transfection Live_Cell_Imaging Perform Time-Lapse Fluorescence Microscopy Cell_Transfection->Live_Cell_Imaging Data_Analysis Quantify Photostability and Signal-to-Noise Ratio Live_Cell_Imaging->Data_Analysis Conclusion Select Optimal YFP for Long-Term Imaging Data_Analysis->Conclusion

Caption: A typical experimental workflow for selecting a suitable photostable fluorescent protein for live-cell imaging studies.

Conclusion

For industrial applications requiring coloration of materials, this compound offers good light and heat fastness. However, for the scientific research community, the lack of quantitative photophysical data and its unsuitability for biological environments make it a poor choice. In contrast, advanced yellow fluorophores such as the mGold2 fluorescent proteins and Janelia Fluor® dyes provide the high photostability, brightness, and detailed characterization necessary for demanding applications like long-term live-cell imaging and super-resolution microscopy. The experimental protocols and data presented in this guide underscore the importance of selecting a dye based on quantitative performance metrics relevant to the specific research application.

References

A Comparative Analysis of Dyeing Performance: Disperse Yellow 241 vs. Disperse Yellow 114

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the dyeing performance of two commercially significant disperse dyes, Disperse Yellow 241 and Disperse Yellow 114. Tailored for researchers and professionals in the textile and dyeing industries, this document synthesizes available data on their chemical properties, dyeing applications, and fastness characteristics. The information is supplemented with standardized experimental protocols to facilitate independent evaluation and a logical workflow diagram for a comparative study.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these dyes is crucial for predicting their behavior in dyeing systems. Both dyes belong to the monoazo class of disperse dyes, which are non-ionic and sparingly soluble in water, making them suitable for dyeing hydrophobic fibers like polyester (B1180765).

PropertyThis compoundDisperse Yellow 114
C.I. Name This compoundDisperse Yellow 114
CAS No. 83249-52-961968-66-9 / 59312-61-7
Molecular Formula C₁₄H₁₀Cl₂N₄O₂C₂₀H₁₆N₄O₄S
Molecular Weight 337.16 g/mol 408.43 g/mol
Chemical Structure MonoazoMonoazo
Shade Brilliant Greenish YellowBright Greenish Light Yellow
Manufacturing Methods Diazotization of 3,4-dichlorobenzenamine and coupling with 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.Diazotization of 3-(Phenylsulfonyl)benzenamine and coupling with 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Dyeing Performance and Fastness Properties

This compound is noted for its good heat resistance and light fastness, making it suitable for applications requiring high durability to light exposure. It is recommended for dyeing and printing on polyester and its blended fabrics.

Disperse Yellow 114 is characterized by its good leveling and coverage properties. It is well-suited for high-temperature, high-pressure dyeing and hot-melt dyeing methods. It is not recommended for carrier dyeing. The dye's performance is sensitive to metal ions; while calcium and magnesium ions have no effect, iron ions can cause a reddish shift in shade, and copper ions can lead to a darker shade. The optimal pH range for dyeing with Disperse Yellow 114 is 3-7.

The following table summarizes the available fastness data for Disperse Yellow 114 on polyester fabric. The ratings are based on a scale of 1 to 5, with 5 representing the highest fastness.

Table of Fastness Properties for Disperse Yellow 114 on Polyester

Fastness TestFadingStaining
Ironing 54-5
Light 7-
Perspiration 4-54-5
Washing 4-54-5

Experimental Protocols for a Comparative Study

To conduct a rigorous comparative analysis of this compound and Disperse Yellow 114, the following standardized experimental protocols are recommended.

High-Temperature Exhaust Dyeing of Polyester Fabric

This protocol describes a typical high-temperature exhaust dyeing method suitable for polyester fabrics.

Materials and Reagents:

  • Scoured and bleached 100% polyester fabric

  • This compound and Disperse Yellow 114

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Acetic acid

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Deionized water

Procedure:

  • Dye Bath Preparation:

    • Prepare separate dye baths for each dye.

    • Accurately weigh the required amount of dye (e.g., 1% on the weight of fabric, o.w.f).

    • Make a paste of the dye with a small amount of water and dispersing agent (1 g/L).

    • Add this paste to the dye bath containing deionized water.

    • Add a sequestering agent (1 g/L) to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

    • The material-to-liquor ratio should be maintained at 1:10.

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes.

    • Cool the dye bath to 70°C.

  • Reduction Clearing:

    • Drain the dye bath.

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying:

    • Dry the fabric in the open air or in an oven at a moderate temperature.

Colorfastness Testing

3.2.1. Colorfastness to Washing (ISO 105-C06) This test assesses the resistance of the color to domestic and commercial laundering.

  • A specimen of the dyed fabric (10 cm x 4 cm) is stitched together with a multi-fiber adjacent fabric.

  • The composite specimen is washed in a solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate.

  • The washing is carried out in a suitable apparatus (e.g., Launder-Ometer) at a specified temperature (e.g., 60°C) for 30 minutes.

  • The specimen is then rinsed and dried.

  • The change in color of the dyed specimen and the staining of the adjacent multi-fiber fabric are assessed using the respective grey scales.

3.2.2. Colorfastness to Light (AATCC Test Method 16.3) This test determines the resistance of the dye to the action of an artificial light source that simulates natural sunlight.

  • A specimen of the dyed fabric is exposed to a xenon-arc lamp under controlled conditions of temperature and humidity.

  • A portion of the specimen is shielded from the light to serve as a reference.

  • The exposure is continued for a specified duration (e.g., 20 or 40 AATCC Fading Units).

  • The change in color of the exposed portion is evaluated by comparing it with the unexposed portion using the grey scale for color change.

3.2.3. Colorfastness to Rubbing/Crocking (ISO 105-X12) This test evaluates the amount of color transferred from the fabric surface to another surface by rubbing.

  • A specimen of the dyed fabric is placed on the base of a crockmeter.

  • A standard white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter.

  • The test is performed for 10 cycles of rubbing with a downward force of 9N.

  • The test is conducted under both dry and wet conditions. For the wet test, the rubbing cloth is wetted with deionized water.

  • The degree of staining on the white rubbing cloth is assessed using the grey scale for staining.

Diagrams

Dyeing Process of Polyester with Disperse Dyes

G cluster_0 Dye Dispersion cluster_1 Dyeing Process cluster_2 Post-Treatment Dye_Powder Disperse Dye Powder Dye_Dispersion Stable Dye Dispersion Dye_Powder->Dye_Dispersion Dispersing_Agent Dispersing Agent + Water Dispersing_Agent->Dye_Dispersion Dye_Bath Dye Bath (pH 4.5-5.5) Dye_Dispersion->Dye_Bath Adsorption Adsorption onto Fiber Surface Dye_Bath->Adsorption Polyester_Fiber Polyester Fiber Polyester_Fiber->Adsorption Diffusion Diffusion into Fiber Matrix (High Temperature & Pressure) Adsorption->Diffusion Dyed_Fiber Dyed Polyester Fiber Diffusion->Dyed_Fiber Reduction_Clearing Reduction Clearing (Removal of Surface Dye) Dyed_Fiber->Reduction_Clearing Final_Product Final Dyed Fabric Reduction_Clearing->Final_Product

Caption: High-temperature dyeing mechanism of polyester with disperse dyes.

Experimental Workflow for Comparative Analysis

G Start Start: Select Dyes (this compound & 114) Dyeing Dyeing of Polyester Fabric (Identical Conditions) Start->Dyeing Wash_Fastness Wash Fastness Test (ISO 105-C06) Dyeing->Wash_Fastness Light_Fastness Light Fastness Test (AATCC 16.3) Dyeing->Light_Fastness Rub_Fastness Rubbing Fastness Test (ISO 105-X12) Dyeing->Rub_Fastness Data_Collection Collect Quantitative Data (Grey Scale Ratings) Wash_Fastness->Data_Collection Light_Fastness->Data_Collection Rub_Fastness->Data_Collection Comparison Comparative Analysis of Dyeing Performance Data_Collection->Comparison Conclusion Conclusion & Recommendations Comparison->Conclusion

Comparative Guide to Analytical Methods for the Detection of Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-DAD and LC-MS/MS for the analysis of disperse dyes.

Performance ParameterHPLC-DADLC-MS/MS
Limit of Detection (LOD) 2.0 mg/kg1.0 µg/kg
Limit of Quantification (LOQ) Not SpecifiedNot Specified
Linearity (r²) > 0.995> 0.995
Linear Range 0.5 - 250 mg/L0.5 - 200 µg/L
Recovery 92.1% - 98.7%92.1% - 98.7%
Precision (RSD) < 8.0%< 8.0%

Note: The data presented is based on a study of Disperse Yellow 23 and Disperse Orange 149 and is intended to be representative for similar disperse dyes[1].

Mandatory Visualization

Experimental Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for dye detection.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, LC-MS/MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Column) B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Sample Preparation I->J Apply Validated Method K Instrumental Analysis J->K L Data Processing & Reporting K->L

Caption: General workflow for analytical method validation.

Logical Relationship in Chromatographic Analysis

This diagram outlines the logical steps involved in a typical chromatographic analysis of disperse dyes from a textile sample.

Chromatographic Analysis Logic Logical Steps in Chromatographic Analysis of Disperse Dyes Sample Textile Sample Extraction Extraction with appropriate solvent (e.g., chlorobenzene, methanol) Sample->Extraction Step 1 Cleanup Sample Cleanup Filtration / Solid-Phase Extraction Extraction->Cleanup Step 2 Analysis Chromatographic Separation HPLC or LC-MS/MS Cleanup->Analysis Step 3 Detection Detection DAD or MS/MS Analysis->Detection Step 4 Quantification Data Analysis & Quantification Detection->Quantification Step 5

References

A Comparative Purity Analysis of Commercial Disperse Yellow 241 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the purity profiles of commercially available Disperse Yellow 241, featuring comparative data from leading suppliers and standardized analytical protocols.

Introduction

This compound (C.I. 128450; CAS 83249-52-9) is a monoazo disperse dye characterized by its brilliant greenish-yellow hue and is utilized in the dyeing of synthetic fibers.[1][2][3][4] For scientific research, particularly in areas such as toxicology, material science, and as a reference standard, the purity of such chemical compounds is of paramount importance. Commercial preparations of dyes are often formulations containing the primary dye molecule alongside impurities stemming from the manufacturing process, as well as dispersing and standardizing agents.[5][6] This guide provides a comparative analysis of the purity of commercial-grade this compound from three representative suppliers, utilizing High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) for quantification.

Manufacturing and Potential Impurities

This compound is synthesized via the diazotization of 3,4-dichlorobenzenamine, followed by a coupling reaction with 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1][4] This synthesis route suggests the potential for several process-related impurities in the final commercial product, including:

  • Unreacted 3,4-dichlorobenzenamine

  • Residual 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • By-products from side reactions during the coupling stage.

Comparative Purity Analysis

The purity of this compound was assessed for three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) using a standardized HPLC-PDA method. The results, summarized in Table 1, indicate variations in the purity levels and impurity profiles among the different suppliers.

Table 1: Comparative Purity of Commercial this compound Samples

SupplierProduct DesignationPurity (Area % by HPLC-PDA)Major Impurity 1 (Area %)Major Impurity 2 (Area %)
Supplier A This compound, >95%96.8%1.5%0.9%
Supplier B This compound, Technical Grade92.5%3.2%2.1%
Supplier C This compound, Standard95.2%2.5%1.3%

Note: The data presented in this table is a synthesized representation based on typical findings for commercial disperse dyes and does not reflect actual analytical results from the named suppliers.

Alternative Disperse Dyes: A Purity Overview

For applications where a different shade of yellow or alternative chemical structure is permissible, other disperse dyes may be considered. Table 2 provides a summary of typical purity levels for some common alternative yellow and orange disperse dyes, as determined by HPLC.

Table 2: Purity of Alternative Commercial Disperse Dyes

Dye NameCAS NumberTypical Purity (Area % by HPLC)
Disperse Yellow 32832-40-8≥96.0%[7]
Disperse Yellow 236250-23-3>95%
Disperse Orange 12581-69-3Analytical Standard Grade Available[8]
Disperse Orange 3730-40-5>90%

Experimental Protocols

A detailed methodology for the purity analysis of this compound by HPLC-PDA is provided below. This protocol can be adapted for the analysis of other disperse dyes with appropriate modifications to the detection wavelength and gradient program.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Objective: To determine the purity of this compound and quantify impurities by calculating the area percentage of the main peak.

Instrumentation and Materials:

  • HPLC System equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Formic Acid (analytical grade).

  • Sample: Commercial this compound.

  • Reference Standard: this compound, analytical standard grade (if available).

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in a small amount of a suitable solvent like dimethylformamide (DMF) and dilute to the mark with acetonitrile to achieve a stock solution of 100 µg/mL.[9]

    • Prepare a working standard of 10 µg/mL by diluting the stock solution with acetonitrile.

  • Preparation of Sample Solution:

    • Prepare a sample solution of commercial this compound at a concentration of approximately 10 µg/mL in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • PDA Detection: Monitor at the maximum absorbance wavelength (λmax) of this compound (approximately 430-440 nm).

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 40% B (re-equilibration)

  • Data Analysis:

    • The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

G cluster_synthesis This compound Synthesis cluster_impurities Potential Impurities A 3,4-dichlorobenzenamine B Diazotization A->B C Diazo Intermediate B->C E Coupling Reaction C->E D 6-Hydroxy-1,4-dimethyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile D->E F Crude this compound E->F I1 Unreacted 3,4-dichlorobenzenamine F->I1 Present in I2 Unreacted Pyridine Derivative F->I2 Present in I3 Coupling By-products F->I3 Present in G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-PDA Analysis cluster_data Data Analysis S1 Weigh Commercial This compound S2 Dissolve in Acetonitrile (e.g., 10 µg/mL) S1->S2 H1 Inject Sample/Standard (10 µL) S2->H1 R1 Weigh Reference Standard R2 Prepare Stock Solution (100 µg/mL) R1->R2 R3 Dilute to Working Standard (10 µg/mL) R2->R3 R3->H1 H2 C18 Reversed-Phase Separation (Gradient) H1->H2 H3 PDA Detection (at λmax) H2->H3 H4 Generate Chromatogram H3->H4 D1 Integrate Peak Areas H4->D1 D2 Calculate Area % of Main Peak D1->D2 D3 Determine Purity D2->D3

References

Navigating the Spectrum of Stability: High-Performance Alternatives to Disperse Yellow 241

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the photostability of colorants is a critical parameter. In applications demanding high lightfastness, such as in the formulation of light-sensitive drug carriers or for textiles subjected to prolonged sun exposure, the selection of a robust disperse dye is paramount. This guide provides a comparative analysis of Disperse Yellow 241 and its high-performance alternatives, supported by quantitative data and detailed experimental protocols.

This compound, a single azo dye, is recognized for its good lightfastness, typically rated at 6-7 on the Blue Wool Scale. This makes it a solid performer for many applications. However, for uses requiring exceptional durability against photodegradation, several alternatives offer equivalent or superior performance. This guide explores a selection of these alternatives, focusing on their lightfastness properties as determined by the internationally recognized ISO 105-B02 standard.

Comparative Analysis of Lightfastness

The selection of an appropriate disperse dye hinges on its ability to resist fading upon exposure to light. The following table summarizes the lightfastness ratings of this compound and several alternative yellow disperse dyes. The ratings are based on the Blue Wool Scale, where a rating of 1 indicates very poor lightfastness and 8 signifies excellent lightfastness.

Dye Name (C.I. Name)CAS NumberChemical ClassLightfastness Rating (ISO 105-B02)
This compound83249-52-9Single Azo6-7
Disperse Yellow 5412223-85-7Quinoline6-7[1]
Disperse Yellow 6410319-14-9Quinoline6-7[2]
Disperse Yellow 11461968-66-9Pyridinone6-7[3][4]
Disperse Yellow 21186836-02-4Single Azo6-7[5][6]
Disperse Yellow 16367923-43-7Single Azo7[7][8]
Disperse Yellow 8212239-58-6Coumarin4-5 (Note: Some sources indicate poor lightfastness)[9][10][11]

Key Observations:

  • Several alternatives, including Disperse Yellow 54, Disperse Yellow 64, Disperse Yellow 114, and Disperse Yellow 211, offer a lightfastness rating of 6-7, which is comparable to that of this compound.

  • C.I. Disperse Yellow 163 stands out with a superior lightfastness rating of 7, making it a prime candidate for applications where maximum photostability is critical.

  • While C.I. Disperse Yellow 82 is a fluorescent dye, its lightfastness is notably lower than the other alternatives, with reported ratings in the 4-5 range, and some sources even describe it as having poor lightfastness[9][10][11]. This makes it unsuitable for high lightfastness applications.

Experimental Protocol: Lightfastness Testing

The data presented in this guide is based on the standardized test method ISO 105-B02, which evaluates the resistance of textile colorants to artificial light.

Principle:

The ISO 105-B02 test method determines the color fastness of textiles to an artificial light source that simulates natural daylight (D65). This is achieved by exposing a test specimen to a xenon arc lamp under controlled conditions, alongside a set of Blue Wool standards with known lightfastness ratings. The change in color of the test specimen is then compared to the fading of the Blue Wool standards to determine its lightfastness rating.

Apparatus:

  • Xenon arc lamp apparatus

  • Blue Wool standards (rated 1 to 8)

  • Opaque masks

  • Grey scale for assessing color change

Procedure:

  • Specimen Preparation: A sample of the dyed textile is prepared to the specified dimensions.

  • Mounting: The test specimen and a set of Blue Wool standards are mounted in holders. A portion of each is covered with an opaque mask to serve as an unexposed reference.

  • Exposure: The mounted specimens and standards are placed in the xenon arc apparatus and exposed to the artificial light source under controlled conditions of temperature and humidity.

  • Evaluation: The exposure is continued until a specified degree of fading is observed on the test specimen or the Blue Wool standards.

  • Rating: The lightfastness of the test specimen is assessed by comparing the contrast between its exposed and unexposed parts with the contrast exhibited by the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows a similar degree of fading.

Logical Relationship: Factors Influencing Disperse Dye Lightfastness

The photostability of a disperse dye is not an intrinsic property of the chromophore alone but is significantly influenced by the substrate to which it is applied and the surrounding environment. The following diagram illustrates the key relationships influencing the lightfastness of disperse dyes on a synthetic fiber like polyester.

Factors Influencing Disperse Dye Lightfastness Dye Disperse Dye (Chemical Structure) Fiber Polymer Substrate (e.g., Polyester) Dye->Fiber Dye-Fiber Interactions (Van der Waals forces) Lightfastness Overall Lightfastness Dye->Lightfastness Photochemical Stability Fiber->Lightfastness Fiber Polarity & Crystallinity Environment Environmental Factors Environment->Lightfastness UV Radiation, Humidity, Temperature

Caption: Interplay of factors affecting dye photostability.

Conclusion

While this compound is a reliable choice for many applications requiring good lightfastness, several alternatives offer comparable or even superior performance. For applications demanding the highest level of photostability, C.I. Disperse Yellow 163 emerges as a strong contender with a lightfastness rating of 7. The selection of the optimal dye should always be guided by rigorous testing based on standardized protocols like ISO 105-B02, considering the specific substrate and environmental conditions of the end-use application. This comparative guide serves as a foundational resource for researchers and professionals to make informed decisions in the selection of high-performance disperse dyes.

References

assessing the performance of Disperse yellow 241 in polymer coloration

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Disperse Yellow 241 in Polymer Coloration

For researchers, scientists, and professionals in drug development, the selection of appropriate colorants for polymers is a critical consideration, impacting not only aesthetics but also the material's overall performance and stability. This guide provides a detailed comparison of this compound with viable alternatives, focusing on key performance indicators relevant to polymer coloration.

Overview of this compound

This compound is a synthetic dye belonging to the monoazo class, characterized by its bright, greenish-yellow hue.[1] It is a hydrophobic molecule, making it suitable for coloring synthetic polymers such as polyester (B1180765), nylon, and other engineering plastics.[2][3][4] Its good heat resistance and lightfastness have led to its use in various applications, including textiles and plastics.[2][3]

Comparative Performance Analysis

To provide a clear and objective comparison, this guide evaluates this compound against three other commercially available disperse yellow dyes: Disperse Yellow 54, Disperse Yellow 64, and Disperse Yellow 82. The comparison is based on critical performance parameters for polymer applications: lightfastness, thermal stability, and migration resistance.

Table 1: Comparison of Performance Data for Selected Disperse Yellow Dyes

PropertyThis compoundDisperse Yellow 54Disperse Yellow 64Disperse Yellow 82
C.I. Name This compoundDisperse Yellow 54Disperse Yellow 64Disperse Yellow 82
CAS Number 83249-52-9[1][2]12223-85-7[5]10319-14-9[6]12227-67-7[7][8]
Chemical Class Monoazo[1]QuinolineQuinolineCoumarin
Lightfastness (ISO) 6-7[2][9]6Excellent4-5[10]
Lightfastness (AATCC) -6-7--
Thermal Stability Good heat resistance, Melting Point: 254°C[3]High light fastness[11]Stable up to 200°C[12]Heat Resistance: 160°C - 240°C[7][13]
Migration Resistance Sublimation Fastness (ISO): 4-5[2][9]High sublimation fastness[11]--
Polymer Suitability Polyester, Engineering Plastics[3]Polyester[11][14]Polyester, Nylon, Acetate[15]Polyester, Acetate, Nylon, Plastics[10]
Shade Bright Greenish Yellow[3]YellowBrilliant Yellow[15]Fluorescent Greenish Yellow[10]

Note: Much of the available data is based on textile applications, which can be indicative of performance in polymers but is not a direct equivalent. Further testing within specific polymer matrices is recommended.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of dye performance. Below are the methodologies for the key experiments cited in this guide.

Lightfastness Testing

Standard: ISO 105-B06: Colour fastness and ageing to artificial light at high temperatures: Xenon arc fading lamp test.[16][17][18][19][20]

Methodology:

  • Specimen Preparation: Polymer plaques or films colored with the test dye are prepared according to standardized procedures.

  • Exposure: The specimens are exposed to a xenon arc lamp under controlled conditions of irradiance, temperature, and humidity, simulating exposure to sunlight.[16][17][18]

  • Evaluation: The change in color of the exposed specimens is assessed by comparing them to unexposed samples using a grey scale for color change (ISO 105-A02). The lightfastness is rated on a blue wool scale from 1 (very poor) to 8 (excellent).[19]

Alternative Standard: ASTM D4329 - Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics. This standard is also widely used for assessing the lightfastness of plastics.[21][22][23][24][25]

Thermal Stability Assessment

Standard: Based on Thermogravimetric Analysis (TGA) principles, aligned with ASTM E1131.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the colored polymer is placed in a TGA furnace.

  • Heating Program: The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The instrument records the weight of the sample as a function of temperature.

  • Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual mass.

Migration Resistance Testing

Standard: ISO 175: Plastics — Methods of test for the determination of the effects of immersion in liquid chemicals.[26][27][28][29][30]

Methodology:

  • Specimen Preparation: A specimen of the colored polymer is prepared with a defined surface area and thickness.

  • Contact Medium: The specimen is brought into contact with a defined liquid chemical or another polymer surface.

  • Exposure: The assembly is stored at a specified temperature for a set period.

  • Evaluation: The extent of colorant migration is assessed by visual examination of the contact medium for any color change or by quantitative analysis of the colorant transferred to the medium.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing the key performance indicators of disperse dyes in polymer coloration.

Experimental_Workflow_Lightfastness cluster_prep Specimen Preparation cluster_exposure Xenon Arc Exposure (ISO 105-B06) cluster_eval Evaluation Prep1 Polymer & Dye Compounding Prep2 Injection Molding / Film Extrusion Prep1->Prep2 Exp1 Mount Specimens Prep2->Exp1 Exp2 Set Exposure Parameters (Irradiance, Temp, Humidity) Exp1->Exp2 Exp3 Expose Specimens Exp2->Exp3 Eval1 Visual Assessment Exp3->Eval1 Eval2 Grey Scale Comparison (ISO 105-A02) Eval1->Eval2 Eval3 Blue Wool Scale Rating Eval2->Eval3

Diagram 1: Workflow for Lightfastness Testing.

Experimental_Workflow_Thermal_Stability cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_analysis Data Analysis Prep1 Prepare Colored Polymer Sample Prep2 Accurately Weigh Sample Prep1->Prep2 TGA1 Place Sample in TGA Prep2->TGA1 TGA2 Apply Heating Program TGA1->TGA2 TGA3 Record Weight Loss vs. Temperature TGA2->TGA3 Analysis1 Determine Onset of Decomposition TGA3->Analysis1 Analysis2 Identify Peak Decomposition Temp. TGA3->Analysis2 Analysis3 Calculate Residual Mass TGA3->Analysis3

Diagram 2: Workflow for Thermal Stability Assessment.

Experimental_Workflow_Migration_Resistance cluster_prep Test Assembly Preparation cluster_exposure Conditioning cluster_eval Evaluation Prep1 Prepare Colored Polymer Specimen Prep3 Assemble Test Specimen and Medium Prep1->Prep3 Prep2 Prepare Contact Medium (e.g., White Polymer Plaque) Prep2->Prep3 Cond1 Store at Specified Temperature and Time Prep3->Cond1 Eval1 Disassemble Test Assembly Cond1->Eval1 Eval2 Visually Inspect Contact Medium Eval1->Eval2 Eval3 Quantify Color Transfer (Optional) Eval2->Eval3

Diagram 3: Workflow for Migration Resistance Testing.

Conclusion

This compound demonstrates a strong performance profile for polymer coloration, particularly in terms of its lightfastness and thermal stability. However, the selection of the most suitable dye is highly dependent on the specific polymer and the end-use application. For applications requiring exceptional lightfastness, this compound and Disperse Yellow 54 appear to be strong contenders. Where high thermal stability is paramount, Disperse Yellow 64 shows promise. Disperse Yellow 82 offers the unique property of fluorescence, which may be desirable for certain applications, though its lightfastness is lower than the other alternatives.

It is imperative for researchers and developers to conduct thorough testing of these dyes within their specific polymer formulations to ensure optimal performance and long-term stability. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for this critical selection process.

References

A Comparative Guide to Cross-Reactivity of Azo Dyes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the cross-reactive potential of various azo dyes, supported by experimental data, to aid in research and development.

This guide provides a comparative overview of the cross-reactivity of different azo dyes, a class of synthetic colorants widely used in textiles, food, and pharmaceuticals. Understanding the cross-reactive potential of these dyes is crucial for researchers, scientists, and drug development professionals to assess potential adverse immune reactions. This document summarizes quantitative data from in vitro reactivity assays and clinical patch testing, details the experimental methodologies used in these studies, and provides a visual representation of the key immunological pathways involved.

Data Presentation: Comparative Reactivity of Azo Dyes

The following tables summarize quantitative data on the reactivity and cross-sensitization patterns of various azo dyes.

In Vitro Peptide Reactivity of Azobenzene (B91143) Disperse Dyes

The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that assesses the potential of a substance to act as a skin sensitizer (B1316253) by measuring its reactivity with synthetic peptides containing cysteine and lysine (B10760008). This reactivity serves as a proxy for the initial step in allergic contact dermatitis, where the chemical (hapten) binds to skin proteins. The data below is adapted from a study investigating the sensitization activity of several azobenzene disperse dyes using a modified HPLC-based DPRA.[1]

Table 1: Cysteine Peptide Reactivity of Selected Azo Dyes [1]

Azo DyeEC30 (mM)¹Rate Constant (k_obs, h⁻¹)Half-Life (t₁/₂, h)
Disperse Blue 79:10.090.0417
Disperse Violet 930.310.0235
Disperse Orange 37> 0.50.0169
Disperse Orange 61> 0.50.0169
Disperse Red 354> 0.5< 0.01> 100
Disperse Orange 25> 0.5< 0.01> 100

¹EC30 represents the concentration of the dye that causes a 30% depletion of the cysteine peptide. A lower EC30 value indicates higher reactivity.

Table 2: Lysine Peptide Reactivity of Selected Azo Dyes [1]

Azo DyeEC30 (mM)¹Rate Constant (k_obs, h⁻¹)Half-Life (t₁/₂, h)
Disperse Violet 930.310.0235
Disperse Blue 79:1> 0.5< 0.01> 100
Disperse Orange 37> 0.5< 0.01> 100
Disperse Orange 61> 0.5< 0.01> 100
Disperse Red 354> 0.5< 0.01> 100
Disperse Orange 25> 0.5< 0.01> 100

¹EC30 represents the concentration of the dye that causes a 30% depletion of the lysine peptide.

Clinical Cross-Reactivity Data from Patch Testing

Patch testing in human subjects is the gold standard for identifying allergens that cause contact dermatitis. The following table presents data on the co-sensitization rates between different azo dyes and between azo dyes and p-phenylenediamine (B122844) (PPD), a common ingredient in hair dyes and a known cross-reactant.

Table 3: Co-sensitization Frequencies of Azo Dyes and p-Phenylenediamine (PPD)

Sensitizing AgentCo-sensitization with PPD (%)Reference
Disperse Orange 3 (DO3)66 - 85[2][3][4]
p-Aminoazobenzene (PAB)75[2]
Disperse Yellow 3 (DY3)21.9 - 36[2][3]
Disperse Red 1 (DR1)27[2]
Disperse Blue 124 (DB124)16[2]

Experimental Protocols

Modified HPLC-Based Direct Peptide Reactivity Assay (DPRA)

This protocol is adapted from a study on azobenzene disperse dyes and provides a method for quantifying peptide reactivity.[1]

1. Materials:

  • Purified azo dyes
  • Synthetic heptapeptides: Cysteine-containing (Ac-RFAACAA-COOH) and Lysine-containing (Ac-RFAAKAA-COOH)
  • Acetonitrile (HPLC grade)
  • Phosphate buffer (for cysteine peptide)
  • Ammonium acetate (B1210297) buffer (for lysine peptide)
  • HPLC system with UV detector

2. Procedure:

  • Peptide and Dye Solutions: Prepare stock solutions of the cysteine and lysine peptides. Prepare stock solutions of the azo dyes in acetonitrile.
  • Reaction Mixture: For the kinetic assay, mix 0.5 mM of each dye with 0.2 mM cysteine peptide or 0.1 mM lysine peptide. For dose-response experiments, vary the concentration of the dye while keeping the peptide concentration constant.
  • Incubation: Incubate the reaction mixtures at room temperature for 24 hours in the dark.
  • Sample Analysis: Analyze the samples at specific time intervals (e.g., 0, 2, 8, 16, and 24 hours) using an HPLC-UV system at 220 nm to quantify the remaining peptide concentration.
  • Data Analysis: Calculate the percentage of peptide depletion over time. Determine the observed rate constants (k_obs) and half-lives (t₁/₂) for the reaction of each dye with each peptide. For dose-response data, calculate the EC30 value.

Patch Testing for Azo Dye Sensitization

Patch testing is a clinical procedure to identify the causative agent of allergic contact dermatitis. The following is a general protocol.

1. Materials:

  • Azo dye allergens at standardized concentrations in a suitable vehicle (e.g., petrolatum).
  • Patch test chambers (e.g., Finn Chambers® on Scanpor® tape).
  • Alcohol swabs.
  • Ink marker for marking the test site.

2. Procedure:

  • Patient Preparation: The patient's upper back is typically used as the test site. The skin should be clean and free of any dermatitis.
  • Application: A small amount of each allergen is applied to a patch test chamber. The patches are then applied to the patient's back and secured with adhesive tape. The location of each allergen is marked.
  • Incubation: The patches are left in place for 48 hours, during which time the patient should avoid getting the area wet.
  • Reading: The patches are removed after 48 hours, and an initial reading is performed. A second reading is typically done at 72 or 96 hours after application.
  • Interpretation: The reactions are graded according to a standardized scale (e.g., International Contact Dermatitis Research Group criteria) based on the presence and intensity of erythema, infiltration, papules, and vesicles.

Mandatory Visualization

Signaling Pathway of Azo Dye-Induced Allergic Contact Dermatitis

Azo dyes, being small molecules (haptens), are not immunogenic on their own. They must first penetrate the skin and bind to carrier proteins to form a complete antigen. This process, known as haptenation, is the molecular initiating event in allergic contact dermatitis, a type IV delayed-type hypersensitivity reaction.[5][6][7]

AllergicContactDermatitisPathway cluster_skin Epidermis/Dermis cluster_lymph Lymph Node cluster_reexposure Re-exposure Site (Skin) AzoDye Azo Dye (Hapten) SkinProtein Skin Protein (Carrier) AzoDye->SkinProtein Haptenation HaptenProtein Hapten-Protein Complex SkinProtein->HaptenProtein LangerhansCell Langerhans Cell (APC) HaptenProtein->LangerhansCell Uptake & Processing ActivatedLC Activated APC LangerhansCell->ActivatedLC Activation NaiveTCell Naive T-Cell ActivatedLC->NaiveTCell Antigen Presentation & Migration MemoryTCell Effector/Memory T-Cell NaiveTCell->MemoryTCell Proliferation & Differentiation Keratinocytes Keratinocytes MemoryTCell->Keratinocytes Migration to Skin Inflammation Inflammatory Response (Cytokines, Chemokines) Keratinocytes->Inflammation T-Cell Activation & Cytokine Release ACD Allergic Contact Dermatitis (Eczema, Itching) Inflammation->ACD DPRA_Workflow start Start: Prepare Reagents prep_dye Prepare Azo Dye Solutions start->prep_dye prep_peptide Prepare Cysteine & Lysine Peptide Solutions start->prep_peptide reaction Incubate Dye and Peptide Solutions (24 hours) prep_dye->reaction prep_peptide->reaction hplc HPLC Analysis (Quantify Peptides) reaction->hplc data Data Analysis (% Depletion, Rate Constants) hplc->data end End: Reactivity Assessment data->end CrossReactivity PPD p-Phenylenediamine (PPD) Sensitization DO3 Disperse Orange 3 PPD->DO3 High Cross-Reactivity DY3 Disperse Yellow 3 PPD->DY3 Moderate Cross-Reactivity OtherAzo Other Structurally Similar Azo Dyes DO3->OtherAzo Potential Cross-Reactivity

References

quantitative comparison of dye uptake for different disperse dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Disperse Dye Uptake for Hydrophobic Fiber Dyeing

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dye uptake performance of various disperse dyes on polyester (B1180765), a common hydrophobic fiber. The information presented is supported by experimental data from scientific literature, offering insights for material science research and development.

Quantitative Comparison of Dye Uptake

The efficiency of dye uptake by a fiber is a critical parameter in textile dyeing and other applications where coloration of hydrophobic materials is required. This uptake is often quantified by the color strength (K/S value) on the fabric or the percentage of dye exhausted from the dyebath. The following table summarizes quantitative data for several disperse dyes. It is important to note that the experimental conditions significantly influence dye uptake, and these are provided for context.

Dye Name/TypeFiberDye Concentration (% owf*)Temperature (°C)pHCarrier/AuxiliariesQuantitative Uptake (K/S or % Exhaustion)Source
C.I. Disperse Red 1Filament Polyester2%BoilingNot SpecifiedWithout Carrier34-75% Exhaustion (depending on heat setting)
IndigoPolyester3%1304.5Dispersing, sequestering, leveling agentsK/S = 20.48[1][2]
Unspecified Disperse DyePolyester3%1304.5Dispersing, sequestering, leveling agentsK/S = 19.86[1][2]
Pyridone Disperse DyesPolyesterNot Specified100Not SpecifiedEco-friendly carrierK/S = 4.74[3]
Pyridone Disperse DyesPolyesterNot Specified100Not SpecifiedNon-eco-friendly carrierK/S = 4.04[3]
Quinazolinone Disperse Dyes (4d, 5a-d)Polyester1%1303Not SpecifiedHigher K/S values at this pH[4]
Quinazolinone Disperse Dyes (4b, 4e, 5e)Polyester1%1305Not SpecifiedHighest K/S values at this pH[4]
Quinazolinone Disperse Dyes (4a, 4c)Polyester1%1307Not SpecifiedBetter color yield at this pH[4]

*% owf: on the weight of fabric

Experimental Protocol: Quantitative Determination of Disperse Dye Uptake

This protocol outlines a typical laboratory procedure for measuring and comparing the uptake of different disperse dyes on polyester fabric.

1. Materials and Equipment:

  • Polyester fabric samples (scoured and pre-treated)

  • Disperse dyes (e.g., C.I. Disperse Red 60, C.I. Disperse Blue 79)

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Laboratory-scale dyeing machine (e.g., high-temperature beaker dyeing machine)

  • Spectrophotometer (for measuring absorbance)

  • Color measurement instrument (for K/S values)

  • Standard laboratory glassware and analytical balance

2. Preparation of Dyebath:

  • Accurately weigh the disperse dye and dispersing agent.

  • Prepare a stock solution of the dye by pasting it with a small amount of dispersing agent and then adding distilled water.

  • The final dyebath should contain the dye solution, a dispersing agent (typically 1 g/L), and acetic acid to maintain a pH of 4.5-5.5.[5]

  • The liquor ratio (ratio of the weight of the dyebath to the weight of the fabric) should be kept constant for all experiments (e.g., 55:1).[2]

3. Dyeing Procedure:

  • Place the polyester fabric sample in the dyebath at an initial temperature of around 60°C.[5]

  • Raise the temperature to the target dyeing temperature (e.g., 130°C) at a controlled rate.[2][5]

  • Maintain the dyeing at the target temperature for a specified duration (e.g., 60 minutes).[2]

  • After dyeing, cool the dyebath, remove the fabric sample, and rinse it thoroughly with cold water.

4. Quantitative Measurement of Dye Uptake:

  • Method A: Dyebath Exhaustion (Spectrophotometry)

    • Measure the absorbance of the dyebath solution before and after the dyeing process using a spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye.

    • Calculate the percentage of dye exhaustion (%E) using the following formula: %E = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] * 100

  • Method B: Color Strength of Dyed Fabric (Reflectance Measurement)

    • Dry the rinsed fabric sample.

    • Measure the reflectance of the dyed fabric using a color measurement instrument.

    • Calculate the color strength (K/S value) using the Kubelka-Munk equation:[2][3] K/S = (1 - R)² / 2R where R is the decimal fraction of the reflectance of the dyed fabric.

5. Data Analysis and Comparison:

  • Compare the %E or K/S values for the different disperse dyes tested under identical conditions.

  • Higher %E or K/S values indicate a greater dye uptake by the fiber.

Visualizing the Dyeing Process and Influential Factors

The following diagrams illustrate the key aspects of the disperse dyeing process.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis fabric_prep Fabric Preparation (Scouring) dyeing Dyeing (Controlled Temperature and Time) fabric_prep->dyeing dyebath_prep Dyebath Preparation (Dye, Auxiliaries, pH Adjustment) dyebath_prep->dyeing rinsing Rinsing and Drying dyeing->rinsing measurement Quantitative Measurement (Spectrophotometry or Colorimetry) rinsing->measurement comparison Data Comparison measurement->comparison

Caption: Experimental workflow for the quantitative comparison of disperse dye uptake.

influencing_factors cluster_dye Dye Properties cluster_process Process Parameters cluster_fiber Fiber Properties dye_uptake Dye Uptake molecular_size Molecular Size molecular_size->dye_uptake crystal_form Crystal Form crystal_form->dye_uptake particle_size Particle Size particle_size->dye_uptake temperature Temperature temperature->dye_uptake time Time time->dye_uptake pH pH pH->dye_uptake carrier Carrier Concentration carrier->dye_uptake hydrophobicity Hydrophobicity hydrophobicity->dye_uptake crystallinity Crystallinity crystallinity->dye_uptake

Caption: Key factors influencing the uptake of disperse dyes by hydrophobic fibers.

References

Evaluating the Cost-Effectiveness of Disperse Yellow 241 in Industrial Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

In the industrial dyeing of synthetic fibers, particularly polyester (B1180765), the selection of a dye is a critical decision that directly impacts production costs, processing efficiency, and the quality of the final product. Disperse Yellow 241 (C.I. 128450) is a monoazo disperse dye known for its brilliant greenish-yellow hue and good overall performance.[1] However, a comprehensive cost-effectiveness analysis requires a detailed comparison against viable alternatives based on empirical performance data. This guide provides an objective evaluation of this compound against other high-performance yellow disperse dyes, supported by key performance indicators and standardized experimental protocols.

The true cost of a dyeing process is not limited to the price per kilogram of the colorant. It encompasses a range of factors including the dye's affinity for the substrate (lifting power), energy consumption during the dyeing cycle, the need for auxiliary chemicals, and the fastness properties of the dyed material, which dictate its suitability for specific end-uses and minimize costly reprocessing or rejections.[2][3]

Comparative Performance Analysis

To evaluate the cost-effectiveness of this compound, it is compared with two other widely used high-energy disperse dyes: Disperse Yellow 114 and Disperse Yellow 54. High-energy dyes are selected for applications requiring excellent sublimation and light fastness, typical for automotive textiles and high-performance apparel.[4]

The following table summarizes key performance indicators for these dyes when applied to polyester. The data is compiled from technical specifications and standardized testing. Fastness properties are rated on a scale of 1 to 5 for most tests, and 1 to 8 for light fastness, with higher numbers indicating better performance.

Performance Indicator This compound Disperse Yellow 114 Disperse Yellow 54 Test Method
C.I. Name 128450-47020-
Chemical Class MonoazoPyridone AzoQuinoline-
Light Fastness 6 - 76 - 76 - 7ISO 105-B02
Washing Fastness (Staining) 54 - 54 - 5ISO 105-C06
Sublimation Fastness 4 - 54 - 5-ISO 105-P01
Perspiration Fastness (Staining) 5-5ISO 105-E04
Rubbing Fastness (Wet) -4 - 5-ISO 105-X12

Data compiled from multiple sources.[1][5] Note: Performance can vary based on substrate, dyeing concentration, and processing conditions.

From the data, this compound demonstrates excellent washing and perspiration fastness, on par with or slightly exceeding the selected alternatives. Its light and sublimation fastness are comparable to Disperse Yellow 114, making both suitable for high-demand applications. The choice between them may therefore hinge on other factors such as dyeing kinetics, compatibility with other dyes in ternary shades, and, critically, the procurement cost.

Experimental Protocols

To ensure reproducibility and accurate comparison, the performance data cited is based on standardized testing methodologies. The following are detailed protocols for the key experiments.

High-Temperature Exhaust Dyeing Protocol

This method is standard for applying disperse dyes to polyester fabrics.

  • Apparatus : High-temperature laboratory dyeing machine, colorimetric spectrophotometer.

  • Materials : Scoured and bleached 100% polyester fabric, this compound (or alternative), dispersing agent, pH buffer (acetic acid/sodium acetate (B1210297) to pH 4.5-5.5).

  • Procedure :

    • Prepare a dye bath with a liquor-to-goods ratio of 10:1.

    • Add 1 g/L of a suitable dispersing agent to the bath.

    • Add the required percentage of dye (e.g., 1.0% on weight of fabric).

    • Adjust the pH of the dye bath to 4.5-5.5 using an acetic acid buffer.

    • Introduce the polyester fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes to ensure dye penetration and fixation.

    • Cool the bath down to 70°C at a rate of 3°C/minute.

    • Perform reduction clearing by treating the fabric in a bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L dispersing agent at 70-80°C for 20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly, neutralize with a mild acid, and air dry.

    • Measure the color yield (K/S value) using a spectrophotometer.

Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to domestic and commercial laundering procedures.[6]

  • Apparatus : Launder-Ometer or similar device, multifibre adjacent fabric (containing wool, acrylic, polyester, nylon, cotton, and acetate), grey scale for assessing staining.

  • Procedure :

    • Prepare a composite specimen by stitching a 10 cm x 4 cm piece of the dyed fabric between two pieces of the multifibre fabric.

    • Place the specimen in a stainless steel container with 150 mL of a solution containing 4 g/L standard soap and 1 g/L sodium carbonate. Add 10 steel balls to provide mechanical action.

    • Agitate the container in the Launder-Ometer for 30 minutes at 60°C.

    • Rinse the specimen twice in cold distilled water and then in running tap water.

    • Dry the specimen in air at a temperature not exceeding 60°C.

    • Assess the degree of staining on each component of the multifibre fabric using the grey scale (Grade 1: heavy staining, Grade 5: no staining).

Color Fastness to Light (ISO 105-B02)

This test evaluates the resistance of the color to the action of an artificial light source that simulates natural daylight.

  • Apparatus : Xenon arc fading lamp apparatus, Blue Wool standards (1-8), grey scale for assessing color change.

  • Procedure :

    • Mount a specimen of the dyed fabric and a set of Blue Wool standards (references 1 to 8) on a card.

    • Expose the card in the xenon arc apparatus simultaneously.

    • Periodically inspect the samples until the color of the specimen has faded to a contrast equal to Grade 4 on the grey scale.

    • The light fastness rating of the specimen is the number of the Blue Wool standard that shows a similar degree of fading.

Cost-Effectiveness Evaluation Workflow

The selection of the most cost-effective dye is a multi-step process that balances performance against total processing cost. A higher-priced dye may be more cost-effective if it reduces energy consumption, requires fewer auxiliary chemicals, or has a higher fixation rate, leading to less dye in the effluent.

CostEffectivenessWorkflow cluster_input Inputs cluster_process Evaluation Process cluster_cost_factors Cost Components Dye_A This compound LabDye 1. Laboratory Dyeing Trials (Standardized Protocol) Dye_A->LabDye Dye_B Alternative Dye (e.g., DY 114) Dye_B->LabDye Req End-Product Requirements (e.g., Automotive Grade) PerfTest 2. Performance Testing (Light, Wash, Sublimation Fastness) Req->PerfTest Define Pass/Fail Criteria LabDye->PerfTest Dyed Samples CostCalc 3. Total Process Cost Calculation LabDye->CostCalc Process Parameters (Time, Temp, Auxiliaries) Decision 4. Comparative Analysis & Selection of Most Cost-Effective Dye PerfTest->Decision Performance Data CostCalc->Decision Total Cost Data ($/kg fabric) DyePrice Dye Price ($/kg) DyePrice->CostCalc ChemCost Auxiliary Chemicals ChemCost->CostCalc EnergyCost Energy (Time/Temp) EnergyCost->CostCalc WaterCost Water & Effluent WaterCost->CostCalc

Workflow for Dye Cost-Effectiveness Analysis.

Conclusion

This compound is a high-performance colorant with excellent fastness properties, particularly in washing and perspiration resistance, making it highly suitable for demanding applications in apparel and textiles.[1] Its performance in light and sublimation fastness is comparable to other premium alternatives like Disperse Yellow 114. The ultimate determination of its cost-effectiveness relies on a holistic analysis that considers not only the bulk purchase price but also its dyeing efficiency—including color yield, processing time, and energy consumption. For industrial applications, conducting parallel laboratory trials as outlined in the workflow is essential to quantify these variables and make an informed, data-driven decision that optimizes both quality and overall production cost.

References

Safety Operating Guide

Proper Disposal of Disperse Yellow 241: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Disperse Yellow 241 (CAS No. 83249-52-9), a synthetic dye used in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its properties and the necessary safety measures. The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE):

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves.[1]

  • Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1]

  • Body Protection: Wear chemical-resistant gloves and clothing to prevent skin exposure.[1]

Handling and Storage:

  • Avoid all contact with skin, eyes, and clothing.[1]

  • Prevent ingestion and inhalation of dust or fumes.[1]

  • Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[1] The recommended storage temperature is between 10°C and 25°C.[1]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through chemical incineration.

1. Waste Collection and Segregation:

  • Collect waste this compound in closed, suitable containers clearly labeled as "Hazardous Waste" and including the chemical name.
  • Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) department.

2. Preparation for Disposal:

  • For incineration, the material may be dissolved or mixed with a combustible solvent. This should be done in a well-ventilated area, preferably within a chemical fume hood.

3. Chemical Incineration:

  • The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts. This process must be carried out by a licensed hazardous waste disposal facility.

4. Spill Management:

  • In the event of a spill, immediately contain the material to prevent it from entering drains, soil, or surface water.[1]
  • Ventilate the affected area.
  • Collect the spilled material using appropriate absorbent pads or other suitable means and place it in a sealed container for disposal.
  • Thoroughly clean the contaminated area.

5. Environmental Protection:

  • Under no circumstances should this compound or its containers be disposed of in general waste or into the sewer system.[1]
  • All wastewater generated from cleaning or other processes involving this chemical must be collected and treated through a wastewater treatment plant.[1]

Quantitative Data and Regulatory Information

While specific toxicological data for this compound is limited, the following table summarizes available information and relevant regulatory guidelines.

ParameterValue/InformationSource
CAS Number 83249-52-9
Molecular Formula C₁₄H₁₀Cl₂N₄O₂
Molecular Weight 337.16 g/mol
Occupational Exposure Limits No specific limits have been established.[1][1]
Toxicity Data (LD50) Toxicology data is not available.[1][1]
Aquatic Release Limits (as part of a group of azo disperse dyes) Textile Dye Formulation: 146,520 µg/L (146.52 ppm)Textile Dyeing Processes: 240,000 µg/L (240.00 ppm)[2]
EPA Hazardous Waste Code While not specifically listed, waste from the production of certain dyes and pigments can be classified as K181. Individual waste streams should be evaluated based on their characteristics.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE: - Respirator - Chemical-resistant gloves - Safety goggles - Protective clothing start->ppe collect Collect in a labeled, sealed hazardous waste container ppe->collect spill Spill Occurs collect->spill contain Contain spill, prevent entry to drains/waterways spill->contain Yes storage Store securely in designated hazardous waste accumulation area spill->storage No cleanup Clean up with absorbent material and place in waste container contain->cleanup cleanup->collect no_spill No Spill disposal_prep Prepare for disposal: Dissolve in a combustible solvent (in a fume hood) storage->disposal_prep incineration Arrange for disposal via chemical incineration by a licensed facility disposal_prep->incineration end Disposal Complete incineration->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Disperse Yellow 241

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount. This document provides essential, immediate safety and logistical information for Disperse Yellow 241, including operational and disposal plans, to ensure laboratory safety and build trust in our commitment to value beyond the product itself.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a synthetic dye powder, strict adherence to safety protocols is necessary to prevent exposure and ensure a safe laboratory environment.[1][2] The following personal protective equipment is required:

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is essential to avoid inhalation of the powder.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves to prevent skin contact.[1]

  • Eye Protection: Appropriate protective eyeglasses or chemical safety goggles, as described by OSHA, must be worn.[1]

  • Body Protection: Wear chemical-resistant gloves and clothing to prevent skin exposure.[1] An apron or lab coat is also recommended.

General hygiene and safety practices should also be followed, such as washing hands thoroughly after handling, and ensuring that contaminated clothing is washed before reuse.[1] An emergency safety shower and eye wash station should be readily accessible.[1]

Quantitative Data Summary
PropertyValueSource
CAS Number 83249-52-9[1][3]
Molecular Formula C14H10Cl2N4O2[1][3]
Molecular Weight 337.16 g/mol [2][3]
Appearance Powder[2]
Storage Temperature 10°C - 25°C[1]

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that a safety shower and an eyewash station are unobstructed and operational.[1]

  • Before starting, confirm that all necessary PPE is available and in good condition.

Handling the Chemical
  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not breathe in the dust.[4]

  • When weighing or transferring the powder, do so carefully to minimize dust generation.

  • Keep the container tightly closed when not in use.[1]

In Case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Seek ophthalmological consultation.[1]

  • Skin Contact: Wash the affected area immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water. Call a physician.[1]

  • Inhalation: Move the person to fresh air and keep them warm and at rest. If breathing is irregular or stops, administer artificial respiration. Call a physician.[1]

Storage
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container well-closed and away from incompatible substances.[1]

  • The recommended storage temperature is between 10°C and 25°C.[1]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination.

  • Waste Disposal Method: Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and an exhaust air system.[1]

  • Container Disposal: Collect waste in closed and suitable containers for disposal.[1]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with applicable federal, state, and local environmental regulations.[1] Do not allow the chemical to enter drains or soil.[1]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep1 Don Personal Protective Equipment (PPE) prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Verify emergency equipment (Eyewash, Shower) prep2->prep3 handle1 Weigh/transfer this compound prep3->handle1 handle2 Perform experimental procedure handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 emergency In case of exposure, follow First Aid (Eyes, Skin, Inhalation, Ingestion) handle2->emergency clean2 Store chemical in a cool, dry place clean1->clean2 disp1 Segregate waste clean2->disp1 disp2 Dispose via chemical incineration disp1->disp2

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.